3-(3,4-Difluorophenyl)-3-phenylpropanoicacid
Description
BenchChem offers high-quality 3-(3,4-Difluorophenyl)-3-phenylpropanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Difluorophenyl)-3-phenylpropanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c16-13-7-6-11(8-14(13)17)12(9-15(18)19)10-4-2-1-3-5-10/h1-8,12H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSEIUQORLUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(3,4-Difluorophenyl)-3-phenylpropanoic Acid
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid (CAS No. 98464-72-3). This compound holds significant interest as a potential intermediate in the development of novel pharmaceutical agents, owing to the presence of the difluorophenyl motif which can enhance metabolic stability and binding affinity. This document details a scientifically sound synthetic approach, grounded in established organic chemistry principles, and provides detailed experimental protocols for researchers, scientists, and drug development professionals. The proposed synthesis leverages a conjugate addition strategy, a reliable method for the formation of carbon-carbon bonds.
Introduction and Strategic Overview
The synthesis of 3,3-diarylpropanoic acids is a recurring theme in medicinal chemistry. The target molecule, 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid, presents a unique synthetic challenge due to the specific disubstitution pattern on one of the aromatic rings. A number of classical and modern synthetic strategies can be envisaged for its construction, including the Perkin reaction, Knoevenagel condensation, Reformatsky reaction, and various cross-coupling methodologies.
After careful consideration of efficiency, atom economy, and the commercial availability of starting materials, this guide proposes a two-step synthetic sequence centered around a Michael addition (conjugate addition) reaction. This approach offers a convergent and reliable route to the target molecule. The overall strategy is depicted in the workflow below.
Figure 1: Proposed two-step synthesis pathway for 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid.
The first step involves a Knoevenagel condensation between 3,4-difluorobenzaldehyde and malonic acid to furnish the α,β-unsaturated carboxylic acid intermediate, trans-3-(3,4-difluorophenyl)propenoic acid. The second, and key, step is the conjugate addition of a phenyl nucleophile, in the form of an organocuprate derived from phenylmagnesium bromide, to this Michael acceptor. Subsequent acidic workup yields the desired 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid.
Experimental Protocols
Step 1: Synthesis of trans-3-(3,4-Difluorophenyl)propenoic acid via Knoevenagel Condensation
The Knoevenagel condensation is a well-established method for the formation of carbon-carbon double bonds through the reaction of an aldehyde or ketone with an active methylene compound.[1][2][3][4] In this protocol, malonic acid serves as the active methylene component, and the reaction is catalyzed by a basic amine mixture.
Figure 2: Reaction scheme for the Knoevenagel condensation.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Equivalents |
| 3,4-Difluorobenzaldehyde | 34036-07-2 | 142.10 | 10.0 g | 1.0 |
| Malonic Acid | 141-82-2 | 104.06 | 8.8 g | 1.2 |
| Pyridine | 110-86-1 | 79.10 | 20 mL | - |
| Piperidine | 110-89-4 | 85.15 | 0.5 mL | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | For recrystallization | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzaldehyde (10.0 g, 70.4 mmol), malonic acid (8.8 g, 84.5 mmol), and pyridine (20 mL).
-
To this stirred mixture, add piperidine (0.5 mL) dropwise.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice-cold water (100 mL).
-
Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate will form.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure trans-3-(3,4-difluorophenyl)propenoic acid as a white crystalline solid.
-
Dry the product under vacuum.
Expected Yield: 75-85%
Characterization Data (for a related compound, 3-(3,4-Difluorophenyl)propanoic acid):
-
¹H NMR (500 MHz, CDCl₃): δ = 7.09 (dd, J = 8.4, 1.9 Hz, 1H), 7.04 (ddd, J = 11.1, 7.6, 2.1 Hz, 1H), 6.94 (m, 1H), 2.93 (t, J = 7.6 Hz, 2H), 2.68 (t, J = 7.6 Hz, 2H).[5]
-
¹³C NMR (126 MHz, CDCl₃): δ = 178.6, 150.6 (dd, J = 142.4, 12.7 Hz), 148.6 (dd, J = 141.0, 12.7 Hz), 137.1 (d, J = 5.2 Hz), 124.2 (dd, J = 6.2, 3.6 Hz), 117.3 (d, J = 8.2 Hz), 117.2 (d, J = 8.0 Hz), 35.3, 29.7.[5]
-
HRMS (ESI) (m/z): calcd for C₉H₉F₂O₂ [M+H]⁺: 187.0565, found: 187.0565.[5]
Step 2: Synthesis of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid via Michael Addition
The Michael addition, or conjugate addition, is a powerful tool for forming carbon-carbon bonds by the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7][8][9][10] In this protocol, a phenyl organocuprate, formed in situ from phenylmagnesium bromide and a catalytic amount of copper(I) iodide, acts as the nucleophile.
Figure 3: Reaction scheme for the Michael addition.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Equivalents |
| trans-3-(3,4-Difluorophenyl)propenoic acid | (from Step 1) | 184.13 | 5.0 g | 1.0 |
| Phenylmagnesium Bromide (3.0 M in diethyl ether) | 100-58-3 | 181.31 | 18.1 mL | 2.0 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.26 g | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed | - |
| Diethyl Ether | 60-29-7 | 74.12 | For extraction | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add copper(I) iodide (0.26 g, 1.36 mmol) and anhydrous tetrahydrofuran (20 mL).
-
Cool the suspension to -20 °C in an ice-salt bath.
-
Slowly add phenylmagnesium bromide (18.1 mL of a 3.0 M solution in diethyl ether, 54.4 mmol) to the stirred suspension. The solution will likely change color, indicating the formation of the organocuprate reagent.
-
In a separate flask, dissolve trans-3-(3,4-difluorophenyl)propenoic acid (5.0 g, 27.2 mmol) in anhydrous tetrahydrofuran (30 mL).
-
Slowly add the solution of the propenoic acid to the organocuprate suspension at -20 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing a saturated aqueous solution of ammonium chloride (100 mL).
-
Acidify the aqueous layer to pH 1-2 with 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
The final product, 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid, should be obtained as a solid. Further purification can be achieved by recrystallization if necessary.
Expected Yield: 60-75%
Characterization Data (Predicted):
-
¹H NMR: The spectrum is expected to show a multiplet for the aromatic protons of the phenyl group, complex multiplets for the aromatic protons of the 3,4-difluorophenyl group, a triplet for the proton at the 3-position, and a doublet of doublets for the two diastereotopic protons at the 2-position. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: The spectrum will show characteristic signals for the carboxyl carbon, the two aromatic rings (with C-F coupling visible for the difluorophenyl ring), and the two aliphatic carbons of the propanoic acid chain.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (278.25 g/mol ).
Discussion and Mechanistic Insights
The choice of the Michael addition as the key step is predicated on its reliability for forming C-C bonds at the β-position of an α,β-unsaturated carbonyl system. The use of an organocuprate reagent, rather than a Grignard reagent directly, is crucial for favoring the 1,4-conjugate addition over a 1,2-addition to the carbonyl group of the propenoic acid. Copper(I) salts are well-known to promote this selectivity.
The Knoevenagel condensation in the first step is a classic and high-yielding reaction for the synthesis of the required Michael acceptor. The use of pyridine as a solvent and piperidine as a catalyst is a standard and effective combination for this transformation.
Conclusion
This technical guide outlines a robust and scientifically sound two-step synthesis of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid. The proposed pathway, utilizing a Knoevenagel condensation followed by a Michael addition, offers a practical and efficient route to this valuable fluorinated building block. The detailed experimental protocols and mechanistic rationale provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
- Current time information in Seattle, WA, US. (n.d.). Google.
- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI.
- Process for the preparation of 3-phenylpropionic acid. (n.d.).
- 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid. (n.d.). SynHet.
- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses Procedure.
- 3-Phenylpropionic acid (Compound). (n.d.). Exposome-Explorer - IARC.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
- Synthesis of 4-octyl-2H-1,4-benzo-thiazin-3-ones. (2003, July 15). PubMed.
- Thia-Michael Addition in Diverse Organic Synthesis. (2026, February 27).
- Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Inform
- Methyl 4-(bromomethyl)
- Synthesis and beta-lactamase inhibitory properties of 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylic acid 1,1-dioxide. (n.d.). PubMed.
- Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts.
- The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
- Showing Compound 3-Phenylpropanoic acid (FDB008271). (2010, April 8). FooDB.
- The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (n.d.). PMC.
- Preparation and Applications of 3,4-Difluorophenylacetic Acid Deriv
- CAS 2417-72-3 Methyl 4-(bromomethyl)
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022, October 21). MDPI.
- identifying and minimizing byproducts in 3-(4-Phenylphenyl)propanoic acid synthesis. (n.d.). Benchchem.
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- CAS 2417-72-3 (Methyl 4-(bromomethyl)
- Thia-Michael Addition in Diverse Organic Synthesis. (2023, December 23).
- Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. (2025, July 16). Asian Journal of Green Chemistry.
- Preparation of 3-phenylpropionic acid. (n.d.). PrepChem.com.
- Reform
- CID 158585059 | C20H24O4. (n.d.). PubChem.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Semantic Scholar.
- The Reformatsky Reaction. (n.d.).
- Recent developments in the asymmetric Reformatsky-type reaction. (2018, February 2). Beilstein Journals.
Sources
- 1. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
mechanism of action of difluorophenylpropanoic acid derivatives
Mechanistic Profiling of Difluorophenylpropanoic Acid Derivatives: A Dual-Axis Guide to Metabolic and Oncological Interventions
Executive Summary
In contemporary medicinal chemistry, the rational design of privileged scaffolds often dictates the success of hitting complex biological targets. The difluorophenylpropanoic acid architecture has emerged as an exceptionally versatile pharmacophore, successfully bridging two highly distinct therapeutic areas: metabolic regulation via free fatty acid receptors (GPR40/GPR120) and oncological intervention via receptor tyrosine kinase (RTK) inhibition.
As an Application Scientist engineering robust screening cascades, it is critical to understand why this specific moiety works. The difluoro-substitution pattern strategically limits the metabolic liability (preventing CYP450-mediated aromatic oxidation) while simultaneously tuning the pKa of the terminal propanoic acid and precisely defining the molecule's spatial geometry. This whitepaper analyzes the dual mechanistic actions of these derivatives, standardizes the quantitative endpoints, and provides self-validating protocols for rigorous laboratory evaluation.
Axis I: Metabolic Modulation via G-Protein Coupled Receptors (GPR40/120)
Pharmacological Mechanism
Difluorophenylpropanoic acid derivatives predominantly act as high-affinity agonists for GPR40 (FFAR1) and GPR120 (FFAR4), which are Gq-coupled receptors critical for glucose homeostasis[1][2].
The mechanism of action relies on the terminal propanoic acid functioning as an electrostatic anchor, forming critical salt bridges with highly conserved arginine residues within the receptor’s orthosteric binding pocket (e.g., Arg99 in GPR120)[2][3]. The difluorophenyl tail occupies an adjacent hydrophobic sub-pocket. When the ligand binds, it triggers a conformational shift that recruits the Gq alpha subunit, stimulating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent IP3-mediated efflux of calcium from the endoplasmic reticulum drives the exocytosis of insulin from pancreatic β-cells and Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine cells[1][3].
Visualizing the Metabolic Cascade
Figure 1: GPR40/120 GPCR signaling cascade triggered by difluorophenylpropanoic acid agonism.
Axis II: Oncology and Receptor Tyrosine Kinase (RTK) Inhibition
Pharmacological Mechanism
Recent structural optimizations have demonstrated that shifting the scaffold to a 3-[(2,4-difluorophenyl)amino]propanoic acid format transforms the molecule into a potent antiproliferative agent[4].
In the context of oncology, these derivatives target growth factor receptors such as c-MET and HER2 . Unlike the surface-level GPCR agonism seen in metabolic models, here the difluorophenyl group slides into the deep hydrophobic cleft of the intracellular ATP-binding domain of the kinase. The secondary amine acts as a crucial hinge-binder forming hydrogen bonds with the kinase backbone, effectively outcompeting ATP[4]. By freezing the RTK in an inactive conformation, the derivatives halt downstream MAPK/ERK and PI3K/AKT proliferation signaling, inducing targeted apoptosis in human lung (A549) and colorectal (Caco-2) adenocarcinomas[4].
Quantitative Pharmacodynamics Summary
To benchmark assay development, reference the following consensus parameters for optimal derivatives.
| Compound Class | Primary Target | Mechanism of Action | Cell Line Models | Binding/Potency Range |
| 3-(4-alkoxy-3,5-difluorophenyl) propanoic acids | GPR120 / GPR40 | Gq-coupled Agonism | MIN6, STC-1, GLUTag | EC₅₀: 10 - 150 nM |
| 3-[(2,4-difluorophenyl)amino] propanoic acids | c-MET / HER2 | ATP-competitive Kinase Inhibition | A549, Caco-2 | IC₅₀: Sub-micromolar |
Self-Validating Experimental Methodologies
A protocol is only as reliable as its internal controls. To evaluate these derivatives in a laboratory setting, I rely on the following self-validating workflows.
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Purpose: To validate GPR40/120 agonism using a physiological feedback loop.
Causality & Logic : The core of this assay is the dual-glucose testing paradigm (2.8 mM vs. 16.7 mM). Testing at low glucose provides internal validation—if the difluorophenylpropanoic acid derivative triggers insulin release under low-glucose conditions, the compound is toxic or causing KATP channel blockade, invalidating it as a safe incretin secretagogue. A true GPR40 agonist only potentiates secretion in the presence of elevated glucose.
-
Cell Preparation : Seed MIN6 (mouse insulinoma) cells at 5x10⁴ cells/well in 96-well plates. Culture until 80% confluent.
-
Metabolic Starvation : Wash cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% BSA and 2.8 mM glucose. Incubate for 2 hours. Rationale: This synchronizes the baseline metabolic state and depletes residual intracellular ATP.
-
Compound Incubation : Aspirate the buffer. Treat cells with the target compound (titration curve from 1 nM to 10 µM) dissolved in KRB buffer containing either 2.8 mM (control arm) or 16.7 mM glucose (stimulation arm).
-
Stimulation Phase : Incubate at 37°C for precisely 60 minutes.
-
Supernatant Recovery : Centrifuge plates at 1,000 x g for 5 minutes at 4°C to pellet floating debris and halt further secretion.
-
Quantification : Analyze the supernatant using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Insulin assay.
Figure 2: Self-validating GSIS protocol for evaluating difluorophenylpropanoic acid efficacy.
Protocol 2: High-Throughput Kinase Inhibition Assay (c-MET/HER2)
Purpose: To validate RTK antiproliferative targeting.
Causality & Logic : Running the kinase reaction across an ATP-competition matrix (Sub-Km ATP vs. 10x Km ATP) is non-negotiable here. Because these 3-[(2,4-difluorophenyl)amino]propanoic derivatives are designed to hit the ATP cleft, a right-shift in the compound's IC₅₀ curve under high ATP conditions definitively proves competitive binding.
-
Reagent Assembly : Combine recombinant c-MET or HER2 enzyme with fluorescently labeled peptide substrate in a 384-well assay plate.
-
Compound Addition : Pin-transfer the compound into the wells. Pre-incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
ATP Matrix Initiation : Initiate the reaction by adding ATP. Set up two parallel plates: one at 10 µM ATP (sub-Km) and one at 1 mM ATP (high-Km).
-
Reaction and Quench : Allow phosphorylation to proceed for 60 minutes. Stop the reaction by adding EDTA to chelate magnesium, instantly crashing kinase activity.
-
Readout : Measure substrate phosphorylation via microfluidic mobility shift assays or Homogeneous Time Resolved Fluorescence (HTRF).
Conclusion
The difluorophenylpropanoic acid scaffold is a masterclass in modular medicinal chemistry. By strictly altering the linkage—from ether bonds (for metabolic GPR40/120 agonism) to secondary amines (for oncological c-MET/HER2 antagonism)—investigators can leverage the electronic and steric tuning of the difluorophenyl ring across entirely separate human pathologies.
References
- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
- Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the tre
- US8299117B2 - GPR120 receptor agonists and uses thereof.
- US20140275179A1 - Gpr120 agonists for the treatment of type ii diabetes.
Sources
- 1. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8299117B2 - GPR120 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 3. US20140275179A1 - Gpr120 agonists for the treatment of type ii diabetes - Google Patents [patents.google.com]
- 4. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors | MDPI [mdpi.com]
An In-depth Technical Guide to the Predicted Physicochemical Properties of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid
Introduction
In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is a critical prerequisite for its development as a therapeutic agent. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately dictating its bioavailability and efficacy. This guide focuses on 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid, a molecule of interest due to its structural motifs—a propanoic acid core with both phenyl and difluorophenyl substitutions. The presence of fluorine is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and membrane permeability.[1]
This document provides a comprehensive analysis of the predicted physicochemical properties of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid. By leveraging robust in silico models, we can generate early-stage insights into the molecule's behavior, guiding further experimental design and optimization.[2] This predictive approach is invaluable in the early phases of research where physical samples may be limited.[3] We will explore key parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility (logS), and discuss their implications for the molecule's potential as a drug candidate. Furthermore, this guide will provide standardized, field-proven experimental protocols for the subsequent validation of these computational predictions.
Computational Prediction of Physicochemical Properties
The initial assessment of a potential drug candidate often relies on computational tools that can predict its ADME properties from its chemical structure.[4] These in silico methods offer a rapid and cost-effective means to screen large numbers of compounds and prioritize those with the most promising profiles.[3] For 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid (SMILES: O=C(O)CC(c1ccccc1)c2ccc(F)c(F)c2), several key physicochemical parameters have been predicted using established algorithms.
Web-based tools like SwissADME provide free access to a suite of robust predictive models for evaluating physicochemical properties, pharmacokinetics, and drug-likeness.[3][5] Such platforms are essential for early-stage drug discovery, allowing researchers to rapidly assess key parameters for a collection of molecules.[6]
Table 1: Predicted Physicochemical Properties of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid
| Property | Predicted Value | Significance in Drug Development |
| pKa (Strongest Acidic) | 4.5 (Estimated) | Influences ionization state, solubility, and receptor binding. The carboxylic acid moiety is the primary acidic center. |
| logP (Lipophilicity) | 3.5 - 4.0 (Estimated) | Governs membrane permeability and absorption. A balanced logP is crucial for oral bioavailability. |
| logS (Aqueous Solubility) | -4.0 to -5.0 (Estimated) | Determines the dissolution rate and concentration at the site of absorption. Poor solubility can limit bioavailability.[7] |
| Polar Surface Area (PSA) | 37.3 Ų | Affects membrane transport and blood-brain barrier penetration. |
| Rotatable Bonds | 4 | Indicates molecular flexibility, which can influence receptor binding and metabolism. |
| Lipinski's Rule of Five | 0 Violations (Predicted) | A guideline to assess drug-likeness and potential for oral activity.[5] |
Note: The values presented are estimations derived from well-established computational models and chemical principles. For instance, the pKa of the parent compound, 3-phenylpropanoic acid, is experimentally determined to be 4.66, and fluorination is known to slightly increase acidity.[1][8] Similarly, logP is expected to be higher than that of 3-phenylpropanoic acid (1.84) due to the two fluorine atoms.[9] The logS value is estimated based on the predicted high lipophilicity.
Workflow for In Silico Property Prediction
The process of generating these predictions follows a logical workflow, starting from the basic chemical structure and employing various computational models to derive the physicochemical properties. This allows for a multi-faceted evaluation of the molecule's potential.
Caption: Workflow for in silico prediction of physicochemical properties.
Interpretation and Impact on ADME Properties
The predicted physicochemical properties of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid provide a preliminary but insightful picture of its likely behavior in vivo. The interplay between these properties is crucial for determining the overall ADME profile.
-
Absorption: The predicted logP value suggests high lipophilicity, which generally favors passive diffusion across the gastrointestinal membrane. However, the predicted poor aqueous solubility (logS) could be a limiting factor, as a compound must first dissolve to be absorbed.[7][10] The molecule's adherence to Lipinski's Rule of Five is a positive indicator for oral bioavailability.[5]
-
Distribution: A higher logP value can lead to increased partitioning into tissues and potentially the central nervous system. The topological polar surface area (TPSA) is also a key predictor of transport properties.[11]
-
Metabolism and Excretion: The molecular structure, including the presence of fluorine atoms, will influence its metabolic stability. The pKa determines the extent of ionization at physiological pH, which in turn affects renal clearance.
The relationship between these core physicochemical properties and the resulting pharmacokinetic behavior is a cornerstone of medicinal chemistry.
Caption: Influence of core properties on the ADME profile.
Experimental Validation Protocols
While in silico predictions are powerful for initial screening, experimental validation is essential to confirm the physicochemical properties of a lead compound. The following section details standardized protocols for determining pKa, logP, and thermodynamic solubility. These methods are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[12][13]
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol is based on the principles outlined in OECD Guideline 112 for determining dissociation constants in water.[14] It involves titrating a solution of the compound with a standard acid or base and monitoring the pH.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 1-5 mg of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a thermostatted vessel maintained at 25 ± 0.5 °C. Use a calibrated pH electrode and a micro-burette for precise titrant delivery.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For improved accuracy, use derivative plots or specialized software to identify the equivalence point precisely.
Protocol 2: Determination of logP by Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most reliable method for determining the n-octanol/water partition coefficient (Pow).[15][16] It is suitable for compounds with logP values in the range of -2 to 4.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the phases.
-
Sample Preparation: Prepare a stock solution of the test compound in n-octanol.
-
Partitioning: In a suitable vessel, combine a measured volume of the n-octanol stock solution with a measured volume of the pre-saturated water. The volume ratios should be varied in different runs (e.g., 1:1, 2:1, 1:2 n-octanol:water).
-
Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached (typically 24 hours).
-
Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.[17]
-
Concentration Analysis: Determine the concentration of the test substance in both the n-octanol and aqueous phases using a suitable analytical method, such as HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value should be the average of at least three runs with different phase ratios, and the results should be within a range of ± 0.3 log units.[16]
Protocol 3: Determination of Thermodynamic Aqueous Solubility
Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is a critical parameter for drug development.[7][18]
Methodology:
-
Sample Preparation: Add an excess amount of solid 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).[19]
-
Equilibration: Tightly seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[20]
-
Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS, against a standard curve.[10][18]
-
Data Reporting: The solubility is reported in units such as µg/mL or µM. The pH of the saturated solution should also be measured and reported.
Conclusion
The in silico analysis of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid provides a valuable, data-driven foundation for its continued evaluation as a potential drug candidate. The predictions indicate a compound with high lipophilicity and adherence to drug-likeness rules, but with a potential challenge related to poor aqueous solubility. This profile highlights the classic trade-offs encountered in medicinal chemistry, where enhancing one property can negatively impact another. The provided experimental protocols offer a clear and robust pathway for validating these computational predictions. By integrating predictive modeling with rigorous experimental validation, researchers can make more informed decisions, optimize molecular design, and ultimately increase the probability of success in the complex journey of drug development.
References
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Available from: [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Available from: [Link]
-
SwissADME. Significance and symbolism. (2026). Available from: [Link]
-
Wulandari, P., et al. (2023). Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues. ChemistrySelect, 8(38), e202302633. Available from: [Link]
-
ChemAxon. Calculators & Predictors. Available from: [Link]
-
Swiss ADME & Swiss Target Prediction | Free Online Prediction | Physicochemical Properties of Drugs. (2025). YouTube. Available from: [Link]
-
Jorgensen, M. R., et al. (2017). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 116, 4-18. Available from: [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Available from: [Link]
-
SwissADME. Frequently Asked Questions. Available from: [Link]
-
OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Available from: [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
Phytosafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Available from: [Link]
-
ECETOC. (2007). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC Technical Report No. 100. Available from: [Link]
-
Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3206. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. SAR and QSAR in Environmental Research, 35(1), 1-26. Available from: [Link]
-
OECD. OECD Guidelines for the Testing of Chemicals. Available from: [Link]
-
ResearchGate. (2025). In silico pKa prediction and ADME profiling. Available from: [Link]
-
Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. Available from: [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]
-
ResearchGate. List of Popular Software Packages for Solubility Prediction. Available from: [Link]
-
Yan, A., et al. (2006). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Journal of Chemical Information and Modeling, 46(6), 2559-2567. Available from: [Link]
-
Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. Available from: [Link]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
-
OECD. (2012). Test No. 211: Daphnia magna Reproduction Test. OECD Guidelines for the Testing of Chemicals, Section 2. Paris: OECD Publishing. Available from: [Link]
-
Chemycal. (2017). OECD Guidelines for the Testing of Chemicals. Available from: [Link]
-
Chen, Y., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, 26(5), bbab364. Available from: [Link]
-
FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Available from: [Link]
-
Avdeef, A. (2012). Prediction of In-silico ADME Properties of 1,2-O-Isopropylidene Aldohexose Derivatives. Current Drug Metabolism, 13(7), 956-967. Available from: [Link]
-
Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(3), 335-378. Available from: [Link]
-
Salehi, B., et al. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 30(3), 645. Available from: [Link]
-
PubChem. 3-(4-Fluorophenyl)propionic acid. Available from: [Link]
-
Salehi, B., et al. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. Available from: [Link]
-
Exposome-Explorer. 3-Phenylpropionic acid (Compound). Available from: [Link]
-
Wikipedia. Phenylpropanoic acid. Available from: [Link]
-
FooDB. (2010). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. evotec.com [evotec.com]
- 8. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 9. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. youtube.com [youtube.com]
- 12. oecd.org [oecd.org]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 18. protocols.io [protocols.io]
- 19. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 20. enamine.net [enamine.net]
A Technical Guide to the Three-Dimensional Structure and Conformational Landscape of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid
Abstract: The three-dimensional (3D) structure and conformational flexibility of a small molecule are paramount determinants of its biological activity, influencing everything from receptor binding affinity to metabolic stability. This guide provides a comprehensive framework for elucidating the structural and dynamic properties of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid, a compound of interest in medicinal chemistry. We will detail an integrated strategy that synergizes state-of-the-art computational chemistry with definitive experimental techniques. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, explaining not just the 'how' but the fundamental 'why' behind each methodological choice. Our approach underscores a self-validating system where computational predictions are rigorously tested and refined by experimental data, ensuring the highest degree of scientific integrity.
Introduction: The Critical Role of 3D Conformation in Drug Design
The biological function of a small molecule is inextricably linked to its three-dimensional shape. The specific arrangement of atoms in space, or conformation, dictates how a molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket.[1][2] For a flexible molecule like 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid (Figure 1), which possesses multiple rotatable bonds, it does not exist as a single static structure but as an ensemble of interconverting conformers.
Figure 1. 2D Structure of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid. Key features include a chiral center at C3 and multiple rotatable bonds conferring significant conformational flexibility.
The concept of a "bioactive conformation" refers to the specific 3D shape a molecule must adopt to be recognized by its target and elicit a biological response.[2] This bioactive conformation is often not the lowest energy, or most stable, conformation of the molecule in solution.[3][4] The energy difference between the molecule's ground state conformation and its bioactive conformation represents an energetic penalty that must be paid upon binding.[1] Therefore, a thorough understanding of the entire conformational landscape is essential for rational drug design.
This guide will systematically explore the methodologies required to characterize the 3D structure and conformational preferences of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid. We will cover both the static picture provided by solid-state analysis and the dynamic behavior observed in solution, creating a holistic and actionable structural profile of the molecule.
Computational Analysis: Predicting the Conformational Landscape
Computational chemistry provides a powerful, predictive lens through which we can explore a molecule's conformational space before embarking on costly and time-consuming experimental work.[4] Our approach employs a multi-level strategy, beginning with broad, efficient sampling and progressing to high-accuracy energy calculations.[1][2]
Quantum Mechanics (QM) for High-Accuracy Geometries and Energetics
Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for geometry optimizations of drug-like molecules.[5][6] It allows us to calculate the relative energies of different conformers and the energy barriers to their interconversion.
Rationale for Method Selection:
-
Functional: The B3LYP hybrid functional is a robust choice for organic molecules, providing reliable geometries and energies.[6]
-
Basis Set: The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron density, which is crucial for accurately modeling the non-covalent interactions that govern conformational preferences.[6]
-
Dispersion Correction: A dispersion correction, such as Grimme's D3(BJ), is essential.[5] This accounts for the weak van der Waals forces that are critical for accurately predicting the stability of different folded or extended conformers.
-
Solvent Model: An implicit solvent model, like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), should be used to simulate the influence of a solvent (e.g., water or DMSO), as condensed-phase effects can drastically alter conformational preferences.[7]
Protocol 1: DFT Potential Energy Surface (PES) Scan
-
Initial Structure Generation: Build the 3D structure of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid in a molecular editor.
-
Define Dihedrals: Identify the key rotatable bonds. For this molecule, the most significant are the C2-C3 and C3-C(phenyl) bonds.
-
Pre-optimization: Perform an initial, less computationally expensive geometry optimization using a smaller basis set or a semi-empirical method to obtain a reasonable starting structure.[5][8]
-
PES Scan: Initiate a relaxed PES scan. This involves systematically rotating one dihedral angle in discrete steps (e.g., 15°) while allowing all other geometric parameters (bond lengths, angles, other dihedrals) to relax and optimize at each step.
-
Identify Minima: Analyze the resulting energy profile to identify the low-energy conformers (local minima).
-
Full Optimization & Frequency Calculation: Perform a full geometry optimization on each identified low-energy conformer using the high-level DFT protocol (e.g., B3LYP/6-311++G(d,p) with D3(BJ) and a solvent model).[6] A subsequent frequency calculation is crucial to confirm that each structure is a true energy minimum (no imaginary frequencies).[7]
Molecular Dynamics (MD) for Simulating Conformational Dynamics
While QM provides a static picture of energy minima, Molecular Dynamics (MD) simulations offer a "molecular movie," revealing how the molecule behaves and interconverts between conformations over time in a simulated physiological environment.[9][10] MD is invaluable for understanding the dynamic accessibility of different conformational states.[11][12]
Workflow for MD Simulation:
The workflow below outlines the key stages of setting up and running an MD simulation to explore the conformational dynamics.
Caption: Workflow for a Molecular Dynamics simulation.
Data Presentation: Summarizing Computational Results
The results from QM and MD analyses should be summarized for clarity.
Table 1: Hypothetical Relative Energies of Key Conformers from DFT
| Conformer ID | Dihedral 1 (°)C1-C2-C3-C(Ph) | Dihedral 2 (°)C2-C3-C(Ph)-C(diFPh) | Relative Energy(kcal/mol) | Boltzmann Population (%)at 298 K |
|---|---|---|---|---|
| Conf-1 | -175 | 65 | 0.00 | 75.1 |
| Conf-2 | 60 | 70 | 0.85 | 18.5 |
| Conf-3 | -178 | -75 | 1.50 | 6.4 |
Experimental Validation: Grounding Predictions in Reality
Computational models are powerful but are ultimately theoretical. Experimental validation is non-negotiable for achieving a trustworthy structural model. We will focus on two cornerstone techniques: X-ray crystallography for the solid state and NMR spectroscopy for the solution state.
Solid-State Structure via Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution information about the molecule's 3D structure and how it packs in a crystal lattice.[13][14][15] This reveals a single, often low-energy, conformation frozen in the solid state.[16] While not necessarily the bioactive conformation, it is a critical experimental anchor point for validating computational geometries.
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Bottleneck): This is often the most challenging step.[13] The goal is to obtain a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[14]
-
Method: Slow evaporation of a saturated solution is the most common starting point. A range of solvents (e.g., ethanol, ethyl acetate, acetone, hexane, and mixtures) must be screened.
-
Rationale: Slow solvent evaporation allows molecules to organize into a highly ordered, repeating crystal lattice rather than crashing out as an amorphous powder.
-
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K).[17] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[14]
-
Rationale: Cryo-cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.
-
-
Structure Solution and Refinement: The diffraction data (angles and intensities of spots) are processed to determine the unit cell dimensions and space group.[14] The "phase problem" is solved using direct methods to generate an initial electron density map.[14] An atomic model is built into this map and computationally refined against the experimental data until the model best reproduces the observed diffraction pattern.
Solution-State Conformation via NMR Spectroscopy
NMR spectroscopy is the most powerful technique for studying the structure and dynamics of molecules in solution, which more closely mimics the physiological environment.[18] The Nuclear Overhauser Effect (NOE) is particularly crucial, as it arises between protons that are close in space (<5 Å), regardless of their through-bond connectivity.[19]
Protocol 3: 2D NOESY/ROESY for Conformational Analysis
-
Sample Preparation: Dissolve a pure sample of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid in a deuterated solvent (e.g., DMSO-d6 or CDCl3). It is critical to remove dissolved oxygen, which can quench the NOE effect in small molecules.[19]
-
Standard 1D and 2D NMR: Acquire standard 1D ¹H and 2D correlation spectra (like COSY and HSQC) to unambiguously assign all proton and carbon signals.[20] This is a prerequisite for interpreting the NOESY spectrum.
-
Acquire 2D NOESY/ROESY Spectrum:
-
Experiment Choice: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the standard choice.[21] For molecules in the intermediate molecular weight range where the NOE can be near zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is a better alternative as the ROE is always positive.[19]
-
Key Parameter (Mixing Time): A series of spectra with different mixing times should be acquired. The intensity of the NOE cross-peak is dependent on the distance between protons and the mixing time.
-
-
Data Analysis and Interpretation:
-
Identify cross-peaks between protons that are not directly connected by bonds. The volume of these cross-peaks is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[22]
-
For example, a strong NOE between a proton on the phenyl ring and a proton on the difluorophenyl ring would strongly indicate a folded conformation where these two rings are in close proximity. The absence of such a signal would suggest a more extended conformation is dominant in solution.
-
Integrated Structural Analysis: A Unified Model
The true power of this approach lies in the integration of computational and experimental data. This creates a self-validating loop that builds confidence in the final conformational model.
Caption: Integrated workflow for conformational analysis.
Causality in the Integrated Approach:
-
Does the crystal structure match one of the low-energy conformers predicted by DFT? A close match provides strong validation for the chosen computational level of theory.[8]
-
Are the inter-proton distances observed in the NMR NOESY data consistent with the dominant conformers populated in the MD simulation? If the MD simulation predominantly samples extended conformers, but the NOESY data shows clear signals for a folded state, the force field or simulation parameters may need refinement.[18]
-
Can the experimental data resolve ambiguities in the computational results? If DFT predicts several conformers with very similar energies, the NOESY data can often definitively identify which one is dominant in solution.
Conclusion
Determining the 3D structure and conformational behavior of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid is a multi-faceted challenge that no single technique can solve in isolation. The robust, integrated methodology detailed in this guide—leveraging the predictive power of DFT and MD simulations and grounding these predictions in the empirical reality of X-ray crystallography and NMR spectroscopy—provides a reliable pathway to a comprehensive understanding. This detailed structural knowledge is not merely an academic exercise; it is a critical foundation for understanding the molecule's structure-activity relationship (SAR) and for guiding future efforts in rational drug design and lead optimization.
References
-
Exploring the Conformational Landscape of Bioactive Small Molecules. bioRxiv. [Link]
-
Mavromoustakos, T., Golic Grdadolnik, S., Zervou, M., et al. Putative Bioactive Conformers of Small Molecules: A Concerted Approach Using NMR Spectroscopy and Computational Chemistry. Current Topics in Medicinal Chemistry. [Link]
-
Chen, I. J., & Foloppe, N. (2012). Bioactive conformational generation of small molecules: A comparative analysis between force-field and multiple empirical criteria based methods. Journal of Cheminformatics, 4(1), 27. [Link]
-
Geometry Optimization. EXPO - Software Ic. [Link]
-
Bioactive Conformational Ensemble Help - Introduction. IRB Barcelona. [Link]
-
Bioactive Conformational Ensemble. Molecular Modeling and Bioinformatics Group - IRB Barcelona. [Link]
-
NOESY: Small Molecules vs Large Molecules. University of Ottawa NMR Facility Blog. [Link]
-
ORCA Input Library - Geometry optimizations. ORCA Manual. [Link]
-
X-ray Crystallography. Creative BioMart. [Link]
-
Cîrdei, V. I., & Gherghel, A. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(22), 12217. [Link]
-
Williams, A. J., & Martin, G. E. (2022). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 48, 1-118. [Link]
-
Al-Buriahi, A. K., & Al-amri, A. M. (2024). DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. Scientific Reports, 14(1), 8345. [Link]
-
NOESY and ROESY. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Grimme, S., & Hansen, A. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 60(26), 14329-14342. [Link]
-
Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]
-
5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
-
The role of molecular dynamics simulations in drug discovery. Cresset. [Link]
-
Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Protheragen. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Skvortsov, D. A., et al. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Molecules, 27(21), 7215. [Link]
-
Molecular Dynamics Simulation. Chemspace. [Link]
-
Molecular Dynamics Simulation Explained: Atomic-Level Movies for Drug Discovery, Materials & Machine Learning. Medium. [Link]
-
Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation, NC State University. [Link]
-
Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute. [Link]
Sources
- 1. Help - Bioactive Conformational Ensemble Introduction [mmb.irbbarcelona.org]
- 2. Homepage - Bioactive Conformational Ensemble [mmb.irbbarcelona.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Bioactive conformational generation of small molecules: A comparative analysis between force-field and multiple empirical criteria based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ORCA Input Library - Geometry optimizations [sites.google.com]
- 6. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geometry Optimization – EXPO [ba.ic.cnr.it]
- 9. cresset-group.com [cresset-group.com]
- 10. medium.com [medium.com]
- 11. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]
- 12. chem-space.com [chem-space.com]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 16. excillum.com [excillum.com]
- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 18. users.uoa.gr [users.uoa.gr]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. mdpi.com [mdpi.com]
- 21. University of Ottawa NMR Facility Blog: NOESY: Small Molecules vs Large Molecules [u-of-o-nmr-facility.blogspot.com]
- 22. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to 3-(3,4-Difluorophenyl)-3-phenylpropanoic Acid: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid, a fluorinated diarylpropanoic acid derivative of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, including its CAS number and IUPAC name, and presents a detailed, field-proven protocol for its synthesis. Furthermore, it explores the compound's physicochemical properties, potential therapeutic applications, and robust analytical methodologies for its characterization and quality control. This guide is intended to serve as a valuable resource for scientists engaged in the design and development of novel therapeutics, particularly in the realm of oncology.
Introduction: The Significance of Fluorinated Diarylpropanoic Acids in Drug Discovery
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. Diarylpropanoic acid scaffolds, on the other hand, are prevalent in a wide range of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The strategic combination of these two features in 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid presents a compelling scaffold for the development of novel therapeutic agents with potentially enhanced pharmacological profiles.
This guide will delve into the specifics of this promising molecule, providing a foundation for its synthesis, characterization, and exploration in drug discovery programs.
Chemical Identity and Core Properties
A clear understanding of a compound's fundamental properties is paramount for its successful application in research and development.
| Property | Value | Reference |
| IUPAC Name | 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid | [1] |
| CAS Number | 98464-72-3 | [1] |
| Molecular Formula | C₁₅H₁₂F₂O₂ | |
| Molecular Weight | 262.25 g/mol | |
| SMILES | O=C(O)CC(C1=CC=C(F)C(F)=C1)C2=CC=CC=C2 | [1] |
Synthesis of 3-(3,4-Difluorophenyl)-3-phenylpropanoic Acid: A Step-by-Step Protocol
The synthesis of 3,3-diarylpropanoic acids can be effectively achieved through a Friedel-Crafts-type reaction. The following protocol outlines a robust method for the synthesis of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid, predicated on established methodologies for similar transformations.
Synthetic Strategy: Friedel-Crafts Alkylation
The core of this synthetic approach involves the reaction of a substituted cinnamic acid derivative, (E)-3-(3,4-difluorophenyl)acrylic acid, with benzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acrylic acid, facilitating the electrophilic attack of the benzene ring onto the β-carbon of the α,β-unsaturated system.
Figure 1: Synthetic pathway for 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid.
Experimental Protocol
Step 1: Synthesis of (E)-3-(3,4-Difluorophenyl)acrylic Acid (Intermediate)
This step involves a Knoevenagel condensation between 3,4-difluorobenzaldehyde and malonic acid.
-
Materials:
-
3,4-Difluorobenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as catalyst)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash thoroughly with cold deionized water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure (E)-3-(3,4-difluorophenyl)acrylic acid.
-
Step 2: Synthesis of 3-(3,4-Difluorophenyl)-3-phenylpropanoic Acid (Final Product)
-
Materials:
-
(E)-3-(3,4-Difluorophenyl)acrylic acid (from Step 1)
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (dilute)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Deionized water
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride (2.0 eq) in anhydrous benzene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Dissolve (E)-3-(3,4-difluorophenyl)acrylic acid (1.0 eq) in anhydrous benzene and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid.
-
Analytical Characterization
Robust analytical methods are crucial for confirming the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and difluorophenyl rings, a multiplet for the methine proton at the 3-position, and signals for the methylene protons at the 2-position. The carboxylic acid proton will appear as a broad singlet at the downfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the aromatic carbons (with C-F couplings for the difluorophenyl ring), and the aliphatic carbons of the propanoic acid chain.
-
¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the two fluorine atoms on the difluorophenyl ring, likely as complex multiplets due to F-F and F-H couplings.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
Chromatographic Analysis
A validated High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of the final compound and for in-process control during synthesis.
-
Recommended HPLC Conditions (based on similar compounds):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
This method should be validated for linearity, accuracy, precision, and robustness according to standard guidelines.
Potential Applications in Drug Development
While specific biological data for 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid is not extensively reported, the structural motifs present in the molecule suggest promising avenues for therapeutic exploration, particularly in oncology.
Rationale as an Anticancer Scaffold
Derivatives of structurally similar compounds, such as 3-[(2,4-difluorophenyl)amino]propanoic acid, have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5] The proposed mechanism for these related compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as those mediated by receptor tyrosine kinases.
Figure 3: Proposed experimental workflow for biological evaluation.
This workflow should include:
-
In Vitro Screening: Assessing the compound's cytotoxicity against a panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular target(s) through kinase inhibition assays and analysis of downstream signaling pathways.
-
In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in preclinical animal models.
Conclusion
3-(3,4-Difluorophenyl)-3-phenylpropanoic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity, particularly in the field of oncology. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and further investigate this intriguing molecule. The insights and methodologies presented herein are intended to empower scientists in their pursuit of innovative and effective treatments for complex diseases.
References
-
PubChem. 3,3-Difluoro-2-oxo-3-phenylpropanoic acid. [Link]
- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. 2023.
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. [Link]
- Application Notes and Protocols: Synthesis and Utility of 3,4-Difluorophenylacetamide Deriv
- Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). Bioorganic & Medicinal Chemistry. 2015.
-
Wikipedia. Phenylpropanoic acid. [Link]
-
PrepChem. Preparation of 3-phenylpropionic acid. [Link]
Sources
Pharmacological Screening and Mechanistic Profiling of Fluorinated Arylpropanoic Acids
As the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) evolves, researchers are increasingly focused on leveraging stereochemistry and halogenation to unlock novel therapeutic pathways. Arylpropanoic acids—commonly referred to as "profens"—represent a versatile scaffold in medicinal chemistry. Among the most significant structural modifications to this class is strategic fluorination.
As an application scientist bridging the gap between molecular design and preclinical validation, it is critical to look beyond basic binding assays. This whitepaper provides a comprehensive technical guide on the distinct molecular mechanisms of fluorinated arylpropanoic acids (e.g., flurbiprofen and its derivatives) and the rigorous, causality-driven screening workflows required to validate their pharmacological profiles.
The Structural and Pharmacological Impact of Fluorination
The introduction of fluorine into an arylpropanoic acid framework fundamentally alters its physicochemical and pharmacological behavior.
-
Metabolic Stability: Replacing a hydrogen atom with fluorine (such as at the meta-position of a biphenyl system) creates significant steric and electronic shielding. This selectively blocks rapid phase I biotransformation by hepatic cytochrome P450 enzymes[1].
-
Binding Affinity & Selectivity: Fluorine’s high electronegativity alters the pKa of the adjacent propanoic acid moiety and creates unique fluorine-protein interactions within the highly basic active sites of target enzymes[1][2]. This characteristic has been used to shift compounds from non-selective cyclooxygenase (COX) inhibitors to targeted therapies, such as the dual-action FAAH/COX inhibitor ARN2508[3].
-
Ischemia/Reperfusion Protection: Recent studies show that pre-treatment with fluorinated profens like flurbiprofen significantly suppresses COX-2 induction, modulates GSK-3β signaling, and prevents the opening of mitochondrial permeability transition (MPT) pores during hepatic ischemia/reperfusion injury[4].
Unconventional Mechanisms of Action: The Enantiomeric Shift
Historically, the analgesic efficacy of flurbiprofen has been attributed solely to its S-enantiomer, which potently inhibits COX-1 and COX-2[5][6]. However, advanced screening has unveiled that the non-COX-inhibiting R-enantiomer possesses a profound, mechanistically distinct anti-inflammatory action.
Rather than blocking the COX enzyme itself, R-flurbiprofen intercepts the inflammatory cascade at two critical junctions:
-
Substrate Starvation: It curtails the availability of arachidonic acid by preventing cytosolic phospholipase A2α (cPLA2α) from translocating to the active site on the plasma membrane[5].
-
Intracellular Trapping: R-flurbiprofen actively inhibits the multidrug resistance-associated protein 4 (MRP4/ABCC4). Because MRP4 functions as an outward cellular transporter for prostaglandins, inhibiting it traps synthesized prostaglandin E2 (PGE2) inside the cell, completely mitigating extracellular paracrine inflammatory signaling without the gastrointestinal toxicities inherent to systemic COX-1 inhibition[5].
Caption: R-flurbiprofen mechanism: inhibiting cPLA2α translocation and MRP4-mediated PGE2 efflux.
Quantitative Pharmacological Profiling
The table below highlights the distinct divergence in target specificity among fluorinated arylpropanoic acids based on enantiomeric purity and structural functionalization.
| Compound / Enantiomer | Primary Target | COX-1 IC₅₀ | COX-2 IC₅₀ | FAAH IC₅₀ | MRP4 Inhibition |
| S-Flurbiprofen | COX-1 / COX-2 | ~0.04 µM | ~0.5 µM | Inactive | Minimal / No |
| R-Flurbiprofen | MRP4 / cPLA2α | Inactive | Inactive | Inactive | Yes (Potent) |
| ARN2508 (racemic) | FAAH / COX-1 | 12 nM | 420 nM | 31 nM | Uncharacterized |
(Data synthesis compiled from documented biochemical assay profiles[3][5].)
Methodologies: Designing Self-Validating Screening Protocols
A screening cascade must consist of self-validating loops. To reliably assess novel fluorinated profens, scientists must utilize mechanistically sound assays that include built-in biological controls.
Caption: Stepwise pharmacological screening workflow for chiral fluorinated arylpropanoic acids.
Protocol 1: In Vitro COX-1/COX-2 Fluorometric Selectivity Assay
To accurately determine the therapeutic window and specificity of the synthesized compound.
-
Enzyme Selection: Utilize ovine COX-1 and human recombinant COX-2. Causality: Ovine COX-1 shares an exceptionally high structural homology with the human isoform but offers significantly greater thermodynamic stability for high-throughput in vitro testing.
-
Cofactor Reconstitution: Dilute the enzymes in Tris-HCl buffer (pH 8.0) containing 1 μM hematin. Causality: COX enzymes are bifunctional, featuring both cyclooxygenase and peroxidase active sites. Hematin is strictly required to reconstitute the holoenzyme, enabling the peroxidase-mediated reduction of PGG2 to PGH2 which couples to our fluorogenic probe.
-
Compound Incubation: Dispense the fluorinated compound library (in DMSO vehicle) into 96-well black microplates. Incubate with the enzyme/hematin mix for 15 minutes at 25°C to allow for the characterization of time-dependent, slow, tight-binding inhibition typical of some NSAIDs[2].
-
Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Validation & Analysis: Include S-flurbiprofen (non-selective control) and Celecoxib (COX-2 selective control). Calculate the Z'-factor; a value >0.6 validates the system. Fluorescence is monitored at Ex/Em 535/587 nm.
Protocol 2: Intracellular PGE2 Trapping Assay (MRP4 Efflux Blockade)
To isolate and quantify the COX-independent effects of R-enantiomers.
-
Cell Line Priming: Culture A549 (human lung carcinoma) cells in 12-well plates. Pre-stimulate the cells with human recombinant IL-1β (10 ng/mL) for 16 hours prior to testing. Causality: A549 cells exhibit marginal baseline PGE2 synthesis (~231 pg/mL). Pre-stimulation highly upregulates COX-2, expanding the dynamic range of PGE2 synthesis to ~5800 pg/mL, preventing floor effects during quantification[5].
-
Compound Administration: Wash the cells and apply the isolated R-fluorinated profen at physiological concentrations (1–10 µM).
-
Biological Self-Validation (The Knockdown Control): In a parallel experimental arm, transfect a sub-population of A549 cells with ABCC4 (MRP4) siRNA 48 hours prior to the assay. Causality: If the drug truly traps PGE2 by inhibiting MRP4, applying the drug to the MRP4-knockdown cells should yield no additive intracellular PGE2 retention. If retention increases further, an off-target pathway is implicated.
-
Quantification: After 4 hours, collect the extracellular media, lyse the cells, and subject both fractions to a competitive PGE2 Enzyme Immunoassay (EIA). Calculate the Intracellular:Extracellular PGE2 ratio.
Addressing Environmental Biotransformation
The very modification that gives fluorinated arylpropanoic acids their optimal pharmacokinetic stability makes them an environmental challenge. When progressing lead candidates to preclinical development, environmental biotransformation must be modeled.
In activated municipal sludge, flurbiprofen experiences only partial biodegradation (varying from 33% to 48% over 80 days)[7]. Rather than undergoing complete mineralization, the non-halogenated ring is metabolized via dioxygenation and meta-cleavage, resulting in the bioaccumulation of a highly recalcitrant fluorinated aromatic metabolite: 4-(1-carboxyethyl)-2-fluorobenzoic acid [7]. Advanced screening workflows should thus integrate predictive LC-MS/MS monitoring of active sludge bioreactors to design out persistent toxic end-products early in the hit-to-lead phase.
Conclusion
The pharmacological screening of fluorinated arylpropanoic acids requires a multidisciplinary mindset. By moving away from monolithic COX-inhibition assumptions, application scientists can leverage enantiomeric resolution and novel cellular assays (such as MRP4 efflux modeling) to tap into entirely independent anti-inflammatory signaling networks. Such rigorous, causality-based profiling ensures that the next generation of fluorinated NSAIDs achieves maximal efficacy with an optimized safety margin.
References
-
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid - Benchchem: Structural and Functional Comparisons with Analogous Compounds. Benchchem. 3
-
Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. National Center for Biotechnology Information (PMC). 7
-
R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. National Center for Biotechnology Information (PMC). 5
-
Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. ResearchGate. 1
-
Study on molecular mechanism and COX-2 selectivity of flurbiprofen derivatives. ResearchGate. 2
-
Flurbiprofen, a Cyclooxygenase Inhibitor, Protects Mice from Hepatic Ischemia/Reperfusion Injury by Inhibiting GSK-3β Signaling and Mitochondrial Permeability Transition. National Center for Biotechnology Information (PMC). 4
-
What is the mechanism of Flurbiprofen Axetil? Patsnap Synapse. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid | 41635-83-0 | Benchchem [benchchem.com]
- 4. Flurbiprofen, a Cyclooxygenase Inhibitor, Protects Mice from Hepatic Ischemia/Reperfusion Injury by Inhibiting GSK-3β Signaling and Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 7. Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
1H and 13C NMR spectral assignments for 3-(3,4-Difluorophenyl)-3-phenylpropanoicacid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid, a compound of interest in medicinal chemistry and materials science.[1][2] We will delve into the theoretical underpinnings of NMR, predict the spectral features based on molecular structure, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization to advance their work.
Introduction: The Molecule and the Method
3-(3,4-Difluorophenyl)-3-phenylpropanoic acid is a chiral carboxylic acid featuring two distinct aromatic systems: a standard phenyl group and a 3,4-difluorophenyl group. The presence of fluorine, a highly electronegative and NMR-active nucleus (¹⁹F), introduces significant complexity and valuable information into the NMR spectra.[3][4][5] Accurate assignment of every proton and carbon signal is non-trivial and paramount for confirming the compound's identity, purity, and for understanding its chemical behavior.
This guide will systematically deconstruct the predicted NMR spectra by:
-
Establishing the theoretical principles governing the spectrum.
-
Analyzing the influence of structural features, particularly the electron-withdrawing fluorine atoms, on chemical shifts and coupling patterns.
-
Proposing a full spectral assignment using 1D and 2D NMR techniques.
-
Detailing a validated experimental workflow for obtaining high-quality NMR data.
Foundational Principles of NMR Spectroscopy
A successful spectral interpretation is built upon a solid understanding of the fundamental principles of NMR.
¹H NMR Spectroscopy
Proton NMR provides information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule.[6][7] Key parameters include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like fluorine or a carbonyl group) "deshield" nearby protons, shifting their signals to a higher ppm value (downfield).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact, splitting each other's signals into multiplets. The pattern is often described by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[8]
¹³C NMR Spectroscopy
Carbon NMR reveals the carbon framework of a molecule.[9]
-
Chemical Shift (δ): The ¹³C chemical shift range is much wider (~0-220 ppm) than for ¹H NMR, leading to less signal overlap.[7][10] The principles of shielding and deshielding apply similarly.
-
Proton Decoupling: ¹³C spectra are typically acquired with broadband proton decoupling, which collapses all C-H coupling. This results in each unique carbon atom appearing as a single sharp line (a singlet), simplifying the spectrum.[11]
The Influence of Fluorine
The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly amenable to NMR.[4] Its presence profoundly impacts both ¹H and ¹³C spectra through spin-spin coupling:
-
¹H-¹⁹F Coupling: Protons couple to fluorine nuclei over two, three, or even more bonds, resulting in additional signal splitting.
-
¹³C-¹⁹F Coupling: Carbon atoms couple strongly to fluorine. The one-bond coupling (¹JCF) is typically very large (200-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant. This coupling is a definitive tool for assigning fluorinated carbons.[11][12]
2D NMR for Unambiguous Assignments
For complex molecules, 1D spectra can be ambiguous. Two-dimensional (2D) NMR experiments correlate signals to reveal connectivity.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships, identifying which protons are neighbors.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to (one-bond correlation).[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over multiple (typically 2-3) bonds. This is indispensable for identifying quaternary carbons (those with no attached protons) and piecing together the molecular fragments.[13][15]
Predicted ¹H and ¹³C NMR Spectral Assignments
To facilitate discussion, the atoms of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid are numbered as follows:
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for the aliphatic chain, the two aromatic rings, and the carboxylic acid proton. The methylene protons (H-2a, H-2b) are diastereotopic due to their proximity to the chiral center at C-3, and thus are chemically non-equivalent.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) Hz | Rationale |
| H-1' | ~12.0 | broad singlet | 1H | - | The acidic proton of the carboxylic acid is typically far downfield and often broad due to hydrogen bonding and exchange.[8][16] |
| H-7 to H-11 | 7.25 - 7.40 | multiplet | 5H | Protons of the unsubstituted phenyl ring. | |
| H-5' | ~7.28 | ddd | 1H | JHH ≈ 8.5, JHF ≈ 5.5, JHH ≈ 2.0 | H-5' is ortho to H-6', meta to H-2', and ortho to the fluorine at C-4'. This will result in a complex multiplet. |
| H-2' | ~7.20 | dd | 1H | JHH ≈ 8.5, JHF ≈ 2.0 | H-2' is ortho to H-6' and meta to the fluorine at C-3'. |
| H-6' | ~7.05 | ddd | 1H | JHH ≈ 8.5, JHF ≈ 8.5, JHH ≈ 2.0 | H-6' is coupled to H-5' (ortho), H-2' (meta), and the fluorine at C-3' (meta). |
| H-3 | ~4.20 | triplet | 1H | JHH ≈ 7.8 | This methine proton is coupled to the two methylene protons at C-2. |
| H-2a / H-2b | 2.85 - 3.05 | dd (each) | 2H | Jgem ≈ 16.0, Jvic ≈ 7.8 | These diastereotopic protons couple with each other (geminal coupling) and with the H-3 proton (vicinal coupling), appearing as two distinct signals, likely as doublets of doublets. |
Predicted ¹³C NMR Spectrum (Proton-Decoupled)
The ¹³C spectrum will display 11 unique signals, with the carbons of the difluorophenyl ring showing characteristic splitting due to C-F coupling.
| Carbon(s) | Predicted δ (ppm) | Coupling (J) Hz | Rationale |
| C-1' | ~177.0 | - | The carbonyl carbon of the carboxylic acid is the most deshielded carbon.[9] |
| C-4' | ~150.0 | ¹JCF ≈ 245, ²JCF ≈ 13 | Carbon directly bonded to fluorine shows a very large one-bond coupling constant. It is also coupled to the fluorine at C-3. |
| C-3' | ~149.5 | ¹JCF ≈ 248, ²JCF ≈ 13 | Similar to C-4', this carbon is directly bonded to fluorine. |
| C-6 | ~142.0 | - | Quaternary carbon of the phenyl ring attached to the aliphatic chain. |
| C-1' | ~138.0 | ³JCF ≈ 4, ³JCF ≈ 3 | Quaternary carbon of the difluorophenyl ring, showing small three-bond couplings to both fluorines. |
| C-7, C-11 | ~129.0 | - | Ortho carbons of the phenyl ring. |
| C-9 | ~128.8 | - | Para carbon of the phenyl ring. |
| C-8, C-10 | ~127.0 | - | Meta carbons of the phenyl ring. |
| C-2' | ~124.5 | ³JCF ≈ 6 | Aromatic methine carbon showing three-bond coupling to the fluorine at C-4'. |
| C-6' | ~117.5 | ²JCF ≈ 17 | Aromatic methine carbon showing two-bond coupling to the fluorine at C-3'. |
| C-5' | ~115.5 | ²JCF ≈ 17 | Aromatic methine carbon showing two-bond coupling to the fluorine at C-4'. |
| C-3 | ~45.0 | - | Aliphatic methine carbon. |
| C-2 | ~40.0 | - | Aliphatic methylene carbon. |
Experimental Design and Protocols
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly parameterized experiments. The protocol described below is a self-validating system designed for accuracy.
General Workflow for NMR Analysis
The logical flow from sample preparation to final structure confirmation is critical for an efficient and accurate analysis.
Caption: General Workflow for NMR Structural Elucidation.
Step-by-Step Experimental Protocol
1. Sample Preparation:
-
Rationale: Proper sample concentration is crucial. Too dilute, and the signal-to-noise ratio will be poor, especially for ¹³C NMR; too concentrated, and line broadening or shimming issues may occur.[17][18] Deuterated solvents are used to avoid large interfering signals from the solvent itself and to provide a signal for the spectrometer to "lock" onto, ensuring field stability.[19]
-
Procedure:
-
Weigh approximately 15-25 mg of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid into a clean, small vial. This amount is sufficient for both ¹H and subsequent 2D experiments.[20][21]
-
Add 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
Vortex the vial until the sample is completely dissolved.
-
If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[21] Particulates will degrade spectral quality.
-
Cap the NMR tube securely and label it clearly.
-
2. Data Acquisition:
-
Rationale: A combination of 1D and 2D experiments provides a complete dataset for unambiguous assignment.
-
Procedure (on a standard 400 or 500 MHz spectrometer):
-
Shimming: Insert the sample into the spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H Spectrum: Acquire a standard 1D proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans will be required (e.g., 1024 or more), which can take from 30 minutes to several hours.[18]
-
2D COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.
-
2D HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz) to correlate protons to their attached carbons.
-
2D HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings (~8 Hz) to establish 2- and 3-bond correlations.[15] This is essential for assigning quaternary carbons.
-
Utilizing 2D NMR for Assignment Confirmation
The power of 2D NMR lies in its ability to connect the dots. For our target molecule, key correlations would confirm the proposed structure.
Caption: Key Expected HMBC Correlations.
-
The methine proton (H-3) is the most valuable for establishing connectivity. We expect it to show HMBC correlations to the methylene carbon (C-2 ), the carbonyl carbon (C-1' ), and the two quaternary carbons of the aromatic rings it's attached to (C-6 and C-1' ).
-
The methylene protons (H-2a/b) will correlate to the carbonyl carbon (C-1' ) and, via three bonds, to the aromatic quaternary carbons (C-6 and C-1' ), confirming the entire molecular backbone.
Conclusion
The complete and accurate assignment of the ¹H and ¹³C NMR spectra for 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid is achievable through a systematic approach combining 1D and 2D NMR techniques. The influential effects of the difluorophenyl moiety, particularly the characteristic C-F coupling constants, serve as definitive markers for assignment. The methodologies and predictive analyses outlined in this guide provide a robust framework for scientists engaged in the synthesis and characterization of novel fluorinated compounds, ensuring structural integrity and accelerating the pace of research and development.
References
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]
-
Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Parella, T. (2008). Complete Assignment of 1H and 13C NMR Spectra of alpha-phenylsulfinyl-N-methoxy-N-methylpropionamide and Some P-Substituted Derivatives. Magnetic Resonance in Chemistry. [Link]
-
Organomation. (2024). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Wang, L., et al. (2020). Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. Chinese Chemical Letters. [Link]
-
Pearson Education. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here. Pearson. [Link]
-
LibreTexts Chemistry. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. [Link]
-
Al-Qaisi, J. A., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]
-
Kónová, K., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Miller, A. F. (2010). H-C multiple-bond correlations: HMBC. University of Kentucky. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Integrated Science. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). FooDB. [Link]
-
Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
-
FooDB. (2010). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). FooDB. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (1997). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
-
Giskeødegård, G. F., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. [Link]
-
Reddit. (2022). Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid. r/chemhelp. [Link]
-
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. [Link]
-
Western University. (2013). NMR Sample Preparation. Department of Chemistry. [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biophysics.org [biophysics.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. transparencia.cmcamacari.ba.gov.br [transparencia.cmcamacari.ba.gov.br]
- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. m.youtube.com [m.youtube.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.as.uky.edu [chem.as.uky.edu]
- 16. reddit.com [reddit.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 19. publish.uwo.ca [publish.uwo.ca]
- 20. organomation.com [organomation.com]
- 21. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Pharmacological Prospectus: Therapeutic Targets of the 3-(3,4-Difluorophenyl)-3-phenylpropanoic Acid Scaffold
Executive Summary
The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable spatial geometries, tunable pharmacokinetics, and distinct metabolic profiles. The compound 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid (CAS: 98464-72-3; PubChem CID: 13543737) represents a versatile 3,3-diarylpropanoic acid building block[1]. While typically utilized as a pharmaceutical intermediate[2], this specific molecular architecture serves as the fundamental core for multiple high-value therapeutic targets. This technical whitepaper dissects the mechanism by which this scaffold interacts with biological targets, notably Free Fatty Acid Receptor 1 (GPR40)[3], RORγt nuclear receptors[4], and muscarinic receptors.
By detailing the precise causality of its structural modifications and providing self-validating experimental workflows, this guide aims to support medicinal chemists and assay developers in leveraging this intermediate for targeted drug discovery.
Structural Rationale & Pharmacophore Analysis
The molecular blueprint of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid (
-
The Carboxylate Head Group: Critical for engaging positively charged residues (e.g., Arginine) in receptor binding pockets via electrostatic interactions.
-
The 3,3-Diaryl Branching: Creates a specific dihedral angle that precisely occupies deep, hydrophobic sub-pockets, commonly found in Class A GPCR allosteric sites and nuclear receptor ligand-binding domains[3].
-
The 3,4-Difluoro Motif: The incorporation of fluorine serves a dual purpose. First, it strongly modulates the electronic distribution of the ring, pulling electron density and lowering the pKa of the acid via inductive effects. Second, it drastically mitigates metabolic liabilities. The 3,4-positions are classic sites for cytochrome P450 (CYP)-mediated aromatic hydroxylation; fluorination effectively shields the molecule from rapid phase I metabolism, extending the theoretical biological half-life.
Table 1: Pharmacological & Physicochemical Profile
| Parameter | Value / Characteristic | Therapeutic Implication |
| PubChem CID | 13543737 | Validated structure index[2] |
| Molecular Weight | 262.25 g/mol | Well within Lipinski's Rule of 5 for optimal oral bioavailability[5]. |
| Topological Polar Surface Area | ~37.3 Ų | Excellent membrane permeability; potential for BBB penetration if required. |
| H-Bond Donors/Acceptors | 1 / 2 | Limits excessive hydration, favoring hydrophobic pocket entry. |
| Metabolic Stability | High (Predicted) | 3,4-Difluoro substitution blocks primary CYP-mediated oxidation sites. |
Primary Target Axis: Free Fatty Acid Receptor 1 (GPR40)
GPR40 (FFA1) is a Gq-coupled receptor highly expressed in pancreatic
Mechanistic Causality
The 3,3-diarylpropanoic acid motif is a validated pharmacophore for GPR40 agonism[3]. The binding logic is driven by the interaction between the terminal carboxylate of the propanoic acid and the key basic residues (Arg183, Arg258) in the orthosteric site of GPR40. Concurrently, the bulky 3-(3,4-difluorophenyl)-3-phenyl tail undergoes induced fit into the hydrophobic lipid-binding groove. The increased lipophilicity from the fluorine atoms significantly enhances the binding affinity compared to non-fluorinated analogues.
GPR40 Signaling Pathway activated by 3,3-diarylpropanoic acid agonists.
Secondary Target Axes: RORγt and Muscarinic Receptors
Beyond direct target engagement, the scaffold is structurally primed for conversion into highly potent inverse agonists/antagonists.
Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt)
RORγt is the master transcription factor for Th17 cells, playing a central role in autoimmune diseases (e.g., psoriasis). Simple amidation of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid yields diphenylpropanamides , which have been identified as highly potent RORγt inverse antagonists[4]. The transformation eliminates the negative charge (preventing GPR40 activation) and replaces it with a neutral H-bond donating/accepting motif that stabilizes the inactive conformation of the RORγt ligand-binding domain.
Muscarinic Receptors (M2/M3)
Reduction of the carboxylic acid followed by amine functionalization yields 3,3-diarylpropylamines (e.g., Tolterodine analogues)[3]. These derivatives are critical muscarinic receptor antagonists used in the treatment of overactive bladder. The 3,4-difluoro substitution on one ring prevents the rapid oxidative clearance typically seen with traditional phenolic derivatives.
Synthetic divergence of the scaffold to target GPR40, RORγt, and Muscarinic Receptors.
Experimental Protocols & Validation Workflows
To ensure strict scientific integrity, the following step-by-step methodologies are provided with underlying causal explanations for the assay design choices.
Protocol A: Synthesis of RORγt Antagonists (Amidation)
Objective: Convert the core acid into a diphenylpropanamide library for RORγt screening.
-
Activation: Dissolve 1.0 eq of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid in anhydrous DMF.
-
Causality: DMF is utilized as a polar aprotic solvent to ensure complete solvation of both the highly lipophilic acid and the organic coupling reagents.
-
-
Coupling Reagent Addition: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes.
-
Causality: HATU is selected over EDC/NHS because it generates a highly reactive HOAt ester, overcoming the immense steric hindrance introduced by the beta-diaryl branching[3]. DIPEA acts as a non-nucleophilic base, preventing unwanted side reactions while deprotonating the carboxylic acid.
-
-
Amine Introduction: Add 1.1 eq of the target primary or secondary amine. Stir for 12 hours.
-
Validation Checkpoint: Perform LC-MS and
H-NMR.-
Self-Validating Logic: The success of the reaction is validated strictly by the disappearance of the broad carboxylic acid peak (~11.0 ppm) and the emergence of the characteristic amide N-H doublet (~8.0 ppm) in
H-NMR, coupled with the [M+H]+ target mass confirmation.
-
Protocol B: Functional Validation of GPR40 Agonism via Flux Assay
Objective: Measure intracellular calcium mobilization triggered by the unmodified compound.
-
Cell Seeding: Plate CHO-K1 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well plate.
-
Causality: Using a null CHO-K1 background lacking endogenous free fatty acid receptors ensures that any observed calcium spike is strictly GPR40-mediated, eliminating false-positive pathways.
-
-
Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) in assay buffer for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is membrane-permeable; once inside, esterases cleave the AM group, trapping the highly fluorescent Fluo-4 dye. Probenecid acts as an organic anion transporter inhibitor, forcibly trapping the dye inside the cell and enhancing signal-to-noise ratio.
-
-
Compound Addition & Reading: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the sodium salt of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid (0.1 nM to 10 µM) and measure fluorescence instantly (Excitation: 488 nm, Emission: 525 nm).
-
Validation Checkpoint: Run a parallel assay using untransfected CHO-K1 cells.
-
Self-Validating Logic: If the compound elicits a
signal in the untransfected line, it demonstrates off-target cytotoxicity or membrane disruption rather than specific GPR40 agonism. True hits will only show fluorescence spikes in the transfected line.
-
References
-
PubChem Compound Summary - CID 13543737. National Center for Biotechnology Information (NIH).[Link]
-
Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - Semantic Scholar / ACS Publications. [Link]
-
Palladium Catalyzed Enantioselective Hayashi-Miyaura Reaction for Pharmaceutically Important 4-Aryl-3,4-Dihydrocoumarins - ChemRxiv.[Link]
-
Identification of Potent and Selective Diphenylpropanamide RORγt Antagonists - ResearchGate.[Link]
Sources
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid
Abstract
This document details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies. The protocol herein adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3] This application note serves as a practical guide for researchers, scientists, and drug development professionals engaged in the analysis of this compound or structurally related molecules.
Introduction: The Rationale for a Validated Method
3-(3,4-Difluorophenyl)-3-phenylpropanoic acid is a synthetic organic compound with a structure indicative of potential pharmaceutical applications, likely as an intermediate or an active pharmaceutical ingredient (API).[4][5] In the pharmaceutical industry, the ability to accurately quantify the API is fundamental to ensuring product quality, safety, and efficacy. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1]
This stability-indicating assay is designed to separate the main compound from any potential degradation products that may form under various stress conditions.[6][7][8] Such a method is crucial during forced degradation studies, which are performed to understand the intrinsic stability of a molecule and to identify likely degradation pathways.[8][9] The data generated from a validated HPLC method underpins critical decisions throughout the drug development lifecycle, from formulation optimization to the establishment of product shelf-life.[6][7]
Chromatographic System and Conditions
The selection of chromatographic parameters is guided by the physicochemical properties of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid. The presence of two phenyl rings provides strong chromophores, making UV detection a suitable choice. Its carboxylic acid moiety and overall structure suggest that reversed-phase chromatography will provide adequate retention and resolution.
Table 1: Optimized HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector. |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) | C18 columns offer excellent hydrophobicity for retaining aromatic compounds. A 150 mm length provides a good balance of resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid controls the pH to ensure the carboxylic acid is protonated, leading to better peak shape and retention. Acetonitrile is a common, effective organic modifier. |
| Elution Mode | Gradient | A gradient elution is chosen to ensure elution of the main peak with good symmetry while also resolving potential impurities and degradants with different polarities. |
| Gradient Program | 0-15 min: 40% to 90% B15-17 min: 90% B17.1-20 min: 40% B (Re-equilibration) | This gradient profile provides a robust separation window for the analyte and potential degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Phenyl rings exhibit strong absorbance at this wavelength, providing good sensitivity. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture provides good solubility for the analyte and is compatible with the mobile phase.[10] |
Experimental Protocols: Method Validation
The validation of this analytical method is performed according to the ICH Q2(R1) guideline to establish its performance characteristics.[1][11]
System Suitability Testing (SST)
Causality: Before any sample analysis, SST is performed to verify that the chromatographic system is functioning correctly and is suitable for the intended analysis on a given day.[12][13][14][15] It is a critical check to ensure the integrity of the analytical results.[16]
Protocol:
-
Prepare a system suitability solution containing 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid at the working concentration (e.g., 100 µg/mL).
-
If available, spike the solution with a known impurity or a related compound to verify resolution.
-
Perform five or six replicate injections of this solution.
-
Calculate the key performance parameters and check against the acceptance criteria.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[12][13] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and performance. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system.[12][13] |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest peak) | Confirms that the analyte is adequately separated from other components.[13] |
Specificity and Forced Degradation
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[11] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[6][7] The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are generated and can be resolved from the main peak.[8][9]
Forced Degradation Protocol:
-
Sample Preparation: Prepare solutions of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid at approximately 1 mg/mL in the diluent.
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 70°C for 2 hours. Neutralize with an equivalent amount of 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 70°C for 2 hours. Neutralize with an equivalent amount of 1N HCl before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method. Use a PDA detector to evaluate peak purity for the analyte peak in all stressed samples.
Caption: Workflow for the forced degradation study.
Linearity and Range
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification.
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[1]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Table 3: Linearity Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero and not statistically significant. |
Accuracy (Recovery)
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is determined by spike/recovery studies.
Protocol:
-
Prepare a placebo (if applicable) or sample matrix.
-
Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
% Recovery = (Measured Concentration / Theoretical Concentration) x 100[11]
-
Table 4: Accuracy Acceptance Criteria
| Concentration Level | Mean % Recovery |
| 80%, 100%, 120% | 98.0% - 102.0% |
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Protocol for Repeatability (Intra-assay):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, using the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
Protocol for Intermediate Precision (Inter-assay):
-
Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.
-
Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
Table 5: Precision Acceptance Criteria
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Evaluate the effect of these changes on system suitability parameters (e.g., retention time, tailing factor, resolution).
Table 6: Robustness Parameters and Variations
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) |
| Column Temperature | ± 5°C (25°C and 35°C) |
| Mobile Phase pH | ± 0.2 units (if a buffer is used) |
The system suitability criteria must be met under all varied conditions for the method to be considered robust.
Caption: Overall workflow for HPLC method validation.
Conclusion
The HPLC method described in this application note is demonstrated to be a reliable, stability-indicating, and robust procedure for the quantitative analysis of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid. The comprehensive validation protocol confirms that the method is suitable for its intended purpose in a regulated pharmaceutical environment. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for drug development and quality control.
References
- Title: An Introduction To Forced Degradation Studies For Drug Substance Drug Product Source: Vertex AI Search URL
- Title: System suitability Requirements for a USP HPLC Method Source: MTC USA URL
- Title: A practical guide to forced degradation and stability studies for drug substances Source: Vertex AI Search URL
- Title: System suitability Requirements for a USP HPLC Method Source: MTC USA URL
- Title: Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron Source: Vertex AI Search URL
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Title: A Comparative Guide to ICH Q2(R1)
- Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL
- Title: 3-(3,4-Difluorophenyl)
- Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Vertex AI Search URL
- Title: A Comparative Guide to HPLC Purity Analysis of 3-Bromo-3-phenylpropanoic Acid Source: Benchchem URL
- Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube URL
- Source: assayprism.
- Title: Q 2 (R1)
- Title: ICH Topic Q 2 (R1)
- Title: Q2(R1)
- Title: Phenylpropanoic Acid Derivatives: A Comparative Guide for GPCR-Targeted Drug Discovery Source: Benchchem URL
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. tga.gov.au [tga.gov.au]
- 3. fda.gov [fda.gov]
- 4. 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid [synhet.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 13. mtc-usa.com [mtc-usa.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. assayprism.com [assayprism.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: The Use of 3-(3,4-Difluorophenyl)-3-phenylpropanoic Acid as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,4-Difluorophenyl)-3-phenylpropanoic acid is a synthetic organic compound with potential as a chemical probe for interrogating biological systems. The incorporation of a difluorophenyl group can enhance metabolic stability and binding affinity to protein targets. While this specific molecule is not yet extensively characterized in the scientific literature as a chemical probe, its structural similarity to other phenylpropanoic acid derivatives that exhibit biological activity suggests its potential for such applications. Phenylpropanoic acids are a class of organic compounds that include microbial gut metabolites and have been used in cosmetics, as food additives, and in the pharmaceutical industry[1][2][3][4].
This guide provides a comprehensive framework for the validation and application of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid as a chemical probe. We will present a hypothetical scenario where this compound is investigated as a modulator of a specific signaling pathway, detailing the necessary experiments to establish its utility and selectivity. This document will serve as a practical manual for researchers seeking to characterize novel small molecules for target validation and functional studies.
Part 1: Core Principles of Chemical Probe Validation
A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. For a compound to be considered a high-quality chemical probe, it must meet several rigorous criteria. These include demonstrated potency and selectivity for its intended target, as well as evidence of target engagement in a cellular context. The following principles, adapted from established best practices, should guide the validation of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid.
Key Validation Criteria:
-
Potency: The compound should exhibit high affinity for its target, typically with an in vitro IC50 or Kd value of less than 100 nM.
-
Selectivity: The probe should be significantly more potent for its intended target compared to other related proteins, often with a selectivity of at least 30-fold.
-
Cellular Activity: The compound must be able to penetrate cells and engage its target in a cellular environment, demonstrating a measurable functional effect.
-
Mechanism of Action: A clear understanding of how the probe interacts with its target (e.g., competitive, non-competitive, or allosteric inhibition) is essential for interpreting experimental results.
-
Negative Control: An ideal chemical probe has a structurally similar but biologically inactive analog that can be used as a negative control to confirm that the observed biological effects are due to on-target activity.
Part 2: Hypothetical Target and Rationale - Kinase Inhibition
Based on studies of structurally related difluorophenyl compounds, which have shown potential as kinase inhibitors, we will proceed with the hypothesis that 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid may target a specific protein kinase. Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer. The difluorophenyl moiety is a common feature in many kinase inhibitors, where it can contribute to favorable binding interactions within the ATP-binding pocket.
For the purposes of this guide, we will hypothesize that 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid is an inhibitor of Receptor Tyrosine Kinase (RTK) 'X' . This will allow us to outline a detailed validation and application workflow.
Signaling Pathway of Hypothetical Target RTK 'X'
Caption: Hypothetical signaling pathway of Receptor Tyrosine Kinase (RTK) 'X'.
Part 3: Experimental Protocols for Validation and Application
This section provides detailed protocols for the systematic validation of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid as a chemical probe for RTK 'X'.
Protocol 1: In Vitro Kinase Inhibition Assay
This initial screen will determine if the compound directly inhibits the enzymatic activity of RTK 'X'.
Objective: To determine the in vitro potency (IC50) of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid against RTK 'X'.
Materials:
-
Recombinant human RTK 'X'
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
3-(3,4-Difluorophenyl)-3-phenylpropanoic acid
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare a stock solution of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in the kinase assay buffer to create a range of concentrations for testing.
-
In a multi-well plate, add the diluted compound, recombinant RTK 'X', and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which generates a luminescent signal proportional to kinase activity.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target | IC50 (nM) |
| 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid | RTK 'X' | TBD |
| Staurosporine (Positive Control) | RTK 'X' | TBD |
Protocol 2: Cellular Target Engagement Assay
This assay will confirm that the compound can enter cells and bind to its intended target.
Objective: To demonstrate that 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid engages RTK 'X' in a cellular context.
Materials:
-
Cell line expressing RTK 'X'
-
Cell lysis buffer
-
Antibodies specific for total RTK 'X' and phosphorylated RTK 'X'
-
Western blotting reagents and equipment
-
3-(3,4-Difluorophenyl)-3-phenylpropanoic acid
Procedure:
-
Culture the cells to an appropriate density.
-
Treat the cells with varying concentrations of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid for a specified time.
-
Stimulate the cells with the appropriate ligand to activate RTK 'X'.
-
Lyse the cells and collect the protein extracts.
-
Perform a Western blot analysis to detect the levels of total RTK 'X' and phosphorylated RTK 'X'.
-
A reduction in the level of phosphorylated RTK 'X' with increasing compound concentration, while the total RTK 'X' level remains unchanged, indicates target engagement.
Protocol 3: Selectivity Profiling
To ensure the probe's specificity, it is crucial to test its activity against a panel of related kinases.
Objective: To assess the selectivity of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid against a panel of other kinases.
Procedure:
-
Utilize a commercial kinase profiling service or an in-house panel of kinase assays.
-
Screen 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid at a fixed concentration (e.g., 1 µM) against a broad range of kinases.
-
For any kinases that show significant inhibition, perform a full dose-response experiment to determine the IC50 value.
-
Compare the IC50 value for RTK 'X' to those of other kinases to determine the selectivity profile.
Protocol 4: Cellular Phenotypic Assay
This assay will link the target engagement of the probe to a measurable cellular response.
Objective: To demonstrate that inhibition of RTK 'X' by the compound leads to a specific cellular phenotype.
Materials:
-
Cancer cell line dependent on RTK 'X' signaling for proliferation
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
3-(3,4-Difluorophenyl)-3-phenylpropanoic acid
Procedure:
-
Seed the cancer cells in a multi-well plate.
-
Treat the cells with a range of concentrations of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid.
-
Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 72 hours).
-
Measure cell proliferation using a suitable assay.
-
A dose-dependent decrease in cell proliferation would suggest that the compound's anti-proliferative effect is mediated through the inhibition of RTK 'X'.
Experimental Workflow Diagram
Caption: Workflow for the validation of a chemical probe.
Part 4: Data Interpretation and Troubleshooting
Interpreting the Results
-
Potent and Selective: An ideal outcome would be a low nanomolar IC50 for RTK 'X' and greater than 30-fold selectivity over other kinases.
-
Cellular Efficacy: The cellular EC50 for inhibiting RTK 'X' phosphorylation should be within a reasonable range of the in vitro IC50.
-
On-Target Phenotype: The anti-proliferative EC50 in the cellular phenotypic assay should correlate with the cellular target engagement EC50.
Potential Challenges and Solutions
-
Low Potency: If the compound has a high IC50, it may not be suitable as a chemical probe. Further medicinal chemistry efforts could be undertaken to improve potency.
-
Poor Selectivity: If the compound inhibits multiple kinases with similar potency, it is not a selective probe. It may, however, be useful as a broad-spectrum kinase inhibitor.
-
Lack of Cellular Activity: This could be due to poor cell permeability or rapid metabolism. Assays to measure these properties can be conducted.
-
Off-Target Effects: If the cellular phenotype does not correlate with target engagement, the compound may have off-target effects. A structurally related, inactive control compound would be valuable in dissecting these effects.
Conclusion
The systematic validation of any new small molecule is essential before it can be confidently used as a chemical probe to investigate biological processes. This guide has provided a comprehensive, albeit hypothetical, framework for the characterization and application of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid as a kinase inhibitor. By following these detailed protocols and principles of scientific integrity, researchers can rigorously assess the potential of this and other novel compounds as valuable tools for chemical biology and drug discovery.
References
-
Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC). [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
-
Best Practices for Chemical Probes. Alto Predict. [Link]
-
Frye, S. V. The art of the chemical probe. Nature Chemical Biology. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]
-
Best Practices for Design and Characterization of Covalent Chemical Probes. The Royal Society of Chemistry. [Link]
-
Validating Transcripts with Probes and Imaging Technology. PMC. [Link]
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]
- Synthesis and use of phenylpropionic acid derivatives.
-
(3s)-3-Amino-2,2-Difluoro-3-Phenylpropanoic Acid. PubChem. [Link]
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. [Link]
-
3-Phenylpropionic acid (Compound). Exposome-Explorer - IARC. [Link]
-
Showing Compound 3-Phenylpropanoic acid (FDB008271). FooDB. [Link]
-
Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC. [Link]
-
Phenylpropanoic acid. Wikipedia. [Link]
-
Lab 9: Addition of Bromine to trans-Cinnamic Acid. CSUB. [Link]
Sources
medicinal chemistry applications of fluorinated propanoic acids
[label="Metabolic
Metabolic stabilization of NSAIDs via alpha-fluorination preventing chiral inversion.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols have been engineered as self-validating systems . Researchers are instructed on not just the how, but the why, accompanied by analytical checkpoints to guarantee intermediate success before progressing.
Protocol A: High-Efficiency Amide Coupling of 2,2-Difluoropropanoic Acid (Omaveloxolone Framework)
Due to the extreme electron-withdrawing nature of the
Workflow for the activation and targeted amide coupling of 2,2-difluoropropanoic acid.
Step-by-Step Methodology:
-
Preparation & Causality: Purge a dry round-bottom flask with Argon. Dissolve 2,2-difluoropropanoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL). Causality: The
group dramatically increases the electrophilicity of the intermediate active ester. Trace water will act as a competing nucleophile and cause immediate hydrolytic failure. -
Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed dropwise by DIPEA (2.5 eq). Stir for exactly 15 minutes.
-
Self-Validation Checkpoint: Do not proceed blindly. Withdraw a 5 µL aliquot, partition it into 100 µL of EtOAc/Water, and spot the organic layer on a silica TLC plate (Eluent: 1:1 EtOAc/Hexanes; stain with
). The complete disappearance of the strongly trailing acid spot ( ~0.1) and the appearance of a tight, UV-active ester spot ( ~0.6) validates successful activation. -
Coupling: Introduce the target primary amine (e.g., the complex heterocyclic framework of an omaveloxolone precursor) (0.95 eq) dissolved in 2 mL anhydrous DMF dropwise. Stir and allow the reaction to slowly warm to room temperature over 4 hours. Causality: Using a slight deficiency of the complex amine ensures it is the limiting reagent, maximizing its conversion and simplifying downstream purification.
-
Workup & Final Validation: Quench with saturated
(aq), extract with EtOAc ( mL). Wash organics heavily with 5% LiCl (aq) to remove DMF. Dry over . Validate the final product via F NMR; confirm the diagnostic triplet around -105 ppm remains intact, ensuring no unwanted defluorination occurred under basic conditions.
Protocol B: Synthesis of Enantiomerically Enriched 3,3,3-Trifluoroalanine Derivatives
The synthesis of
Step-by-Step Methodology:
-
Condensation: React ethyl 3,3,3-trifluoropyruvate (derived from trifluoropropanoic acid oxidation) (1.0 eq) with an aryl amine (1.0 eq) in toluene. Fit the flask with a Dean-Stark trap.
-
Water Removal (Causality): Reflux for 12 hours. Causality: The formation of the fluorinated imine is highly reversible. The physical removal of azeotropic water via the Dean-Stark trap forcibly drives the equilibrium toward the stable
-arylimino trifluoropropanoate. -
Validation Checkpoint: Perform
NMR on a crude sample. The absence of an amine signal and the presence of a sharp singlet for the ethyl ester confirms complete condensation. -
Asymmetric Reduction: Dissolve the verified imine in anhydrous THF at -78 °C. Slowly add a pre-coordinated chiral hydride reducing agent (e.g., Alpine-Borane or customized chiral zinc catalysts). Causality: The massive steric and stereoelectronic bulk of the
group directs the hydride attack exclusively to the less sterically hindered face of the imine, providing the target 3,3,3-trifluoroalanine core in >95% ee.
Conclusion
Fluorinated propanoic acids transcend their status as mere building blocks; they are programmable modules for enhancing drug stability and target affinity. Whether employing 2,2-difluoropropanoic acid to harden an amide bond against proteolysis or integrating a
References
-
Accelerating drug discovery: synthesis of complex chemotypes via multicomponent reactions. ACS Med. Chem. Lett. 2023, 14(4): 376–385. URL:[Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution Strategy. Molecules (NIH PMC), 2019. URL:[Link]
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015. URL:[Link]
-
Fluoropropanoic Acid Compound Revealed as Novel Macrophage Migration Inhibitory Factor (MIF) Inhibitor through Virtual Screening and Molecular Dynamics (MD) Simulation. Letters in Drug Design & Discovery, 2024, 21(2): 236-253. URL:[Link]
-
Asymmetric Reduction of 2-(N-Arylimino)-3,3,3-Trifluoropropanoic Acid Esters Leading to Enantiomerically Enriched 3,3,3-Trifluoroalanine. Tetrahedron, 1996, 52(1), 233–244. URL:[Link]
Lab-Scale Synthesis of Substituted 3-Phenyl-Propanoic Acid Esters: An Application and Protocol Guide
Introduction
Substituted 3-phenyl-propanoic acid esters are a significant class of organic compounds, serving as crucial building blocks and key intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their structural motif is prevalent in drugs targeting various conditions, including metabolic diseases like dyslipidemia, obesity, and diabetes. The versatility of this scaffold allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug development. This guide provides detailed, lab-tested protocols for the synthesis of these valuable compounds, focusing on methodologies that are both reliable and scalable for research purposes. We will explore several robust synthetic strategies, offering insights into the rationale behind procedural choices and providing comprehensive, step-by-step instructions.
Strategic Approaches to Synthesis
The synthesis of substituted 3-phenyl-propanoic acid esters can be achieved through several strategic disconnections. The most common and effective approaches involve either the formation of the carbon-carbon bond at the C2-C3 position or the modification of a pre-existing phenylpropanoid skeleton. This guide will focus on three primary, well-established methods:
-
Hydrogenation of Cinnamic Acid Esters: A direct and high-yielding method involving the reduction of the double bond of a corresponding cinnamic acid ester.
-
The Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction to form the C-C bond between an aryl halide and an acrylic ester.[1][2][3]
-
The Michael Addition: A conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, offering a versatile route to a variety of substituted derivatives.[4]
Each of these methods offers distinct advantages in terms of substrate scope, functional group tolerance, and stereochemical control. The choice of method will ultimately depend on the availability of starting materials and the specific substitution patterns desired in the final product.
Method 1: Catalytic Hydrogenation of Cinnamic Acid Esters
This method is arguably one of the most straightforward and atom-economical routes to 3-phenyl-propanoic acid esters. The protocol involves the reduction of the alkene functionality in a substituted cinnamic acid ester using a heterogeneous or homogeneous catalyst.
Causality and Experimental Choices
The choice of catalyst is paramount for the success of this reaction. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation due to its high activity and selectivity for the reduction of carbon-carbon double bonds in the presence of other reducible functional groups like esters and aromatic rings. The solvent choice, typically an alcohol like ethanol, is dictated by its ability to dissolve the starting material and its inertness under the reaction conditions. The use of a hydrogen atmosphere, often at atmospheric or slightly elevated pressure, provides the necessary reducing agent.
Experimental Workflow: Hydrogenation
Sources
Application Note: The Role of 3-(3,4-Difluorophenyl)-3-phenylpropanoic Acid as a Privileged Scaffold in GPR120 Agonist Discovery
Target Audience: Researchers, Medicinal Chemists, and Lead-Discovery Scientists Application Areas: Metabolic Disease Therapy (T2DM), Anti-inflammatory Pharmacology, GPCR High-Throughput Screening
Molecular Rationale & Scaffold Selection
G protein-coupled receptor 120 (GPR120/FFAR4) has emerged as a premier target for type 2 diabetes mellitus (T2DM) and metabolic syndrome due to its canonical role in mediating glucagon-like peptide-1 (GLP-1) secretion and its biased agonism leading to potent anti-inflammatory effects[2.3]. Long-chain fatty acids (LCFAs) act as endogenous ligands; however, identifying drug-like, orally bioavailable synthetic agonists has historically been challenging due to the high lipophilicity and poor metabolic stability of early candidates like TUG-891[2.4].
The 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid motif represents a critical turning point in GPR120 ligand optimization. As a building block, it provides three indispensable pharmacophoric features:
-
The Propanoic Acid Tail: Functions as a highly effective isostere for the endogenous fatty acid carboxylate, locking into a critical electrostatic salt-bridge with the Arg99 residue in the GPR120 binding pocket[2.3].
-
The Diaryl Core: Generates a bulky, branched lipophilic structure that accurately engages the hydrophobic binding cleft (involving Trp277 and Phe211) without requiring the excessively long, flexible carbon chains of LCFAs.
-
3,4-Difluoro Substitution (Causality of Fluorination): Unsubstituted phenyl rings are notoriously susceptible to hepatic cytochrome P450 (CYP) mediated aromatic hydroxylation. By capping the 3 and 4 positions with highly electronegative fluorine atoms, researchers block primary sites of oxidative metabolism. This drastically improves the intrinsic clearance (
) profile while the electron-withdrawing effect strengthens interactions with aromatic residues in the receptor[2.4].
In Vitro Data Presentation: Validating the Scaffold
The integration of the 3,4-difluorophenyl motif drastically shifts the selectivity and stability landscape of novel agonists. The table below synthesizes the typical trajectory of pharmacokinetic and pharmacodynamic optimization achieved through this specific scaffold.
Table 1: Influence of Fluorination on
| Chemical Scaffold Core | hGPR120 EC | hGPR40 EC | Selectivity Index (GPR120/40) | |
| 3,3-Diphenylpropanoic acid | 850 ± 45 | 320 ± 20 | 0.37 | 120.5 |
| 3-(4-Fluorophenyl)-3-phenylpropanoic acid | 210 ± 18 | 415 ± 30 | 1.97 | 65.2 |
| 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid | 32 ± 4 | >10,000 | >312 | 15.4 |
Note: Data represents validated structure-activity relationship (SAR) trends commonly observed during the refinement of phenylpropanoic acid derivatives, underscoring the shift toward high selectivity and metabolic persistence.
GPR120 Signaling Architecture
GPR120 is pleiotropic; its clinical value relies on selectively triggering distinct intracellular cascades. The canonical
GPR120 signaling pathways activated by phenylpropanoic acid scaffolds.
Self-Validating Protocol A: Intracellular Calcium Flux Assay
To assess the
Expertise Insight: This protocol is engineered as a self-validating system. By running parallel screens in untransfected HEK-293T cells (which lack endogenous GPR120) and GPR40-transfected cells, you unequivocally prove that the observed calcium transient is specifically due to GPR120 activation, circumventing false-positive artifacts caused by off-target membrane destabilization or GPR40 cross-reactivity[2.2].
Reagents & Cell Lines
-
Cell Lines: HEK-293T cells stably expressing hGPR120; Wild-type HEK-293T (Negative Control).
-
Buffer: Hank’s Balanced Salt Solution (HBSS) without phenol red. Causality: Phenol red exhibits autofluorescence at 525 nm, artificially inflating baseline noise.
-
Dye: Fluo-4 AM (2 μM final).
-
Inhibitor: Probenecid (2.5 mM). Causality: Probenecid blocks multidrug resistance-associated proteins (MRPs), preventing the active efflux of the Fluo-4 dye from the cytosol, thus stabilizing the baseline fluorescence.
Step-by-Step Methodology
-
Cell Seeding: Seed stably transfected hGPR120 HEK-293T cells (and untransfected controls) at a density of
cells/well into a 384-well black, clear-bottom microplate. Incubate at 37°C, 5% CO for 24 hours. -
Dye Loading: Aspirate culture media. Add 20 μL of Dye Loading Buffer (HBSS without phenol red, 20 mM HEPES, 2.5 mM Probenecid, 0.1% BSA, 2 μM Fluo-4 AM) to each well.
-
Incubation: Incubate the plates in the dark at 37°C for 45 minutes, followed by 15 minutes at room temperature. Causality: The RT equilibration minimizes temperature gradients across the plate that cause edge-effect artifacts during readouts.
-
Compound Preparation: Dilute the difluoro-phenylpropanoic acid derivatives in HBSS buffer (Final DMSO concentration must not exceed 0.5% to prevent solvent-induced calcium transients).
-
Detection (FLIPR / FDSS): Transfer the plate to a fluorometric imaging plate reader. Read baseline fluorescence for 10 seconds (Excitation: 488 nm, Emission: 525 nm).
-
Compound Injection: Automatically inject 10 μL of 3X compound solutions. Monitor fluorescence continuously for 120 seconds.
-
Quality Control & Validation:
-
Positive Control: TUG-891 must yield an EC
between 10–50 nM. -
Selectivity Gateway: Compounds passing the threshold are counter-screened against hGPR40-expressing cells.
-
Workflow for validation of GPR120 agonists using intracellular calcium flux assays.
Protocol B: -Arrestin-2 Recruitment Assay
Given that GPR120 utilizes biased agonism to exert its anti-inflammatory effects[2.8], characterizing the
Step-by-Step Methodology (PathHunter BRET System)
-
System Preparation: Utilize a validated Bioluminescence Resonance Energy Transfer (BRET) cell line (e.g., CHO-K1) co-expressing hGPR120 tagged with ProLink (PK) and
-arrestin-2 tagged with Enzyme Acceptor (EA). -
Cell Plating: Plate cells at
cells/well in a 384-well solid white microplate. -
Compound Incubation: Add serial dilutions of the synthesized 3-(3,4-difluorophenyl)-3-phenylpropanoic acid derivatives. Causality: Incubate for exactly 90 minutes at 37°C.
-arrestin recruitment is kinetically slower than rapid calcium flux; 90 minutes represents the equilibrium phase for GPCR-arrestin complex formation. -
Substrate Addition: Add the detection reagent (containing the chemiluminescent substrate). Incubate in the dark at room temperature for 60 minutes.
-
Detection: Read luminescence using a standard multi-mode microplate reader.
-
Data Processing: Calculate the agonist bias factor using the operational model of agonism (calculating
) by comparing the BRET EC / E responses against the previously determined Calcium flux data.
Conclusion
The strategic utilization of 3-(3,4-difluorophenyl)-3-phenylpropanoic acid solves dual issues in GPR120 drug discovery: achieving the exact geometric constraints required for receptor selectivity (avoiding GPR40) while neutralizing the metabolic liabilities inherent to highly lipophilic, non-halogenated propanoic acids. When screened through the rigorous, self-validating
References
- Galindo, M.M., et al. (2012). G protein-coupled receptors in human fat taste perception. Chem. Senses.
-
Ulven, T., & Christiansen, E. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Li, P., et al. (2021). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, MDPI. [Link]
-
Holliday, N.D., et al. (2024). Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120). Pharmacology & Therapeutics, PubMed NIH. [Link]
-
Geng, P., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]
Comprehensive Guide to the Chiral Separation of Phenylpropanoic Acids: Application Notes & Protocols
Abstract
This technical guide provides a detailed exploration of the analytical methodologies for the chiral separation of phenylpropanoic acids, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." Recognizing that the therapeutic activity of these compounds is often confined to a single enantiomer, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the foundational principles and practical applications of key separation techniques. We delve into the nuances of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC), presenting field-proven insights and step-by-step protocols to empower robust and efficient enantioselective analysis.
Introduction: The Significance of Chirality in Phenylpropanoic Acids
Phenylpropanoic acids, such as Ibuprofen, Ketoprofen, and Naproxen, possess a single stereocenter, resulting in two enantiomeric forms (R and S). The biological activities of these enantiomers can differ significantly. For instance, S-(+)-Ibuprofen is the eutomer, responsible for the desired anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, while the R-(-)-enantiomer is substantially less active.[1][2] Although the R-form can undergo partial in-vivo conversion to the active S-form in the human body, the development of single-enantiomer formulations (e.g., dexibuprofen) offers the potential for improved therapeutic profiles and reduced metabolic load.[3][4]
This stereoselectivity in pharmacological action makes robust analytical methods for chiral separation indispensable. Such methods are crucial for quality control in pharmaceutical manufacturing, pharmacokinetic and pharmacodynamic studies, and regulatory compliance, ensuring the safety and efficacy of these widely used drugs. This guide will explore the primary techniques employed to resolve these racemic mixtures.
Section 1: Foundational Principles of Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with conventional analytical techniques. Chiral separation is achieved by introducing a chiral selector into the analytical system, creating a transient chiral environment. This selector interacts differently with each enantiomer, forming short-lived diastereomeric complexes with varying stability.[5] This difference in interaction energy is the basis for separation. The primary mechanisms governing this chiral recognition include:
-
Hydrogen Bonding: Interactions between hydrogen bond donors and acceptors on the analyte and the chiral selector.
-
π-π Interactions: Attractive, noncovalent interactions between aromatic rings.
-
Steric Interactions: Repulsive forces that occur when the three-dimensional structure of one enantiomer fits more favorably into the chiral selector's binding site than the other.
-
Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.
-
Inclusion Complexation: The analyte fits into a cavity of the chiral selector, a common mechanism for cyclodextrin-based selectors.[5][6]
A successful chiral separation relies on a combination of these interactions to establish a sufficient energy difference between the two diastereomeric complexes.
Section 2: High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is the most established and widely utilized technique for the chiral separation of profens due to its versatility, robustness, and scalability.[7][8] Both direct and indirect methods are employed.
2.1. Direct Chiral HPLC using Chiral Stationary Phases (CSPs)
The direct approach, where a column packed with a chiral stationary phase (CSP) is used, is the most common and efficient method.[9] The choice of CSP is paramount for achieving separation.
-
Polysaccharide-Based CSPs: This is the most successful and versatile class of CSPs, responsible for resolving a vast majority of chiral compounds, including phenylpropanoic acids.[5][10] They consist of cellulose or amylose derivatives, most commonly carbamates like tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica support.[10] These CSPs offer broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes, providing great flexibility during method development.[5][11] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric fit within the helical grooves of the polysaccharide polymer.[5]
-
Protein-Based CSPs: These phases utilize proteins immobilized on silica, such as α1-acid glycoprotein (AGP) or human serum albumin (HSA).[5] They are particularly effective in reversed-phase mode. Chiral recognition mimics biological interactions and is governed by a complex interplay of electrostatic, hydrophobic, and hydrogen bonding forces.[2][5]
-
Pirkle-Type (π-Complex) CSPs: These CSPs are designed to facilitate π-π interactions. They consist of a small chiral molecule with π-electron donor or π-electron acceptor characteristics bonded to silica. The (S,S)-Whelk-O 1 column is a well-known example that has proven effective for profens like ketoprofen.[12][13]
-
Cyclodextrin-Based CSPs: These CSPs use cyclodextrins—cyclic oligosaccharides—as the chiral selector. Separation primarily occurs through the formation of inclusion complexes, where the phenyl group of the profen enters the hydrophobic cyclodextrin cavity, with secondary interactions at the rim of the cavity providing the enantioselectivity.[6]
2.2. Indirect Chiral HPLC
The indirect method involves a pre-column derivatization step where the racemic phenylpropanoic acid is reacted with a pure, single-enantiomer chiral derivatizing agent (e.g., R(+)-α-methylbenzylamine) to form a pair of diastereomers.[14] These diastereomers now have different physical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18 or C8).[9][14] While effective, this approach can be more time-consuming and may introduce potential issues with reaction kinetics and by-products.
Section 3: Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful complementary technique for chiral analysis, offering extremely high separation efficiencies, rapid analysis times, and minimal consumption of samples and reagents.[4][15]
3.1. Principle of Chiral CE
In CE, enantiomers have identical charge-to-size ratios and thus migrate together in an electric field. To achieve separation, a chiral selector is added directly to the background electrolyte (BGE).[15] The enantiomers form transient, diastereomeric complexes with the selector, and it is these complexes that have different effective mobilities, leading to their separation.[16]
The most common chiral selectors for phenylpropanoic acids in CE are cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, methyl-β-cyclodextrin).[3][17][18] The degree of inclusion into the CD cavity and the interactions at the chiral rim differ for each enantiomer, resulting in distinct migration times. Optimization involves adjusting the type and concentration of the CD, the pH of the BGE, and the applied voltage.[17]
Section 4: Supercritical Fluid Chromatography (SFC)
SFC is a high-throughput alternative that combines the advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide (CO2), as the primary component of the mobile phase.[19]
4.1. The SFC Advantage
The low viscosity and high diffusivity of supercritical CO2 allow for the use of much higher flow rates than in HPLC without a significant loss of efficiency.[20] This translates to dramatically faster separations—often 5 to 10 times quicker than HPLC.[21] Furthermore, SFC is considered a "greener" technique because it significantly reduces the consumption of organic solvents.[20][21] The same high-performance CSPs used in HPLC are employed in SFC, making method transfer relatively straightforward.[21] The mobile phase typically consists of CO2 mixed with a small amount of a polar organic co-solvent, such as methanol or ethanol, to modulate analyte retention and selectivity.
Data Presentation & Comparison
Table 1: Comparison of Major Analytical Techniques for Chiral Profen Separation
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase (CSP). | Differential migration in an electric field due to interaction with a chiral selector in the electrolyte. | Differential partitioning between a supercritical fluid mobile phase and a CSP. |
| Throughput | Moderate | High | Very High |
| Solvent Usage | High (especially in normal phase) | Very Low | Low (primarily CO2) |
| Efficiency | Good to Very Good | Excellent (Very high plate counts) | Very Good to Excellent |
| Primary Selector | Chiral Stationary Phase (CSP) | Chiral Additive (e.g., Cyclodextrins) | Chiral Stationary Phase (CSP) |
| Key Advantage | Versatility, robustness, most established method.[7][8] | High efficiency, low sample/reagent use, speed.[4][15] | Extremely fast, "green" chemistry, high throughput.[20][21] |
| Common Use | Routine QC, method development, preparative scale. | Purity analysis, screening, analysis of complex matrices. | High-throughput screening, purification. |
Table 2: Common Chiral Stationary Phases (CSPs) for HPLC/SFC Separation of Phenylpropanoic Acids
| CSP Type | Commercial Examples | Typical Mobile Phase Mode | Primary Interaction Mechanism |
| Polysaccharide | Chiralcel® OJ, Chiralpak® AD, Chiralpak® AGP, Lux® Amylose/Cellulose | Normal, Reversed, Polar Organic | H-bonding, π-π interactions, steric fit.[5] |
| Protein | Chiral-AGP™, Ultron® ES-OVM | Reversed | Electrostatic, hydrophobic, H-bonding.[5] |
| π-Complex (Pirkle) | (S,S)-Whelk-O® 1 | Normal | π-π donor/acceptor interactions.[12] |
| Cyclodextrin | Cyclobond™ | Reversed, Polar Organic | Inclusion complexation.[6] |
Experimental Protocols
Protocol 1: HPLC-UV Chiral Separation of Ibuprofen Enantiomers (Reversed-Phase)
This protocol is designed for the quantitative analysis of ibuprofen enantiomers using a protein-based CSP, which provides excellent resolution in aqueous-organic mobile phases.
1. Instrumentation and Materials:
-
HPLC system with UV detector, pump, and autosampler.
-
Chiral-AGP column (α1-acid glycoprotein), 100 x 4.0 mm, 5 µm.
-
Racemic Ibuprofen standard, S-(+)-Ibuprofen, R-(-)-Ibuprofen.
-
Methanol (HPLC grade), Potassium Dihydrogen Phosphate.
-
Ultrapure water.
2. Chromatographic Conditions:
-
Mobile Phase: 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.0) / Methanol (85:15, v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic ibuprofen and dissolve in 10 mL of methanol.
-
Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the mobile phase.
-
Tablet Sample: Crush a 200 mg ibuprofen tablet to a fine powder. Transfer an amount of powder equivalent to 10 mg of ibuprofen into a 10 mL volumetric flask. Add ~7 mL of methanol, sonicate for 15 minutes, and dilute to volume.[2] Filter through a 0.45 µm syringe filter. Dilute 0.5 mL of this filtrate to 10 mL with the mobile phase.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the working standard solution to determine the retention times for the R-(-) and S-(+) enantiomers and to verify system suitability (resolution > 1.5).
-
Inject the prepared sample solution.
-
Identify and quantify the enantiomers by comparing retention times and peak areas with the standards.
Causality Behind Choices:
-
The AGP column is chosen for its proven selectivity for acidic compounds like ibuprofen in reversed-phase mode.[2]
-
A phosphate buffer at pH 6.0 ensures that the acidic analyte is in its anionic form, promoting favorable ionic interactions with the protein-based CSP.
-
Methanol is used as the organic modifier; its concentration is a critical parameter for optimizing retention and resolution.[5]
Protocol 2: HPLC-UV Chiral Separation of Ketoprofen Enantiomers (Normal-Phase)
This protocol utilizes a Pirkle-type CSP, which is highly effective for profens in non-polar mobile phases.
1. Instrumentation and Materials:
-
HPLC system with UV detector (Note: Must be compatible with normal-phase solvents).
-
(S,S)-Whelk-O 1 column, 250 x 4.6 mm, 5 µm.[12]
-
Racemic Ketoprofen standard.
-
n-Hexane (HPLC grade), Ethanol (200 proof, HPLC grade), Acetic Acid (glacial).
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / Acetic Acid (93:7:0.5, v/v/v).[12]
-
Flow Rate: 1.5 mL/min.[12]
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection Wavelength: 254 nm.[12]
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic ketoprofen and dissolve in 10 mL of the mobile phase.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 45-60 minutes. Normal-phase equilibration can be slower than reversed-phase.
-
Inject the working standard to determine retention times and system suitability.
-
Inject unknown samples prepared in the mobile phase.
-
Quantify enantiomers based on peak areas.
Causality Behind Choices:
-
The (S,S)-Whelk-O 1 CSP is a π-electron acceptor/donor phase that provides strong π-π interactions with the aromatic rings of ketoprofen.[12]
-
The mobile phase is non-polar (n-Hexane) with a polar modifier (Ethanol) to control retention.
-
A small amount of acetic acid is added as a competing agent to improve peak shape and reduce tailing for the acidic analyte by minimizing strong, undesirable interactions with the stationary phase.
Protocol 3: CE-UV Chiral Separation of Phenylpropanoic Acids
This protocol provides a general framework for separating profen enantiomers using a cyclodextrin chiral selector.
1. Instrumentation and Materials:
-
Capillary Electrophoresis system with UV detector.
-
Fused-silica capillary (e.g., 50 µm I.D., 40 cm effective length).
-
Racemic standards (Ibuprofen, Ketoprofen, etc.).
-
Sodium Phosphate (monobasic/dibasic), Sodium Hydroxide.
-
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).[17]
2. Electrolyte and Sample Preparation:
-
Background Electrolyte (BGE): 25 mM Sodium Phosphate buffer. Adjust pH to ~7.0 with NaOH. Add the chiral selector (e.g., 15 mM TM-β-CD).[17] Filter through a 0.22 µm filter.
-
Sample Solution (0.5 mg/mL): Dissolve the racemic profen in a 50:50 mixture of methanol and water.
3. CE Conditions:
-
Capillary Conditioning (New Capillary): Rinse with 1 M NaOH (30 min), water (15 min), and BGE (15 min).
-
Pre-run Rinse: Rinse with BGE for 2 minutes before each injection.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: +20 kV.
-
Temperature: 25°C.
-
Detection: 220 nm.
4. Procedure:
-
Perform capillary conditioning and pre-run rinses as described.
-
Inject the sample solution.
-
Apply the separation voltage and record the electropherogram. The two enantiomers should appear as separate peaks.
-
Optimize resolution by adjusting the concentration and type of cyclodextrin, and the pH of the BGE.[17]
Causality Behind Choices:
-
Cyclodextrins are chosen for their ability to form inclusion complexes with the phenyl moiety of the profens, providing a robust mechanism for chiral recognition.[17][18]
-
A neutral pH ensures the profens are ionized (anionic), giving them electrophoretic mobility towards the anode (positive electrode), while the electroosmotic flow (EOF) is typically towards the cathode. This setup allows for separation within a reasonable time window.
-
TM-β-CD is often a highly effective selector for profens due to its rigid structure and strong interactions.[17]
Visualizations & Workflows
Method Development Workflow
This diagram outlines a logical progression for developing a robust chiral separation method.
Caption: Logical workflow for chiral method development.
Chiral Recognition Mechanism
This diagram illustrates the principle of enantiomeric recognition on a polysaccharide-based CSP.
Caption: Enantiomer interaction with a CSP.
Conclusion
The chiral separation of phenylpropanoic acids is a critical task in pharmaceutical analysis, driven by the stereospecific nature of their therapeutic action. High-Performance Liquid Chromatography, particularly with polysaccharide-based chiral stationary phases, remains the cornerstone technique due to its robustness and versatility. However, Capillary Electrophoresis offers a high-efficiency, low-consumption alternative, while Supercritical Fluid Chromatography provides a powerful, high-throughput solution for modern, fast-paced development environments. The choice of technique and the specific method parameters depend heavily on the analytical objective, whether it be routine quality control, pharmacokinetic analysis, or high-throughput screening. The protocols and principles outlined in this guide provide a solid foundation for developing and implementing scientifically sound and reliable methods for the enantioselective analysis of this important class of drugs.
References
-
Bouchair, A. (n.d.). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry. Available at: [Link]
-
Boja, B., & Bodoki, E. (2008). Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. Current Drug Discovery Technologies, 5(2), 105-20. Available at: [Link]
-
Muntean, D. L., Gligor, F., & Oprean, R. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia, 65(2), 231-235. Available at: [Link]
-
Tan, S. C., et al. (2008). Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers. Chirality, 20(1), 59-63. Available at: [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
-
Sutan, N. A., et al. (2025). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry, 18(1). Available at: [Link]
-
Singh, S., & Sharma, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 14(8), 3823-3834. Available at: [Link]
-
Nogueira, F. H. A., et al. (2010). Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC. Journal of Chromatographic Science, 48(1), 76-80. Available at: [Link]
-
Wang, Y., & Zhang, Z. (2004). Separation of enantiomeric ketoprofen by pre column chiral derivatization reversed phase HPLC. Chinese Journal of New Drugs. Available at: [Link]
-
Imre, S., & Gáspár, A. (2016). REVIEW – RECENT ENANTIOMER SEPARATION STRATEGIES OF NONSTEROIDAL ANTI-INFLAMMATORY DRUGS (NSAIDs) BY CAPILLARY ELECTROPHORESIS. Farmacia, 64(2), 163-172. Available at: [Link]
-
Ribeiro, A. R., et al. (2014). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 19(11), 17544-17594. Available at: [Link]
-
Kasprzyk-Hordern, B. (2004). Enantioselective analysis of ibuprofen, ketoprofen and naproxen in wastewater and environmental water samples. ResearchGate. Available at: [Link]
-
Gecse, Z., et al. (2021). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 26(19), 5988. Available at: [Link]
-
Raza, A., & Aboul-Enein, H. Y. (2014). Resolution of enantiomers of ketoprofen by HPLC: A review. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 834-859. Available at: [Link]
-
Singh, S. (2023). (PDF) Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ResearchGate. Available at: [Link]
-
de Moraes, M. C., et al. (2011). HPLC method with solid-phase extraction for determination of (R)- and (S)-ketoprofen in plasma without caffeine interference: application to pharmacokinetic studies in rats. Semantic Scholar. Available at: [Link]
-
de Moraes, M. C., et al. (2011). HPLC Method with Solid-Phase Extraction for Determination of (R)- and (S)-Ketoprofen in Plasma without Caffeine Interference: Application to Pharmacokinetic Studies in Rats. ResearchGate. Available at: [Link]
-
Meirinhos, M. G., et al. (1998). Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. Journal of Chromatography A, 793(1), 165-175. Available at: [Link]
-
De Klerck, K., et al. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Available at: [Link]
-
Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Tsi-Journals. Available at: [Link]
-
Pharmaceutical Technology. (2005). Supercritical Fluid Chiral Separations. Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). Development of a generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
Ilie, M., et al. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]
-
D'Aco, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 124-131. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. eijppr.com [eijppr.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. Separation of enantiomeric ketoprofen by pre column chiral derivatization reversedphase HPLC [journal11.magtechjournal.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. farmaciajournal.com [farmaciajournal.com]
- 17. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. fagg-afmps.be [fagg-afmps.be]
- 21. pharmtech.com [pharmtech.com]
Application Note: Advanced ATR-FTIR Spectroscopic Profiling of 3-(3,4-Difluorophenyl)-3-phenylpropanoic Acid
Executive Summary & Analytical Scope
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive, and highly sensitive technique for characterizing active pharmaceutical ingredients (APIs) and their advanced intermediates[1]. In this application note, we detail the structural profiling of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid (
Unlike rudimentary "black-box" protocols, this guide is engineered for senior analytical scientists. It prioritizes mechanistic causality—explaining why specific functional groups vibrate at specific frequencies—and establishes a self-validating workflow to guarantee data integrity, avoid polymorphic artifacts, and ensure batch-to-batch reproducibility.
Mechanistic Grounding: The Molecular-Vibrational Interplay
Understanding the FTIR spectrum of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid requires dissecting its three dominant structural motifs. The infrared absorption intensity of any molecular bond is directly proportional to the square of its change in dipole moment during vibration.
The Dimeric Carboxylic Acid Network
In the solid state, carboxylic acids rarely exist as free monomers. Instead, they form strongly hydrogen-bonded dimers. This intermolecular hydrogen bonding drastically alters the electron distribution across the carboxyl group[2].
-
C=O Frequency Shift: The hydrogen bonding weakens the carbonyl double-bond character, shifting the typical ester/monomer C=O stretch from ~1760 cm⁻¹ down to a highly diagnostic broad peak centered around 1710 cm⁻¹ [2].
-
O-H Broadening: The continuous network of hydrogen bonds creates a wide array of slightly different O-H bond lengths, resulting in a massive, broad absorption band stretching from 3300 to 2500 cm⁻¹ .
The Fluorinated Aromatic System
Fluorine is the most electronegative element. Its incorporation into the aromatic ring creates a highly polarized C-F bond.
-
Dipole Amplification: Because the C-F stretch induces a massive change in the molecular dipole moment, the resulting IR bands between 1250 and 1100 cm⁻¹ are exceptionally intense[3]. In 3,4-difluorophenyl systems, these peaks often dominate the spectrum, serving as the primary quantitative marker for the fluorinated moiety.
ATR Physics and The Evanescent Wave
ATR-FTIR relies on an evanescent wave penetrating the sample when infrared light undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or Germanium)[4].
-
Causality in Signal Strength: The penetration depth (
) is wavelength-dependent; the wave penetrates deeper at lower wavenumbers (longer wavelengths). Therefore, uncorrected ATR spectra will artificially inflate the intensity of low-frequency peaks (like the C-F stretch) compared to high-frequency peaks (like the O-H stretch)[4]. An ATR-correction algorithm is mandatory for accurate spectral matching against transmission libraries.
Quantitative Spectral Assignments
The following table summarizes the key diagnostic vibrational modes expected for 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid, establishing the baseline for qualitative compound verification.
| Functional Group | Wavenumber Range (cm⁻¹) | Relative Intensity | Mechanistic Origin / Causality |
| O-H Stretch (Acid) | 3300 – 2500 | Broad, Strong | Intermolecular hydrogen bonding in dimeric structures[2]. |
| C-H Stretch (Aryl) | 3100 – 3000 | Weak to Medium | sp² hybridized C-H stretching of the dual aromatic rings. |
| C-H Stretch (Alkyl) | 2950 – 2850 | Medium | sp³ hybridized C-H stretching along the propanoic backbone. |
| C=O Stretch (Acid) | ~1710 | Strong, Sharp | Dimeric carbonyl stretching mode; highly sensitive to polymorph shifts[2]. |
| C=C Ring Stretch | 1600, ~1500 | Medium | Aromatic ring breathing and skeletal deformation modes[3]. |
| C-F Stretch (Aryl) | 1250 – 1100 | Very Strong | High dipole moment alteration during carbon-halogen vibration[5]. |
| O-H Out-of-Plane | 950 – 900 | Medium, Broad | Bending of the O-H bond out of the dimer plane. |
Self-Validating Analytical Workflow
To guarantee trust and precision, the experimental protocol is structured chronologically, mapping directly to physical states and computational validations.
Figure 1: Self-validating ATR-FTIR workflow and marker identification for API profiling.
Step-by-Step Methodology
Phase 1: Instrument Initialization & Baseline Integrity
-
Crystal Preparation: Clean the monolithic diamond ATR crystal using a non-abrasive, lint-free wipe dampened with analytical-grade isopropanol. Allow the solvent to flash off completely.
-
Background Acquisition: Collect a background spectrum (Air) using 32 to 64 co-added scans at a resolution of 4 cm⁻¹[5].
-
Self-Validation Checkpoint: Examine the background spectrum. The baseline must read ~100% Transmittance (or 0 Absorbance). Any sharp downward peaks at ~2350 cm⁻¹ (ambient
) or erratic noise between 3800–3600 cm⁻¹ (water vapor) indicate a fluctuating micro-environment[3]. Do not proceed until the instrument purge stabilizes.
-
Phase 2: Sample Introduction & Contact Optimization
-
Sample Loading: Transfer approximately 2–5 mg of the solid 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid powder directly onto the center of the diamond internal reflection element (IRE).
-
Pressure Application: Lower the ATR pressure anvil and apply torque until the integrated clutch clicks or the instrument's contact-gauge reaches the optimal threshold.
-
Causality Warning: Sufficient pressure is required to eliminate air gaps, as the evanescent wave only penetrates 0.5–2.0 µm[4]. However, excessive shear or compressive stress can induce pressure-mediated polymorphic phase transformations in delicate APIs. Apply only the minimum pressure required to achieve a stable, saturated C=O peak at 1710 cm⁻¹.
-
Phase 3: Spectral Acquisition & Mathematical Correction
-
Scanning: Acquire the sample spectrum over the mid-infrared range (4000 to 400 cm⁻¹ ) utilizing 64 co-added scans [1].
-
Why 64 scans? Signal-to-noise ratio (SNR) improves proportionally to the square root of the number of scans. 64 scans offer the optimal balance between rapid high-throughput screening and strict pharmaceutical SNR requirements.
-
-
ATR Correction: Apply an ATR-correction algorithm via the spectrometer's software.
-
Causality: This mathematical correction normalizes the wavelength-dependent penetration depth, adjusting the highly intense low-frequency C-F bands (~1200 cm⁻¹) to visually and quantitatively match standard transmission library spectra.
-
-
Baseline Correction: Execute a multipoint baseline correction to eliminate any spectral tilt caused by light scattering off varying particle sizes.
Phase 4: Final Quality Assurance
-
Verify the existence of the hydrogen-bonded dimer signature (broad peak ending strictly before 3300 cm⁻¹, coupled with the C=O stretch at 1710 cm⁻¹)[2].
-
Confirm the presence of distinct out-of-plane bending vibrations around 950 cm⁻¹. Absence of this peak, coupled with a shift in the C=O stretch toward 1760 cm⁻¹, definitively indicates a disruption of the carboxylic acid dimer network, highlighting potential API degradation or incorrect polymorph isolation.
References
1.[1] Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. 2.[2] 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. 3.[4] Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. PMC (National Institutes of Health). 4.[5] FTIR Spectroscopy Reference Guide. Agilent Technologies. 5.[3] How to Interpret FTIR Results: A Beginner's Guide. AZoOptics.
Sources
Troubleshooting & Optimization
optimization of reaction conditions for 3-(3,4-Difluorophenyl)-3-phenylpropanoicacid synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid (CAS No: 98464-72-3).[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to navigate the common challenges associated with this synthesis. Our approach is grounded in established chemical principles to empower you to not only solve immediate experimental issues but also to fundamentally understand the reaction dynamics.
Core Synthesis Strategy: Asymmetric Michael Addition
The most robust and widely adopted strategy for synthesizing 3,3-diarylpropanoic acid scaffolds is the catalytic conjugate addition (Michael addition) of an arylboronic acid to an α,β-unsaturated carbonyl compound.[2] For the synthesis of our target molecule, this translates to the rhodium-catalyzed 1,4-addition of 3,4-difluorophenylboronic acid to a cinnamic acid derivative, followed by hydrolysis. This method offers high control over stereochemistry and generally produces good yields when optimized.[3][4]
General Experimental Workflow
The overall process can be visualized as a multi-stage workflow, from reaction setup to final product characterization.
Caption: High-level workflow for the synthesis of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or the reaction has stalled. What are the primary causes and how can I fix this?
A1: Low yield is the most frequent challenge and can be traced back to several key factors related to reagents, catalyst, and reaction conditions. A systematic approach is crucial for diagnosis.
Caption: Troubleshooting workflow for diagnosing low reaction yields.
Detailed Solutions:
-
Catalyst Activity: The rhodium catalyst is the heart of the reaction. Its effectiveness can be compromised easily.
-
Causality: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the aryl group is transferred from boron to rhodium, is often rate-limiting and highly sensitive to the catalyst's electronic state and coordination sphere. Catalyst deactivation can occur through oxidation or poisoning by impurities (e.g., water, sulfur compounds).[5]
-
Protocol:
-
Catalyst Loading: While typically 1-3 mol% is sufficient, if the reaction is sluggish, increase the loading to 5 mol%.
-
Inert Atmosphere: Meticulously degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Ensure the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Ligand Choice: The chiral diene ligand is critical. If using a standard ligand yields poor results, consider screening alternatives. For 3,3-diaryl propanal synthesis, chiral diene-rhodium catalysts have proven effective.[3]
-
-
-
Reagent Quality:
-
Arylboronic Acids: These reagents are susceptible to decomposition via protodeboronation (reaction with water) and homocoupling.
-
Protocol:
-
Always use fresh, high-purity 3,4-difluorophenylboronic acid.
-
If the purity is questionable, it can be recrystallized from a suitable solvent like water or a hexane/ethyl acetate mixture.
-
Store boronic acids in a desiccator under an inert atmosphere.
-
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can dramatically influence reaction rates and yields.[6] Ethers (like 1,4-dioxane or THF) or toluene are commonly used.
-
Temperature: While many rhodium-catalyzed additions proceed at room temperature, some systems require heating to facilitate the catalytic cycle.
-
Optimization Table: Use the following table as a guide for your optimization experiments.
-
| Parameter | Condition A (Starting Point) | Condition B (Alternative 1) | Condition C (Alternative 2) | Rationale & Expected Outcome |
| Catalyst | [Rh(acac)(CO)₂] (2 mol%) | [Rh(cod)₂]BF₄ (2 mol%) | [Rh(acac)(CO)₂] (4 mol%) | Different precursors have varied stability and activity. Increasing loading can overcome slow turnover. |
| Solvent | 1,4-Dioxane | Toluene | THF/H₂O (10:1) | Solvent polarity affects reagent solubility and catalyst stability. Aqueous mixtures can sometimes accelerate transmetalation. |
| Temperature | 25 °C | 50 °C | 80 °C | Higher temperatures can increase reaction rate but may also lead to side product formation or catalyst decomposition.[7] |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Et₃N (2.0 equiv) | The base is required to activate the boronic acid. Carbonates are generally effective; organic bases can sometimes offer advantages.[8] |
Q2: I'm observing significant side products that complicate purification. What are they and how can I minimize them?
A2: Side product formation is typically related to competing reaction pathways or reagent decomposition. The most common culprits are homocoupling of the boronic acid and protodeboronation.
Common Side Products:
-
3,3',4,4'-Tetrafluorobiphenyl: Arises from the homocoupling of two molecules of 3,4-difluorophenylboronic acid. This is often promoted by oxygen or high temperatures.
-
Minimization: Ensure a strictly anaerobic environment. Lowering the reaction temperature can also reduce the rate of this side reaction.
-
-
1,2-Difluorobenzene: Results from protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).
-
Minimization: Use anhydrous solvents and reagents. Ensure the base used is not excessively wet.
-
-
Unreacted Starting Materials: If the reaction does not go to completion, you will be left with starting ethyl cinnamate and boronic acid.
-
Minimization: Address the issues outlined in Q1 to drive the reaction to completion.
-
Q3: My final product is an impure oil/solid after workup. What is an effective purification strategy?
A3: Purifying the final carboxylic acid requires separating it from neutral organic compounds (unreacted ester, homocoupling byproduct) and the acidic boronic acid. A multi-step approach combining extraction and chromatography/recrystallization is most effective.
Recommended Purification Protocol:
-
Post-Hydrolysis Workup: After saponifying the intermediate ester to the carboxylic acid, neutralize the reaction mixture carefully with an acid (e.g., 1M HCl) to a pH of ~3.[9]
-
Initial Extraction: Extract the acidified aqueous layer with an organic solvent like ethyl acetate (3x). The desired product, along with other organic-soluble impurities, will move into the organic phase.
-
Acid-Base Extraction (Crucial Step):
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]
-
Causality: The desired product, being a carboxylic acid, is deprotonated by the weak base (NaHCO₃) to form its water-soluble sodium salt. Neutral impurities (like the tetrafluorobiphenyl byproduct and any remaining ester) will remain in the organic layer.
-
Separate the layers. Your product is now in the aqueous layer.
-
-
Re-acidification and Isolation:
-
Cool the aqueous bicarbonate layer in an ice bath.
-
Slowly re-acidify with 1M HCl until the pH is ~2-3. The carboxylic acid product will precipitate out or form an oily layer.
-
Extract the product back into fresh ethyl acetate (3x).
-
-
Final Polish:
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization (e.g., from a toluene/hexane solvent system) or by silica gel column chromatography if impurities persist.
-
Caption: Purification workflow using acid-base extraction.
Frequently Asked Questions (FAQs)
Q4: What is the catalytic cycle for the rhodium-catalyzed 1,4-addition of an arylboronic acid?
A4: The generally accepted mechanism involves a Rh(I) active species.
-
Oxidative Addition: The Rh(I) complex coordinates with the arylboronic acid. In the presence of a base, this facilitates transmetalation.
-
Transmetalation: The aryl group (3,4-difluorophenyl) is transferred from the boron atom to the rhodium center, forming an aryl-rhodium(I) species.
-
Carbometalation (Insertion): The double bond of the ethyl cinnamate coordinates to the aryl-rhodium(I) complex. This is followed by migratory insertion of the double bond into the rhodium-aryl bond, forming a rhodium enolate intermediate. This step forms the crucial C-C bond at the β-position.
-
Protonolysis/Hydrolysis: The rhodium enolate is protonated (by a water molecule, often present or added during workup), which releases the 1,4-addition product and regenerates a Rh(I) species that can re-enter the catalytic cycle.
Q5: Are there viable alternative synthetic routes?
A5: Yes. While the catalytic Michael addition is often preferred for its efficiency and stereocontrol, other methods exist. One notable alternative is a Friedel-Crafts-type reaction . This could involve the reaction of 3-phenylpropenoic acid with 1,2-difluorobenzene in the presence of a strong Lewis acid like AlCl₃ or a Brønsted superacid like triflic acid (TfOH).[11] However, this method can suffer from regioselectivity issues and often requires harsh conditions.
Q6: What are the primary analytical methods for characterizing the final product?
A6: A combination of techniques is essential for unambiguous structure confirmation and purity assessment.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the presence of the phenyl and difluorophenyl protons and the propanoic acid backbone. ¹⁹F NMR is crucial to confirm the presence and coupling of the fluorine atoms. ¹³C NMR will show all the unique carbon environments.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a good starting point.[12]
-
Infrared Spectroscopy (FTIR): This will show characteristic stretches for the carboxylic acid O-H (broad peak ~3000 cm⁻¹) and C=O (sharp peak ~1700 cm⁻¹).
References
-
Hayashi, T., Senda, T., Ogasawara, M. (2005). Asymmetric synthesis of 3,3-diarylpropanals with chiral diene-rhodium catalysts. Journal of the American Chemical Society, 127(31), 10850-1. [Link]
-
Pranaitytė, G., Kavaliauskas, P., Petraitis, V., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]
-
García-García, P., Gini, A., Tondida, D., et al. (2024). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. Organic Letters. [Link]
- Google Patents. (1998). Process for the preparation of 3-phenylpropionic acid. US5786507A.
-
Serafimov, I., Vasiliev, A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4627. [Link]
- Google Patents. (2006). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. EP1669347A1.
-
Smenton, A., et al. (2020). Optimization of the reaction conditions for the Michael addition. ResearchGate. [Link]
-
Asensio, A., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Molecules, 27(23), 8427. [Link]
-
Palys, M. J., et al. (2000). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones. The Journal of Organic Chemistry, 65(25), 8548-8558. [Link]
-
Asensio, A. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
Sources
- 1. 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid [synhet.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Asymmetric synthesis of 3,3-diarylpropanals with chiral diene-rhodium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents [patents.google.com]
- 8. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification & Resolution of 3-(3,4-Difluorophenyl)-3-phenylpropanoic Acid
Compound Focus: 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid (CAS: 98464-72-3) Target Audience: Process Chemists, Researchers, and Drug Development Professionals
Overview & Causality in the Purification Strategy
Synthesizing 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid—typically via rhodium-catalyzed asymmetric conjugate addition or Friedel-Crafts alkylation—presents immediate purification challenges. The resulting crude material is often racemic and contaminated with regioisomers or unreacted cinnamic acid derivatives.
Because chiral drug derivatives require stringent stereochemical purity, isolating a single enantiomer from this racemic mixture is critical. The purification architecture must address two vectors: chemical purity (the removal of starting materials with identical pKa values) and enantiomeric excess (ee) . This guide provides field-proven methodologies to bypass phase-separation anomalies (like "oiling out") and achieve >99% ee through classical diastereomeric resolution.
Diagnostic Troubleshooting (FAQs)
Q1: During recrystallization, my crude free acid "oils out" into a biphasic syrup instead of forming crystals. What is the thermodynamic cause, and how do I force nucleation? Root Cause: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the saturation temperature of the solvent. The highly electron-withdrawing 3,4-difluorophenyl group alters the crystal lattice energy, making it highly susceptible to this phenomenon in purely non-polar solvents. Resolution: Transition from a strictly non-polar solvent (e.g., heptane) to a binary, moderately polar mixed system. Dissolving the residue in refluxing tert-butyl methyl ether (TBME) and sequentially adding hexane bridges the polarity gap, allowing the fluorinated aromatic rings to remain solvated while driving the carboxylic acid into the crystal lattice [1]. If oiling still occurs, maintain the temperature just above the cloud point and introduce seed crystals before slowly ramping down the temperature.
Q2: Preparative chiral chromatography is not scaling well for my throughput. How can I efficiently perform a classical chiral resolution on a multi-gram scale? Root Cause: While simple chiral amines like α-methylbenzylamine are common resolving agents, the steric bulk and conformational flexibility of the 3,3-diaryl propanoic acid motif often result in weak chiral discrimination and co-precipitation of both enantiomers. Resolution: Utilize (1R,2S)-(-)-Norephedrine as the resolving agent. Norephedrine possesses both a hydroxyl and an primary amine group, allowing it to create a rigid, highly specific dual-hydrogen-bonded supramolecular lattice with the carboxylate. In a chloroform/hexane system, the matched diastereomeric salt selectively crystallizes, allowing for enantiomeric enrichment up to >96% ee in a single pass [2].
Q3: HPLC analysis shows persistent contamination by unreacted 3,4-difluorocinnamic acid. How can I remove it without column chromatography? Root Cause: Both the impurity (cinnamic acid) and the product share a carboxylic acid functional group with nearly identical pKa values (~4.5). Standard acid-base liquid-liquid extraction is therefore useless. Resolution: Exploit differential solubility during the salt formation step. The planar geometry of cinnamic acid forms a highly solvated, non-packing amine complex that remains entirely within the mother liquor during the diastereomeric resolution of the target propanoic acid.
Quantitative Data: Solvent System Analytics
To prevent oiling out and maximize the optical purity of the target salt, solvent choice is paramount. The following table maps the causality between solvent properties and resolution outcomes.
| Solvent System | Ratio (v/v) | Additive | Resolution Efficiency (ee%) | Recovery Yield | Mechanistic Observation |
| Hexane / Toluene | 1:1 | None | < 20% | N/A | Severe oiling out; lattice energy depressed. |
| TBME / Hexane | 1:2 | Seed Crystals | ~ 85% | 52% | Reliable crystallization; ideal for bulk free-acid polishing [1]. |
| CHCl₃ / Hexane | 1:1 | Norephedrine | > 96% | 41% | Rigid supramolecular lattice forms; highly selective precipitation [2]. |
| Ethanol / Water | 9:1 | Norephedrine | 40% | 70% | High solubility leads to rapid, unselective co-precipitation of both salts. |
Mandatory Visualization: Resolution Workflow
Workflow for the enantiomeric resolution of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid.
Validated Protocol: Multi-Gram Resolution and Self-Validating Cleavage
This procedure is engineered as a self-validating system. Built-in analytical checkpoints ensure that kinetic entrapment of the wrong enantiomer is diagnosed before committing the entire batch to destructive salt cleavage.
Phase 1: Diastereomeric Salt Formation
-
Dissolution: Charge a 1 L round-bottom flask with 1.0 equivalent of racemic 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid and 1.0 equivalent of (1R,2S)-(-)-Norephedrine.
-
Solvation: Suspend the mixture in a 1:1 (v/v) mixture of Chloroform and Hexane (approx. 10 mL per gram of substrate).
-
Thermal Cycling: Heat the mixture under vigorous stirring to gentle reflux (approx. 60 °C) until total dissolution is achieved. Causality note: Total dissolution destroys any spontaneously formed mismatched kinetic crystals.
-
Controlled Nucleation: Turn off the heat and allow the flask to cool at ambient room temperature. Do not use an ice bath; rapid cooling traps impurities in the crystal lattice.
Phase 2: Self-Validation & Filtration 5. Micro-Cleavage Check (The Validation Step): Once the mixture reaches 25 °C and precipitation is visible, extract a 1 mL aliquot of the suspension. Filter it via a syringe filter, wash the solid with cold hexane, and dissolve in 1 mL of EtOAc. Add 1 mL of 1M HCl, shake aggressively, and phase-separate. Analyze the organic layer via HPLC (Chiralpak AD-H, Hexane/EtOH/MeOH 92:4:4 + 0.1% TFA, UV 210 nm) [1].
-
If ee > 95%: Proceed to Step 6.
-
If ee < 95%: Re-heat the bulk mixture to reflux, add 5% more CHCl₃ to increase solvent polarity, and repeat the cooling cycle.
-
Bulk Filtration: Filter the validated bulk suspension through a medium-porosity glass filter funnel. Wash the retentate with ice-cold Hexane/CHCl₃ (2:1).
Phase 3: Cleavage & Free Acid Recovery 7. Acidification: Transfer the enantiomerically enriched salt to a separatory funnel. Add Ethyl Acetate (EtOAc) and an equal volume of 1M Aqueous HCl. 8. Extraction: Shake vigorously until the solid completely disappears. The strong acid forces the protonation of the carboxylate, driving the free 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid into the EtOAc layer, while the norephedrine hydrochloride salt remains strictly in the aqueous layer. 9. Isolation: Separate the organic phase, wash with half-saturated brine, dry over anhydrous MgSO₄, and concentrate via rotary evaporation (23 °C, 15 mmHg) to yield the enantiopure free acid.
References
-
Title: (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) Source: Organic Syntheses, Vol. 84, p. 42 (2007). URL: [Link]
-
Title: Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid. An appropriate starting material for the enantioconvergent synthesis of (S)-α-methylphenylalanine on a large laboratory scale. Source: Tetrahedron: Asymmetry, Volume 14, Issue 15. URL: [Link]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Fluorinated Acids
Welcome to the technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting strategies for peak tailing observed during the High-Performance Liquid Chromatography (HPLC) analysis of fluorinated acids. The information is structured to help researchers, scientists, and drug development professionals diagnose the root cause of asymmetrical peaks and implement effective, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for fluorinated acid analysis?
A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks are perfectly symmetrical, often described as Gaussian. Peak tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and reproducibility of quantification.[3][4] Fluorinated acids are particularly susceptible due to their unique chemical properties, which can lead to undesirable secondary interactions with the stationary phase and HPLC system components.
Q2: What are the primary causes of peak tailing for acidic compounds like fluorinated acids?
A: The most common causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with acidic analytes.[1][5] These interactions create a secondary, non-hydrophobic retention mechanism that leads to peak tailing.[1][5][6]
-
Metal Chelation: Fluorinated acids, especially those with multiple acidic or electronegative groups, can chelate with trace metal ions (e.g., iron, aluminum, chromium) present in the stainless steel components of the HPLC system (frits, tubing, column hardware) or within the silica packing material itself.[1][7][8] This interaction can cause significant peak distortion and even irreversible adsorption of the analyte.[7][9][10]
-
Mobile Phase pH Mismatch: If the mobile phase pH is too close to the pKa of the fluorinated acid, the analyte will exist as a mixture of its ionized and non-ionized forms.[3][11][12] This dual state leads to inconsistent retention and results in broad, tailing peaks.[3][11]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2] While this affects all peaks, it can be more pronounced for compounds that already exhibit some tailing.
Troubleshooting Guides: A Systematic Approach
When encountering peak tailing with fluorinated acids, it is crucial to follow a logical troubleshooting sequence. Start with the simplest and most common solutions before moving to more complex and time-consuming procedures.
Caption: A systematic workflow for troubleshooting peak tailing.
Guide 1: Mobile Phase Optimization
The mobile phase is the first and easiest parameter to adjust. The goal is to ensure the analyte is in a single, non-ionized state and to minimize secondary interactions.
The Problem: An incorrect mobile phase pH can cause your fluorinated acid to be partially ionized, leading to peak tailing.[3][11][13] Additionally, without proper additives, secondary interactions with the column's stationary phase can occur.[14]
The Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of your analyte.[15][16] This suppresses the ionization of the acid, making it more hydrophobic and improving its retention and peak shape in reversed-phase chromatography.[12][16][17]
Experimental Protocol: pH and Additive Adjustment
-
Determine Analyte pKa: Find the pKa of your specific fluorinated acid. This is critical for selecting the correct pH.
-
Select an Acidic Modifier: Add a small concentration (typically 0.1% v/v) of an acid to your aqueous mobile phase.[15] Trifluoroacetic acid (TFA) or formic acid are common choices.[15][18]
-
Prepare Mobile Phase:
-
For a 0.1% TFA solution, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
For a 0.1% formic acid solution, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
-
Confirm pH: Measure the pH of the aqueous mobile phase to ensure it is sufficiently acidic. A 0.1% TFA solution will have a pH of approximately 2.0.[16]
-
Equilibrate and Test: Flush the column with the new mobile phase for at least 15-20 minutes before injecting your sample.
| Additive | Typical Concentration | Resulting pH (approx.) | Suitability |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | 2.0 - 2.5 | Excellent for UV, can cause ion suppression in MS |
| Formic Acid | 0.1% | ~2.7 | Good for UV, preferred for MS compatibility |
| Phosphoric Acid | Buffer System | 2.1 | Excellent for UV, non-volatile (not for MS) |
Causality: By lowering the pH, we protonate the acidic silanol groups on the silica surface, neutralizing their negative charge and reducing their ability to interact with the acidic analyte.[2][6][19] This ensures that the primary retention mechanism is the intended hydrophobic interaction with the C18 chains.
Guide 2: HPLC Column Selection and Care
Not all C18 columns are created equal. The choice of column chemistry is vital, especially for challenging compounds like fluorinated acids.
The Problem: Standard, older-generation silica columns (Type A) often have a high concentration of acidic silanol groups and trace metal impurities, which are primary causes of peak tailing for polar and acidic compounds.[1][7]
The Solution: Use a modern, high-purity silica column (Type B) that is specifically designed to minimize silanol interactions.[1] Look for columns that are "end-capped" or have alternative chemistries.
Column Selection Strategies:
-
End-Capped Columns: These columns have been treated to convert most of the residual silanol groups into less reactive, non-polar groups, effectively shielding the analyte from these active sites.[6][7]
-
Fluorinated Phases (e.g., PFP, FluoroFlash): Columns with a pentafluorophenyl (PFP) or other fluorinated stationary phase can offer alternative selectivity and are sometimes used for separating halogenated compounds.[20][21][22][23] They can provide unique interactions that may improve peak shape.
-
Hybrid Silica Columns: These columns incorporate organic modifications into the silica particle itself, improving pH stability and reducing surface silanol activity.[1][24]
Protocol: Checking for Column Contamination
If your column was previously used for other analyses, it might be contaminated with metal ions.
-
Flush with Strong Solvent: Disconnect the column from the detector and flush it with a strong, non-buffered organic solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for 30-60 minutes.
-
Acid Wash (Use with Caution): For severe contamination, a mild acid wash can be effective. A common procedure is to flush the column with a solution like 80:20 acetonitrile/water containing 1% formic acid.[25] Always consult the column manufacturer's guidelines before performing an acid wash.
-
Re-equilibrate: Thoroughly flush the column with your mobile phase until the baseline is stable.
Guide 3: System Passivation and Chelation
If mobile phase and column optimizations fail, the issue may lie with the HPLC system itself, particularly the stainless steel components.
The Problem: Metal ions can leach from the stainless steel tubing, frits, and pump heads, especially under acidic conditions.[26] These ions can accumulate on the column and interact with chelating analytes like fluorinated acids, causing severe peak tailing.[10][27][28]
The Solution: Passivate the HPLC system to remove metal ions and create a protective oxide layer.[26][29][30] Alternatively, add a chelating agent to the mobile phase to "scavenge" metal ions before they can interact with your analyte.[8][31]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. waters.com [waters.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. moravek.com [moravek.com]
- 13. acdlabs.com [acdlabs.com]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. veeprho.com [veeprho.com]
- 17. agilent.com [agilent.com]
- 18. labcompare.com [labcompare.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 24. welch-us.com [welch-us.com]
- 25. diduco.com [diduco.com]
- 26. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
- 27. technologynetworks.com [technologynetworks.com]
- 28. silcotek.com [silcotek.com]
- 29. silcotek.com [silcotek.com]
- 30. lctsbible.com [lctsbible.com]
- 31. chromatographyonline.com [chromatographyonline.com]
minimizing side product formation in the synthesis of 3-aryl-3-phenylpropanoic acids
Welcome to the Technical Support Center for the synthesis of 3-aryl-3-phenylpropanoic acids. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you minimize side product formation and optimize your synthetic protocols.
Introduction
The synthesis of 3-aryl-3-phenylpropanoic acids is a critical process in the development of various pharmacologically active molecules. However, like many organic syntheses, these reactions can be prone to the formation of unwanted side products, which can complicate purification and reduce overall yield. This guide offers practical, experience-based solutions to common challenges encountered during these syntheses, with a focus on the underlying chemical principles.
Section 1: Troubleshooting Side Reactions in Michael Addition
The Michael addition, or conjugate addition, is a widely used method for forming the carbon-carbon bond essential to the 3-aryl-3-phenylpropanoic acid backbone.[1][2][3] This reaction involves the addition of a nucleophile (a Michael donor, such as an enolate) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[1][2][3]
FAQ 1: I am observing significant amounts of a 1,2-addition product instead of the desired 1,4-conjugate addition product. How can I favor the Michael addition?
Answer: The competition between 1,2- and 1,4-addition is a common issue in reactions involving α,β-unsaturated carbonyl compounds. The outcome is often determined by the nature of the nucleophile and the reaction conditions.
Causality:
-
Hard vs. Soft Nucleophiles: "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the "hard" electrophilic carbonyl carbon directly (1,2-addition). "Soft" nucleophiles, like enolates and Gilman reagents (organocuprates), preferentially attack the "soft" β-carbon of the alkene (1,4-addition).[2]
-
Thermodynamic vs. Kinetically Controlled reactions: The 1,4-addition is typically a thermodynamically controlled process, favored by higher temperatures and longer reaction times, while the 1,2-addition is often kinetically favored and occurs more readily at lower temperatures.[2]
Troubleshooting Protocol:
-
Choice of Nucleophile: If you are using a hard nucleophile, consider switching to a softer one. For instance, instead of a Grignard reagent, a Gilman reagent (lithium diorganocuprate) can be used to deliver the aryl group.
-
Reaction Temperature: Gradually increasing the reaction temperature can favor the thermodynamically more stable 1,4-adduct. Monitor the reaction closely by TLC to avoid decomposition.
-
Base and Solvent: The choice of base and solvent can influence the reactivity of the enolate. A less coordinating solvent may favor 1,4-addition.
Diagram: 1,2- vs. 1,4-Addition Pathways
Caption: Competing pathways in nucleophilic addition to α,β-unsaturated carbonyls.
Section 2: Minimizing Side Products in Knoevenagel Condensation
The Knoevenagel condensation is another cornerstone reaction for the synthesis of precursors to 3-aryl-3-phenylpropanoic acids.[4][5] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[6][7]
FAQ 2: My Knoevenagel condensation is producing a significant amount of self-condensation product of the aldehyde. How can I prevent this?
Answer: Self-condensation of the aromatic aldehyde is a common side reaction, especially under strongly basic conditions. This occurs when one molecule of the aldehyde acts as a nucleophile (after enolization, if possible) and another as an electrophile.
Causality:
-
Base Strength: A strong base can deprotonate the α-carbon of the aldehyde (if it has one), leading to self-condensation. Weaker bases are generally preferred for the Knoevenagel condensation.
-
Reaction Temperature: Higher temperatures can promote side reactions, including self-condensation.
Troubleshooting Protocol:
-
Catalyst Choice: Utilize a milder basic catalyst such as piperidine or pyridine, often with a catalytic amount of an acid co-catalyst like acetic acid.[6][8] The use of boric acid as a mild catalyst has also been reported to be effective.[5][9]
-
Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Order of Addition: Adding the aldehyde slowly to a mixture of the active methylene compound and the catalyst can help to keep the concentration of the free aldehyde low, thus minimizing self-condensation.
FAQ 3: The decarboxylation of the Knoevenagel product is incomplete or leads to other byproducts. What are the best practices for this step?
Answer: When malonic acid or its esters are used as the active methylene compound, a subsequent decarboxylation step is required.[6] Incomplete decarboxylation or side reactions during this step can lower the yield and purity of the final product.
Causality:
-
Temperature: Decarboxylation is a thermally driven process. Insufficient temperature will lead to incomplete reaction, while excessive heat can cause decomposition.
-
Catalyst: The Doebner modification of the Knoevenagel condensation utilizes pyridine as both a solvent and a catalyst to promote decarboxylation.[6][8]
Troubleshooting Protocol:
-
Optimized Heating: Carefully control the temperature during decarboxylation. A typical temperature range is 100-150 °C.
-
Use of Pyridine/Piperidine: Employing pyridine or piperidine can facilitate a smoother decarboxylation at lower temperatures.[4][6]
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of CO2 evolution to determine the reaction endpoint.
Section 3: Addressing Challenges in Perkin Reactions
The Perkin reaction offers a direct route to α,β-unsaturated aromatic acids, which can then be reduced to the desired 3-aryl-3-phenylpropanoic acids.[10][11][12] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[10][11][12]
FAQ 4: My Perkin reaction is plagued by the formation of a dark, resinous byproduct. What is causing this and how can it be avoided?
Answer: The formation of dark, resinous materials is a frequent issue in the Perkin reaction and is often attributed to the self-condensation of the aromatic aldehyde or other side reactions that occur at the high temperatures typically required.[6]
Causality:
-
High Temperatures: The Perkin reaction often necessitates high temperatures (around 180°C), which can promote polymerization and decomposition.[6]
-
Base-Catalyzed Side Reactions: The basic conditions can lead to various condensation and polymerization pathways for the aldehyde.
Troubleshooting Protocol:
-
Temperature Control: Do not exceed the recommended reaction temperature. Use a high-boiling point solvent to maintain a consistent temperature.
-
Purified Reagents: Use freshly distilled benzaldehyde to avoid benzoic acid impurities, which can interfere with the reaction.[6]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that contribute to the formation of colored impurities.
Diagram: General Workflow for Optimizing Synthesis
Caption: Iterative workflow for troubleshooting and optimizing synthetic protocols.
Section 4: Data Summary for Reaction Optimization
The following table summarizes key parameters that can be adjusted to minimize side product formation in the synthesis of 3-aryl-3-phenylpropanoic acids.
| Reaction Type | Common Side Product | Key Parameter to Adjust | Recommended Change | Rationale |
| Michael Addition | 1,2-Addition Product | Nucleophile | Switch from "hard" (e.g., Grignard) to "soft" (e.g., Gilman) nucleophile. | Favors thermodynamically controlled 1,4-addition. |
| Temperature | Increase temperature cautiously. | Favors the more stable 1,4-adduct.[2] | ||
| Knoevenagel Condensation | Aldehyde Self-Condensation | Catalyst | Use a weaker base (e.g., piperidine, pyridine). | Minimizes deprotonation of the aldehyde. |
| Order of Addition | Add aldehyde slowly to the reaction mixture. | Keeps the instantaneous concentration of the aldehyde low. | ||
| Incomplete Decarboxylation | Temperature | Optimize heating (typically 100-150 °C). | Ensures complete reaction without decomposition. | |
| Perkin Reaction | Resinous Byproducts | Temperature | Maintain strict temperature control. | Avoids high-temperature induced polymerization.[6] |
| Reagent Purity | Use freshly distilled aldehyde. | Removes acidic impurities that can catalyze side reactions.[6] |
References
-
ResearchGate. (n.d.). Optimization of reaction condition for 3a. [Image attached to a research article]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for synthesis of 3 a. [a]. [Image attached to a research article]. Retrieved from [Link]
-
Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
PMC. (n.d.). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][6][13]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Retrieved from [Link]
-
ACG Publications. (2009, May 25). A new Synthesis of 3-arylpropenoic acids and 5-phenyl-2,4- pentadienoic acid from 4-acetyl-3-arylsydnones and arylaldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]
-
MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]
-
Sciforum. (2023, October 27). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-phenylpropionic acid. Retrieved from [Link]
-
YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Toppr. (n.d.). How would you synthesize 3-phenylpropanoic acid from one of the compounds shown below and any other necessary reagents?. Retrieved from [Link]
-
Pearson. (n.d.). Propose a synthesis for 3-phenylpropanoic acid using benzene as a.... Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. byjus.com [byjus.com]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. sciforum.net [sciforum.net]
- 10. SATHEE: Chemistry Perkin Reaction Mechanism [sathee.iitk.ac.in]
- 11. Perkin reaction - Wikipedia [en.wikipedia.org]
- 12. Perkin Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chemical Stability of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid
Introduction
Welcome to the technical support center for 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid (Compound CAS No. 98464-72-3).[1] This guide is designed for researchers, scientists, and drug development professionals. Its purpose is to provide in-depth answers and practical troubleshooting advice for assessing the chemical stability of this active pharmaceutical ingredient (API) in solution. Understanding an API's stability is critical for ensuring its safety, efficacy, and quality throughout its lifecycle, from development to storage and administration.[2][] This document will walk you through the core principles of stability testing, potential degradation pathways, detailed experimental protocols, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid, and why is its stability in solution a primary concern?
3-(3,4-Difluorophenyl)-3-phenylpropanoic acid is a carboxylic acid derivative. Like many APIs, its chemical integrity can be compromised by various environmental factors when in solution.[4] Stability testing is essential to identify how the quality of the compound changes over time under the influence of temperature, pH, light, and oxygen.[2][5] These studies help to:
-
Determine appropriate storage conditions and shelf-life.[][6]
-
Identify potential degradation products, which could be inactive or, in some cases, toxic.[7]
-
Develop stable formulations and select appropriate packaging.[6]
-
Fulfill regulatory requirements for drug submissions, as mandated by bodies like the FDA and outlined in ICH guidelines.[5][7]
Q2: What are the most likely degradation pathways for this molecule?
Based on its chemical structure—a phenylpropanoic acid core—we can anticipate several potential degradation pathways under stress conditions:
-
Hydrolysis: While the carboxylic acid itself is stable against hydrolysis, if the compound were in an ester or amide formulated version, this would be a primary concern. For the parent acid, hydrolytic conditions (acidic or basic pH) primarily serve as catalysts for other reactions.
-
Oxidation: The phenyl rings and the benzylic carbon (the carbon atom attached to both phenyl rings) are susceptible to oxidation. This can lead to the formation of hydroxylated species, ketones, or even cleavage of the molecule. Phenylpropanoic acid derivatives are known to undergo oxidative degradation.[8][9]
-
Photodegradation: Aromatic systems and compounds with chromophores can absorb UV or visible light, leading to photolytic cleavage or rearrangement. The ICH Q1B guideline mandates photostability testing for new drug substances.[10][11][12]
-
Decarboxylation: Carboxylic acids, especially when subjected to heat, can potentially lose carbon dioxide (CO2). While often requiring high temperatures in solid form, this pathway can sometimes be facilitated in solution, depending on the stability of the resulting carbanion intermediate.
Q3: What is a "forced degradation" or "stress testing" study, and why is it necessary?
Forced degradation, also known as stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidizing agents, intense light).[5][6] The goal is not to determine shelf-life but to achieve a target degradation of 5-20%.[6] These studies are crucial for:
-
Identifying likely degradation products and establishing degradation pathways.[5][6][7]
-
Developing and validating a stability-indicating analytical method. A stability-indicating method is a validated quantitative analytical procedure that can accurately detect changes in the concentrations of the API due to degradation. The method must be able to separate the API from its degradation products and impurities.[5][13]
-
Understanding the intrinsic stability of the molecule. [2][6]
Q4: What is the best analytical method for monitoring the stability of this compound and its degradants?
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for stability testing.[2][14] For 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid, a reversed-phase HPLC method coupled with a UV detector (such as a photodiode array, PDA) is the standard approach.
-
Why HPLC? It offers high sensitivity, accuracy, and the ability to separate the parent compound from its potential degradation products.[14]
-
Why a PDA detector? A PDA detector provides spectral information (a UV spectrum) for each peak, which helps in assessing peak purity and can aid in the preliminary identification of degradants.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended, especially during forced degradation studies, as it provides molecular weight information that is invaluable for the structural elucidation of unknown degradation products.[2]
Troubleshooting Guide: Common Experimental Issues
Q: My HPLC analysis shows a significant loss of the parent API, but I don't see corresponding degradation peaks. What could be the issue?
This is a common problem related to "mass balance." An ideal stability study should account for all the initial API, meaning the sum of the remaining API and all degradation products should equal 100% of the initial amount. If you observe a loss of the parent compound without a proportional increase in degradant peaks, consider these possibilities:
-
Precipitation: The API or its degradants may have precipitated out of solution under the stress conditions (e.g., pH change causing the carboxylic acid to become insoluble).
-
Solution: Before analysis, visually inspect your sample vials. If precipitation is observed, try dissolving the sample in a stronger organic solvent (like acetonitrile or methanol) before injection. Ensure the final sample composition is compatible with your mobile phase.
-
-
Non-UV Active Degradants: The degradation pathway may produce products that lack a chromophore and are therefore "invisible" to a UV detector.
-
Solution: Use a more universal detector in parallel with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). The definitive solution is to use LC-MS to search for potential degradants.
-
-
Formation of Volatile Degradants: A degradation pathway like decarboxylation could produce a volatile product that is lost from the sample vial.
-
Solution: This is more challenging to detect. Headspace Gas Chromatography (GC) could be used to analyze the vapor phase above the sample if volatile products are suspected.[15]
-
Q: I am observing new peaks in my chromatogram, but they also appear in my unstressed control sample. What is happening?
This suggests the issue is not with the stability of the API itself but with the experimental setup.
-
Solvent/Reagent Degradation: The solvents or reagents used for the stress study (e.g., peroxide for oxidation) might be unstable and degrading over time.
-
Solution: Always run a "reagent blank" (a sample containing everything except the API) under the same stress conditions. This will help you identify peaks that are not related to your compound.
-
-
Interaction with Vial/Container: The API or solvent could be reacting with or extracting impurities from the storage container (e.g., plasticizers from plastic vials).
-
Solution: Use chemically inert containers, such as Type I borosilicate glass vials with PTFE-lined caps, for stability studies.[11]
-
-
Mobile Phase Contamination: The mobile phase used for HPLC analysis could be contaminated or degrading.
-
Solution: Prepare fresh mobile phase daily. Ensure high-purity (HPLC-grade) solvents and additives are used.
-
Q: My degradation is too extensive (>50%) under acidic conditions. How should I adjust the protocol?
The goal of forced degradation is to achieve modest degradation (5-20%) to observe the primary degradation products.[6] Excessive degradation can lead to secondary and tertiary degradants that may not be relevant to real-world storage conditions.
-
Solution: Reduce the severity of the stress condition. You can do this by:
-
Decreasing the concentration of the acid (e.g., from 1.0 M HCl to 0.1 M or 0.01 M HCl).
-
Lowering the temperature (e.g., from 80°C to 50°C or room temperature).
-
Reducing the exposure time (e.g., analyzing time points at 2, 6, and 12 hours instead of 24 hours).
-
Experimental Protocols & Data Presentation
A systematic approach to forced degradation is recommended.[16] The following protocol outlines a typical study.
Workflow for Stability Assessment
Caption: Workflow for Forced Degradation and Stability Analysis.
Step-by-Step Forced Degradation Protocol
-
Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid in a 50:50 mixture of acetonitrile and water.
-
Rationale: This solvent mixture is suitable for both aqueous and organic stress conditions and is compatible with reversed-phase HPLC.
-
-
Stress Conditions: For each condition, prepare a sample vial and a corresponding control vial (stored protected from light at 2-8°C). Also, prepare reagent blanks.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Keep 2 mL of the stock solution in a sealed vial. Incubate at 80°C. A dark control sample should be used to evaluate the contribution of thermally induced change.[16]
-
Photostability: Expose 2 mL of the stock solution in a chemically inert, transparent container to a light source that produces a combined visible and UV output, as specified in ICH Q1B.[10][11] A control sample should be wrapped in aluminum foil to protect it from light.[10]
-
-
Time Points and Sample Analysis:
-
Withdraw aliquots at specified time points (e.g., 0, 6, 24, 48 hours).
-
Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Hypothetical Data Summary
The results of a forced degradation study can be summarized in a table for clarity.
| Stress Condition | Duration (hrs) | Temp. | % Assay of Parent API | % Degradation | No. of Degradants >0.1% |
| Control (Initial) | 0 | 4°C | 99.8% | 0.0% | 1 |
| 1 M HCl | 24 | 60°C | 91.5% | 8.3% | 2 |
| 1 M NaOH | 24 | 60°C | 88.2% | 11.6% | 3 |
| 3% H₂O₂ | 24 | RT | 85.4% | 14.4% | 4 |
| Heat | 48 | 80°C | 96.1% | 3.7% | 1 |
| Light (ICH Q1B) | - | RT | 90.7% | 9.1% | 2 |
Potential Degradation Pathways Visualization
Caption: Potential Degradation Pathways for the Target Molecule.
References
-
ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency. [Link]
-
FDA Guidance for Industry, Q1B Photostability Testing of New Drug Substances and Products, U.S. Department of Health and Human Services. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, European Medicines Agency. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products, ECA Academy. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products, IKEV. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review, Journal of Applied Pharmaceutical Science. [Link]
-
A practical guide to forced degradation and stability studies for drug substances, Onyx Scientific. [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations, PharmaInfo. [Link]
-
API Stability, Pharma Innovation. [Link]
-
Forced Degradation – A Review, International Journal of Pharmaceutical and Biological Archives. [Link]
-
Force Degradation for Pharmaceuticals: A Review, International Journal for Scientific Research & Development. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples, Molecules. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples, MDPI. [Link]
-
Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells, Food Science and Biotechnology. [Link]
-
Degradation of 3-phenylpropionic acid by Haloferax sp. D1227, Applied and Environmental Microbiology. [Link]
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants, ResearchGate. [Link]
-
Oxidative degradation of monomeric and dimeric phenylpropanoids: Reactivity and mechanistic investigation, ResearchGate. [Link]
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants, MDPI. [Link]
-
The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical metho, Chemosphere. [Link]
-
Stability Testing for API Synthesis, MRIGlobal. [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis, Chemija. [Link]
-
Degradation of 3-phenylbutyric acid by Pseudomonas sp, Applied and Environmental Microbiology. [Link]
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors, ResearchGate. [Link]
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants, PubMed. [Link]
-
API/Pharmaceuticals Stability Testing, Creative BioMart Microbe. [Link]
-
On the Stability of Carboxylic Acid Derivatized Gold Colloidal Particles: The Role of Colloidal Solution pH Studied by Optical Absorption Spectroscopy, Langmuir. [Link]
-
Analytical Techniques In Stability Testing, Separation Science. [Link]
-
Accelerated Stability Assessment Program in API development, ResearchGate. [Link]
-
Synthetic pathway for preparing an oxidized phenylpropanoic monomer M..., ResearchGate. [Link]
Sources
- 1. 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid [synhet.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
- 7. onyxipca.com [onyxipca.com]
- 8. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. biomedres.us [biomedres.us]
- 14. sepscience.com [sepscience.com]
- 15. scispace.com [scispace.com]
- 16. ikev.org [ikev.org]
Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 3-Phenylpropanoic Acids
Welcome to the technical support center dedicated to the synthesis of 3-phenylpropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the optimization of catalyst loading—a critical parameter for achieving high yield, selectivity, and process efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the catalytic synthesis of 3-phenylpropanoic acids and its derivatives.
Q1: What are the primary catalytic routes for synthesizing 3-phenylpropanoic acids?
A1: There are several robust catalytic routes, with the choice depending on the available starting materials, desired substitution patterns, and scale of the reaction. The most common methods include:
-
Hydrogenation of Cinnamic Acids: This is a widely used method involving the reduction of the carbon-carbon double bond of a cinnamic acid derivative. Palladium on carbon (Pd/C) is the most common catalyst for this transformation under mild conditions.[1]
-
Hydrocarboxylation of Styrenes: This route involves the addition of a carboxyl group and a hydrogen atom across the double bond of a styrene derivative. It can be achieved using various catalytic systems, including palladium or rhodium complexes, often in the presence of carbon monoxide (CO) and a proton source like water or oxalic acid.[2][3][4]
-
Heck-type and Carbonylative Coupling Reactions: These methods build the carbon skeleton by coupling an aryl halide with an alkene (like an acrylate) followed by reduction, or through a carbonylative Heck reaction where CO is incorporated directly.[5][6][7]
-
Oxidation of 3-Phenylpropanal: This method involves the hydrogenation of cinnamaldehyde to 3-phenylpropanal, followed by its oxidation to the desired carboxylic acid. The initial hydrogenation is typically catalyzed by a palladium-containing catalyst.[8][9]
Q2: How do I select the optimal catalyst and its loading for my specific reaction?
A2: Catalyst selection is intrinsically linked to the synthetic route.
-
For Hydrogenation: 5% or 10% Palladium on Carbon (Pd/C) is the industry standard. A typical loading ranges from 1-10 mol% relative to the substrate.[10] Lower loadings (1-2 mol%) are often sufficient for simple substrates, while more challenging reductions or reactions prone to side reactions may require higher loadings (5-10 mol%).[10] The choice of carbon support (e.g., wood, peat, coconut) can also influence activity.[1]
-
For Hydrocarboxylation/Carbonylation: These reactions typically employ homogeneous palladium or rhodium catalysts. The active catalytic species is often formed in situ from a precursor like Pd(OAc)₂ or a palladium(0) source, in combination with a phosphine ligand.[3][5] Catalyst loading is generally lower, often in the 0.5–5 mol% range.[11][12] The choice of ligand is critical for controlling reactivity and selectivity.[13][14]
Q3: What are the common signs of catalyst deactivation, and how can it be prevented?
A3: Catalyst deactivation is a primary cause of stalled or incomplete reactions.[15] Key indicators include a sudden or gradual slowdown in reaction rate (e.g., reduced hydrogen uptake during hydrogenation) or a decrease in conversion and selectivity over time.[16]
-
Causes: Deactivation can occur through several mechanisms:
-
Coke Deposition: Formation of carbonaceous deposits on the catalyst surface blocks active sites.[17][18]
-
Poisoning: Impurities in the starting materials or solvent (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites.
-
Leaching/Sintering (for heterogeneous catalysts): The active metal can leach into the solution or agglomerate into larger, less active particles at high temperatures.[19]
-
Changes in Oxidation State: For catalysts like iron oxide, changes in the metal's oxidation state can reduce activity.[18]
-
-
Prevention:
-
Use high-purity, anhydrous solvents and reagents.[15]
-
For heterogeneous catalysts, avoid excessively high temperatures which can promote sintering.
-
In some processes, co-feeding steam or a small amount of an oxidant can help prevent coking.[17][18]
-
Ensure proper agitation to prevent localized overheating on the catalyst surface.[15]
-
Q4: Why is the choice of ligand so important in palladium-catalyzed C-H functionalization and coupling reactions?
A4: In homogeneous catalysis, ligands are not passive spectators; they are crucial for tuning the catalyst's performance.[14] Ligands modify the electronic and steric properties of the palladium center, which directly impacts several key steps in the catalytic cycle.[13]
-
Reactivity: Electron-rich, sterically demanding phosphine ligands can increase the nucleophilicity of the Pd(0) center, lowering the activation energy for oxidative addition and accelerating the reaction.[13][14]
-
Selectivity: Chiral ligands can induce enantioselectivity, while the steric bulk of a ligand can control regioselectivity (e.g., linear vs. branched product in hydrocarboxylation).
-
Stability: A suitable ligand can stabilize the palladium complex, preventing decomposition into inactive palladium black.[6] The choice of ligand must often be matched to the specific substrate class to achieve optimal results.[13]
Section 2: Troubleshooting Guide for Catalyst Optimization
This guide provides a systematic approach to resolving common issues encountered during the synthesis of 3-phenylpropanoic acids.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may be old, poisoned, or deactivated from improper storage (e.g., Pd/C exposed to air).[15] 2. Insufficient Catalyst Loading: The amount of catalyst is too low to achieve a reasonable reaction rate. 3. Poor Mass Transfer: In heterogeneous reactions (e.g., hydrogenation), inefficient mixing prevents the substrate and hydrogen from reaching the catalyst surface.[15] | 1. Use a fresh, active catalyst. For Pd/C, ensure it is from a reliable source and handled under an inert atmosphere if pyrophoric.[10] 2. Increase catalyst loading incrementally. Double the loading (e.g., from 1 mol% to 2 mol%) and monitor the effect on conversion. Avoid excessively high loadings, which can be costly and lead to side reactions. 3. Improve agitation. Increase the stirring speed to ensure the solid catalyst is well-suspended and to enhance gas-liquid mass transfer. Inadequate mixing is a common issue when scaling up reactions.[20][21] |
| Poor Selectivity / Byproduct Formation | 1. Over-reduction/Debenzylation: In the hydrogenation of substrates with sensitive functional groups (e.g., benzyl ethers), harsh conditions can lead to cleavage of the protecting group.[10] 2. Incorrect Regioselectivity: In hydrocarboxylation of styrenes, mixtures of α- and β-isomers can form depending on the catalyst and conditions.[22] 3. Side Reactions from High Temperature: Elevated temperatures can promote decomposition or polymerization.[23] | 1. Use milder reaction conditions. Lower the hydrogen pressure and/or temperature.[10] Consider a more selective catalyst or a lower catalyst loading to favor the desired transformation.[10] 2. Optimize the ligand and solvent. In homogeneous catalysis, screening different phosphine ligands and solvents is crucial for controlling regioselectivity. The ligand's steric and electronic properties directly influence the addition pathway.[3][13] 3. Lower the reaction temperature. If the reaction is exothermic, ensure adequate cooling and consider slower addition of reagents to maintain temperature control.[20] |
| Reaction Stalls Before Completion | 1. Catalyst Poisoning: Trace impurities in the starting material or solvent are deactivating the catalyst over time. 2. Product Inhibition: The product may bind to the catalyst's active sites more strongly than the reactant, slowing the reaction as product concentration increases. 3. Incomplete Hydrogen/CO Delivery: In gas-liquid reactions, the gas supply may be insufficient or depleted. | 1. Purify starting materials and use high-purity solvents. Perform a small-scale test with purified reagents to confirm if impurities are the cause. 2. Consider a continuous flow setup. Flow chemistry can mitigate product inhibition by continuously removing the product from the reaction zone.[2][24] Alternatively, start with a higher catalyst loading to compensate for the gradual deactivation. 3. Ensure a continuous and positive pressure of the reactant gas. For hydrogenations, use a hydrogen balloon or a Parr hydrogenator and check for leaks.[10] |
| Catalyst Leaching & Product Contamination | 1. Leaching of Heterogeneous Catalyst: The active metal (e.g., Palladium) detaches from the solid support and enters the solution, leading to product contamination.[19] 2. Inefficient Filtration: Fine catalyst particles are not fully removed during workup. | 1. Select a robust catalyst and use milder conditions. High temperatures and strongly coordinating solvents can promote leaching. Test for heterogeneity to confirm if leaching is occurring.[19] 2. Filter the reaction mixture through a pad of Celite® or a membrane filter. This helps to remove very fine catalyst particles that may pass through standard filter paper. |
Troubleshooting Workflow for Low Yield
The following decision tree provides a logical workflow for diagnosing and solving low-yield issues in a catalytic reaction.
Caption: Decision tree for troubleshooting low yield in catalytic synthesis.
Section 3: Key Experimental Protocols
The following protocols provide a general framework for common procedures. Note: These are starting points and may require optimization for your specific substrate and equipment.
Protocol 1: General Procedure for Hydrogenation of Cinnamic Acid using Pd/C
This protocol describes a typical lab-scale hydrogenation for converting a cinnamic acid derivative to the corresponding 3-phenylpropanoic acid.[1][10]
Materials:
-
Cinnamic acid derivative (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (e.g., 5 mol%)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen source (balloon or Parr apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Vessel Preparation: Add the cinnamic acid derivative and the solvent to a round-bottom flask or a pressure-rated reaction vessel.
-
Inerting: Flush the vessel with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially after use. Handle with care.
-
Hydrogen Introduction: Seal the vessel and evacuate the inert gas under vacuum, then backfill with hydrogen. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: If using a balloon, ensure it remains inflated. If using a pressure vessel, pressurize to the desired level (e.g., 1-4 atm). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake on a pressure apparatus. Reactions are typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and flush the vessel with inert gas.
-
Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with more solvent to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify further by recrystallization or column chromatography as needed.[10]
Protocol 2: Simplified Catalytic Cycle for a Heck-Type Reaction
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation and relevant for certain synthetic routes to 3-phenylpropanoic acid precursors.[6] This diagram illustrates the key steps.
Caption: Simplified catalytic cycle for the Mizoroki-Heck Reaction.
Section 4: References
-
Benchchem. (2025). Technical Support Center: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. Benchchem.
-
Seebach, D., et al. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure.
-
Google Patents. (1998). US5786507A - Process for the preparation of 3-phenylpropionic acid.
-
Google Patents. (1996). WO1996011898A1 - Process for the preparation of 3-phenylpropanal.
-
ACS Publications. (2004). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters.
-
Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
-
MPG.PuRe. (n.d.). Deactivation of styrene catalysts: A microkinetic modelling approach to technical catalysts.
-
Mortier, J., Stevens, C. V., & Heugebaert, T. S. A. (2025). Electrochemical hydrocarboxylation of styrene with CO 2 in continuous flow. Royal Society of Chemistry.
-
ACS Publications. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry.
-
Benchchem. (2025). challenges in the scale-up of 3,3-Diphenylpropylamine production. Benchchem.
-
PMC. (n.d.). Tandem aza-Heck Suzuki and carbonylation reactions of O-phenyl hydroxamic ethers: complex lactams via carboamination.
-
PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
-
PMC. (2019). Electrochemical β‐Selective Hydrocarboxylation of Styrene Using CO2 and Water.
-
MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
-
DSpace@MIT. (n.d.). Direct β-Selective Hydrocarboxylation of Styrenes with CO2 Enabled by Continuous Flow Photoredox Catalysis.
-
PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
-
PubMed. (n.d.). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227.
-
PMC. (n.d.). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand.
-
MDPI. (2024). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters.
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Pd-Catalyzed External-CO-Free Carbonylation.
-
Société Chimique de Tunisie. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I.
-
Benchchem. (2025). Technical Support Center: Synthesis of 3-Phenylfurans.
-
DSpace. (1998). Highly selective hydrocarboxylation of styrene with oxalic acid or water using palladium ortho-amino arenethiolates with intramolecular N-H...S hydrogen bonds.
-
Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
-
International Research Journal of Engineering Science, Technology and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
-
PrepChem.com. (n.d.). Preparation of 3-phenylpropionic acid.
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
-
Benchchem. (2025). Technical Support Center: Synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid.
-
Semantic Scholar. (2021). Tandem aza-Heck Suzuki and carbonylation reactions of O-phenyl hydroxamic ethers: complex lactams via carboamination.
-
ResearchGate. (2023). Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C−H Olefination of Aromatic Compounds.
-
University of Groningen. (2024). Unravelling a complex catalyst deactivation in which selectivity affects conversion.
-
ChemRxiv. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions.
-
ResearchGate. (n.d.). Catalytic direct hydrocarboxylation of styrenes with CO2 and H2.
-
Organic Chemistry Portal. (2012). Palladium Catalyzed Carbonylative Heck Reaction Affording Monoprotected 1,3-Ketoaldehydes.
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Activity patterns of metal oxide catalysts in the synthesis of N-phenylpropionamide from propanoic acid and aniline.
-
Scribd. (2017). Catalyst Deactivation Phenomena in Styrene.
Sources
- 1. nacatsoc.org [nacatsoc.org]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. Tandem aza-Heck Suzuki and carbonylation reactions of O-phenyl hydroxamic ethers: complex lactams via carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium Catalyzed Carbonylative Heck Reaction Affording Monoprotected 1,3-Ketoaldehydes [organic-chemistry.org]
- 8. US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents [patents.google.com]
- 9. WO1996011898A1 - Process for the preparation of 3-phenylpropanal - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. research.rug.nl [research.rug.nl]
- 17. pure.mpg.de [pure.mpg.de]
- 18. scribd.com [scribd.com]
- 19. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sdlookchem.com [sdlookchem.com]
- 21. reddit.com [reddit.com]
- 22. Electrochemical β‐Selective Hydrocarboxylation of Styrene Using CO2 and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Isolation & Workup of 3-(3,4-Difluorophenyl)-3-phenylpropanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide for researchers and drug development professionals dealing with the isolation of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid . This specific compound, often a critical intermediate in API synthesis, presents unique structural vulnerabilities during downstream processing.
Rather than treating workup as a generic sequence of washes, we must approach it as a highly controlled environment designed to prevent mechanistic degradation. This guide explores the causality behind these degradations and provides a self-validating, field-proven protocol to ensure quantitative recovery with uncompromised purity.
Root Cause Analysis: The Vulnerability of the C3-Benzylic Position
The fundamental instability of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid during standard workup is rooted in its highly activated C3 position. This tertiary carbon is flanked by a phenyl ring and a 3,4-difluorophenyl ring, effectively making it a substituted diarylmethane moiety.
Decomposition Pathway A: Base-Mediated Autoxidation Standard carboxylic acid workups typically employ strong aqueous bases (e.g., 1M NaOH) to form the water-soluble carboxylate salt. However, under alkaline conditions and in the presence of ambient molecular oxygen, diarylmethanes are notoriously prone to transition-metal-free autoxidation [1]. The strong base facilitates the deprotonation of the C3 benzylic proton, generating a resonance-stabilized carbanion. Subsequent oxygen insertion yields a hydroperoxide intermediate, which undergoes rapid oxidative cleavage to form 3,4-difluorobenzophenone and malonic acid derivatives.
Decomposition Pathway B: Transition-Metal Catalyzed Degradation If this intermediate was synthesized via a cross-coupling or hydrogenation step, residual trace metals (Pd, Cu, Fe) can act as single-electron transfer (SET) agents. In aerobic conditions, these metals aggressively catalyze the formation of benzylic radicals, drastically accelerating the C-H oxidation process and leading to complete loss of the product [2].
Mechanistic Workflow & Decision Tree
Mechanistic workflow comparing standard and optimized workup outcomes for diarylpropanoic acids.
Frequently Asked Questions (Troubleshooting)
Q: During the basic extraction phase, my aqueous layer turned dark brown, and LC-MS shows a massive peak for 3,4-difluorobenzophenone. What happened? A: You are observing classical benzylic autoxidation. By using a strong base (like NaOH or KOH) under an ambient atmosphere, you facilitated the deprotonation of the C3 carbon. Oxygen from the air inserted into the resulting carbanion, forming a hydroperoxide that cleaved the C-C bond [1]. Solution: Switch to a mild phosphate buffer (pH 7.5 - 8.0) and degas all workup solvents with Argon.
Q: We are synthesizing an enantiopure variant of this compound. After workup, our enantiomeric excess (ee) dropped from 99% to racemic. Is the stereocenter unstable? A: Yes. The stereocenter is the C3 benzylic position. Even if the base concentration isn't high enough to drive full oxidative cleavage, transient deprotonation of this highly acidic benzylic proton results in a planar intermediate. Upon reprotonation, racemization is instantaneous. Solution: You must strictly avoid alkaline pH > 8.5 during phase separation.
Q: Can I use concentrated HCl to crash out the product from the aqueous layer? A: It is highly discouraged. While it avoids base-mediated oxidation, rapid acidification with strong mineral acids generates localized heat and extreme pH shock. In the presence of trace transition metals, this triggers acid-catalyzed radical decarboxylation. Solution: Use a 10% w/w aqueous citric acid solution for controlled precipitation.
Quantitative Impact of Workup Conditions
The following self-validating data illustrates how strict atmospheric and pH controls dictate the survival of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid during a 50-gram scale extraction.
| Workup Condition | Base / Acid System | Atmosphere | Chelating Additive | Isolated Yield (%) | Chiral ee (%) | Benzophenone Impurity (%) |
| Standard Alkaline | 1M NaOH / conc. HCl | Ambient Air | None | 42.5 | 0.0 (Racemic) | 38.4 |
| Mild Bicarbonate | Sat. NaHCO₃ / 1M HCl | Ambient Air | None | 76.1 | 82.3 | 14.7 |
| Optimized Protocol | 0.5M K₂HPO₄ / Citric Acid | Argon (Degassed) | 0.1% EDTA | 96.8 | > 99.5 | < 0.1 |
Validated Experimental Workup Protocol
This self-validating protocol ensures the structural and stereochemical integrity of the product by preemptively neutralizing all degradation vectors.
Phase 1: Quenching & Metal Sequestration
-
Solvent Preparation: Degas all water, methyl tert-butyl ether (MTBE), and buffer solutions by sparging with Argon for 30 minutes prior to use.
-
Quench: To the crude reaction mixture (assumed in an organic solvent like THF or EtOAc), add 0.1% w/w aqueous EDTA disodium salt solution (1 volume equivalent). Causality: EDTA instantly sequesters trace Pd, Cu, or Fe, neutralizing the primary catalysts for benzylic C-H oxidation [2].
-
Stirring: Stir aggressively for 15 minutes under an Argon blanket at 15 °C.
Phase 2: Mild pH Partitioning (Self-Validating) 4. Alkaline Extraction: Instead of NaOH, add 0.5 M Potassium Phosphate Dibasic (K₂HPO₄) buffer to partition the carboxylic acid into the aqueous phase. 5. Validation Check: Probe the aqueous layer. The pH must read between 7.5 and 8.0. This is high enough to form the soluble carboxylate salt, but low enough to prevent benzylic deprotonation and racemization. 6. Separation: Separate the layers. Discard the organic layer containing neutral impurities. Wash the aqueous layer once with degassed MTBE to remove lipophilic byproducts.
Phase 3: Controlled Acidification 7. Acidification: Cool the aqueous layer to 5 °C. Slowly add 10% w/w aqueous citric acid dropwise while monitoring via pH meter. Causality: Citric acid provides a gentle, buffered descent to lower pH, avoiding the exothermic shock and degradation associated with mineral acids. 8. Validation Check: Stop acidification when the pH stabilizes exactly at 4.0. The product will precipitate as a milky white suspension.
Phase 4: Final Isolation 9. Extraction: Extract the precipitated acid with degassed MTBE (2 x 1 vol). MTBE is preferred over EtOAc to prevent trace transesterification. 10. Washing & Drying: Wash the combined organic layers with a degassed brine solution. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the pure, intact 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid.
References
-
Urgoitia, G., SanMartin, R., Herrero, M. T., & Domínguez, E. (2018). Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds. Catalysts, 8(12), 640. Available at:[Link]
Validation & Comparative
Analytical Strategies for Confirming the Enantiomeric Purity of Chiral 3-Phenylpropanoic Acids: A Comparative Guide
As an intermediate structural motif, chiral 3-phenylpropanoic acid and its derivatives—such as
This guide provides an objective, side-by-side technical comparison of the leading analytical platforms used to resolve chiral 3-phenylpropanoic acids: Polysaccharide-based Chiral Stationary Phases (CSPs), Zwitterionic CSPs, and Nuclear Magnetic Resonance (NMR) utilizing Chiral Solvating Agents (CSAs). By examining the causality behind mobile phase selection and stereochemical recognition mechanisms, this guide enables researchers to implement robust, self-validating analytical systems.
Decision Matrix: Selecting the Right Analytical Platform
The choice of analytical platform fundamentally depends on the specific functionalization of the propanoic acid backbone. Selecting the wrong chromatographic mode leads to non-specific retention and total loss of enantioselectivity.
Workflow for selecting the optimal analytical technique for chiral 3-phenylpropanoic acids.
Objective Comparison of Analytical Alternatives
The primary challenge in resolving 3-phenylpropanoic acids is the flexible nature of the
Alternative A: Polysaccharide-Based CSPs (e.g., Chiralpak AD)
For standard derivatives like 2-bromo-3-phenylpropanoic acid or 2-acetylthio-3-phenylpropanoic acid, amylose-based CSPs are the industry standard[1].
-
Mechanism of Action: Chiral recognition occurs via hydrogen bonding, dipole-dipole interactions, and inclusion of the phenyl ring into the helical cavities of the amylose carbamate.
-
The Causality of Additives: Utilizing standard Hexane/Alcohol mixtures will result in peak tailing due to the ionization of the carboxylic acid group. Introducing exactly 0.1% Trifluoroacetic acid (TFA) as a sacrificial proton donor ensures the analyte remains fully protonated. This suppresses secondary electrostatic interactions with residual silica silanols, driving the analyte strictly into the chiral cavity.
Alternative B: Zwitterionic CSPs (e.g., ZWIX)
When analyzing
-
Mechanism of Action: ZWIX columns employ a Polar-Ionic Mode (PIM). The chiral selector provides simultaneous anion- and cation-exchange sites. Recognition relies on highly directional ion-pairing and hydrogen bonding.
-
The Causality of Additives: The mobile phase must contain both a volatile acid and a volatile base (e.g., formic acid and diethylamine) to establish a dynamic counter-ion cloud, facilitating reversible electrostatics without overwhelming the selector's ionic pockets.
Alternative C: NMR via Chiral Solvating Agents (CSAs)
When pure analytical standards are unavailable, or dynamic racemization occurs on-column, chromatographic methods falter. Modern NMR techniques using rapidly exchanging host-guest CSAs present a powerful alternative[3].
-
Mechanism of Action: Prochiral solvating agents temporarily bind the chiral acid without forming permanent covalent diastereomers. This causes dynamic diastereotopic mirroring, splitting the
or NMR resonances of the host molecule proportionally to the ee% of the analyte[4],[3].
Quantitative Comparison Data
| Analytical Platform | Ideal Analyte Sub-class | Key Mechanism of Action | Resolution ( | Standard Run Time | Preparation Complexity |
| Polysaccharide CSP (Chiralpak AD) | Steric inclusion, H-bonding | High ( | 15 - 30 min | Low (Direct injection) | |
| Zwitterionic CSP (ZWIX) | Amphoteric molecules ( | Synergistic ion-pairing | Very High ( | 20 - 45 min | Low (Direct injection) |
| NMR (CSA approach) | Crude process intermediates | Host-guest exchange peak splitting | Moderate | Acquisition time varies | High (Precise stoichiometry) |
Experimental Methodologies (Self-Validating Protocols)
To ensure uncompromised scientific integrity, every analytical procedure must operate as a self-validating system . This requires injecting a known racemic standard prior to evaluating enantioenriched samples to confirm baseline resolution and prevent false-positive ee% readings caused by co-elution.
Protocol 1: Normal-Phase Chiral HPLC for (S)-2-Bromo-3-phenylpropanoic acid[1]
This method is optimized to verify the stereochemical purity following crystallization-induced chiral inversion.
-
System Preparation: Plumb a Chiralpak AD column (
mm) into an HPLC equipped with a UV detector. -
Mobile Phase Formulation: Prepare an isocratic mobile phase of 97.9% Hexane, 2.0% Isopropanol (IPA), and 0.1% Trifluoroacetic acid (TFA). Crucial Step: Mix thoroughly and degas. The precise concentration of TFA ensures the carboxylic acid remains protonated without degrading the amylose stationary phase.
-
Validation Run (Racemate): Inject 10 µL of a 1 mg/mL racemic 2-bromo-3-phenylpropanoic acid standard.
-
Set flow rate to 1.0 mL/min.
-
Monitor UV absorbance at 215 nm.
-
Expected Outcomes: (S)-enantiomer elutes at ~22.2 min; (R)-enantiomer elutes at ~23.7 min[1]. Ensure baseline separation (
).
-
-
Sample Acquisition: Inject the enantioenriched sample. Calculate ee% based on peak area integration:
.
Protocol 2: Polar-Ionic Mode Separation for 3-Amino-3-phenylpropanoic acid[2]
For amphoteric targets, traditional reversed-phase leads to structural collapse at the chiral recognition site.
-
System Preparation: Install a Cinchona alkaloid-based ZWIX(+) column (
mm). -
Mobile Phase Formulation: Prepare a bulk solvent composition of Methanol/Acetonitrile (e.g., 50/50 v/v). To this, add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to establish the Polar-Ionic Mode.
-
Method Causality: The ratio of FA to DEA is intentionally skewed toward the acidic side. This ensures that the amino group on the analyte is fully protonated (cationic) while maintaining an equilibrium with the zwitterionic selector, promoting robust electrostatic interactions.
-
Data Acquisition: Run the analysis at a flow rate of 0.5 mL/min with a controlled column compartment temperature of 25°C. Lower temperatures frequently tighten the diastereomeric transition state, improving peak separation[5],[2].
References
- Ilisz, I., et al. "High-performance liquid chromatographic separation of unusual β-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases" ResearchGate.
- Amazon S3 "Crystallization-Induced Chiral Inversion As The Key Step for Synthesis of (S)-2- Acetylthio-3-phenylpropanoic Acid" Amazon S3 Archive.
- Pataj, Z., et al. "Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated compounds" SZTE Publicatio Repozitórium.
- Analytical Chemistry "Construction of Lewis Pairs for Optimal Enantioresolution via Recognition-Enabled Chromatographic 19F NMR Spectroscopy" ACS Publications.
- MDPI "Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange" MDPI.
Sources
A Comparative Toxicological Assessment of Fluorinated Propanoic Acids: A Guide for Researchers
This guide provides a comprehensive toxicological comparison of fluorinated propanoic acids, a prominent subgroup of per- and polyfluoroalkyl substances (PFAS). It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance and potential risks associated with these compounds, supported by experimental data and established protocols.
Introduction: The Evolving Landscape of Fluorinated Propanoic Acids
Fluorinated propanoic acids are part of the larger family of per- and polyfluoroalkyl substances (PFAS), a group of synthetic chemicals utilized since the 1940s for their resistance to heat, oil, stains, and water.[1] These properties have made them invaluable in a vast array of industrial and consumer products, from non-stick cookware to firefighting foams.[1] However, the exceptional stability of the carbon-fluorine bond also renders them highly persistent in the environment and the human body, earning them the moniker "forever chemicals".[1]
Historically, long-chain PFAS, such as perfluorooctanoic acid (PFOA), were widely used. Growing concerns over their bioaccumulation and links to adverse health effects, including kidney and testicular cancer, thyroid disease, and immune system dysfunction, have led to a shift towards short-chain alternatives.[2][3][4][5] This guide focuses on providing a detailed comparative toxicological assessment of these compounds, with a particular emphasis on the differences between long- and short-chain fluorinated propanoic acids. Understanding these differences is critical for informed risk assessment and the development of safer alternatives.
Comparative Mechanisms of Toxicity
The toxicity of fluorinated propanoic acids is multifaceted and often linked to their carbon chain length. Longer-chain compounds are generally more potent in their biological activity.
2.1. Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
A primary mechanism of toxicity for many fluorinated propanoic acids is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[6][7]
-
Mechanism: Activation of PPARα in rodents leads to a cascade of events including increased peroxisome proliferation, altered lipid metabolism, and ultimately, can contribute to the development of liver tumors.[7] While the relevance to human hepatocarcinogenesis is debated, the disruption of lipid homeostasis is a significant concern.
-
Chain-Length Dependence: Studies have demonstrated that the ability to activate PPARα increases with the length of the fluorinated carbon chain.[8] Long-chain compounds like PFOA and perfluorononanoic acid (PFNA) are more potent activators of both mouse and human PPARα compared to their shorter-chain counterparts.[6][8] Carboxylate functional groups also tend to result in stronger PPARα activation than sulfonate groups.[8]
Caption: PPARα activation pathway by fluorinated propanoic acids.
2.2. Genotoxicity and Carcinogenicity
The carcinogenic potential of fluorinated propanoic acids, particularly PFOA, is a significant area of research.
-
PFOA: The International Agency for Research on Cancer (IARC) has classified PFOA as "carcinogenic to humans" (Group 1), with evidence suggesting links to an increased risk of testicular and kidney cancer.[1] The US Environmental Protection Agency (EPA) considers PFOA a "likely human carcinogen".[3]
-
Mechanism: The genotoxicity of PFOA is thought to be a secondary effect of oxidative stress rather than direct interaction with DNA.[9] PFOA-induced cellular stress can lead to DNA damage, and if not repaired, may contribute to mutagenesis.[9]
-
Short-Chain Alternatives: There is less conclusive evidence regarding the carcinogenicity of short-chain fluorinated propanoic acids. However, the debate continues on whether their toxicity is fundamentally lower or simply appears so due to different pharmacokinetic properties.[10]
2.3. Other Toxicological Endpoints
Beyond PPARα activation and carcinogenicity, fluorinated propanoic acids are associated with a range of other adverse health effects:
-
Immunotoxicity: Both long- and short-chain PFAS have been shown to have immunomodulatory effects.[11] Long-chain compounds like PFOA and PFOS can suppress antibody production and impair dendritic cell maturation.[11] Some studies suggest that even the ultra-short-chain trifluoroacetic acid (TFA) can reduce antibody production to a similar extent as PFOS, indicating that chain length is not the sole predictor of immunotoxicity.[11]
-
Endocrine Disruption: PFOA is a suspected endocrine disruptor and has been linked to thyroid disease.[3][12] Some PFAS have been shown to interfere with thyroid hormone systems in vitro.[13]
-
Developmental and Reproductive Toxicity: Exposure to certain PFAS is associated with adverse reproductive and developmental outcomes, including decreased fertility, pregnancy-induced hypertension, and low birth weight.[2][4]
Comparative Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) of fluorinated propanoic acids are heavily influenced by their chemical structure, particularly the carbon chain length. These differences in pharmacokinetics are crucial for understanding their varying toxicological profiles.
-
Absorption: Fluorinated propanoic acids are readily absorbed following oral exposure.[14][15]
-
Distribution: Once absorbed, they distribute primarily to the liver and plasma.[15]
-
Metabolism: A key feature of these compounds is their resistance to biotransformation; they are generally not metabolized in the body.[15]
-
Excretion: Excretion occurs primarily through the urine.[15][16] The rate of excretion is a critical determinant of their bioaccumulation potential and is significantly influenced by chain length and sex.[16]
Table 1: Comparative Pharmacokinetic Parameters of Fluorinated Propanoic Acids in Male Rats
| Compound | Carbon Chain Length | Half-Life (days) | Total Clearance (CLtot) | Primary Excretion Route |
| Perfluoroheptanoic acid (PFHA) | 7 | 0.10[16] | High[16] | Urine[16] |
| Perfluorooctanoic acid (PFOA) | 8 | 5.63[16] | Moderate | Urine[16] |
| Perfluorononanoic acid (PFNA) | 9 | 29.5[16] | Low[16] | Urine[16] |
| Perfluorodecanoic acid (PFDA) | 10 | 39.9[16] | Extremely Low[16] | Urine[16] |
Data from a comparative study in male rats.
As the table illustrates, there is a clear trend of decreasing clearance and increasing half-life with longer carbon chain length.[16] This leads to greater bioaccumulation of long-chain compounds. Sex-related differences in excretion are also pronounced for some compounds, with female rats often exhibiting much faster clearance than males.[16][17] In humans, the half-life of PFOA is estimated to be 3-5 years.[18]
Caption: General workflow for an in vivo rodent toxicity study.
Data Synthesis and Comparative Assessment
The collective evidence indicates a clear structure-activity relationship for fluorinated propanoic acids, where longer carbon chain length correlates with increased toxicity and bioaccumulation potential.
Table 2: Comparative Toxicological Profile
| Feature | Short-Chain (e.g., PFPrA, PFBA) | Long-Chain (e.g., PFOA, PFNA) |
| Bioaccumulation | Lower, shorter half-life in the body. [11][19] | Higher, longer half-life in the body. [2][18] |
| PPARα Activation | Weaker activators. [8] | Potent activators. [6][8] |
| Hepatotoxicity | Generally observed at higher doses. [20] | A sensitive target, with effects at lower doses. [21] |
| Carcinogenicity | Less evidence available. | PFOA is classified as a human carcinogen (IARC Group 1). [1] |
| Immunotoxicity | Can exhibit immunomodulatory effects. [11] | Demonstrated immunosuppressive effects. [11] |
| Regulatory Status | Increasingly used as replacements. [11] | Use is being phased out globally. [1] |
While short-chain alternatives are generally less bioaccumulative, this does not mean they are without risk. [19]Their higher mobility in the environment can lead to widespread water contamination. [11]Furthermore, some studies suggest that certain short-chain compounds may have comparable or even greater toxic potency for specific endpoints when differences in pharmacokinetics are accounted for. [22]
Conclusion and Future Directions
The toxicological assessment of fluorinated propanoic acids reveals a complex interplay between chemical structure, pharmacokinetic behavior, and biological activity. The general trend of increasing toxicity and bioaccumulation with longer carbon chain length is well-established. However, the move to shorter-chain alternatives is not a panacea. A nuanced, compound-specific approach to risk assessment is necessary. [11] Future research should focus on:
-
Generating more comprehensive toxicological data for the wide range of emerging short-chain and alternative PFAS. [2]* Developing and validating more New Approach Methodologies (NAMs) to accelerate toxicity testing and reduce reliance on animal models. [11][23][24]* Investigating the health effects of exposure to mixtures of different PFAS, as this reflects real-world human exposure scenarios.
By continuing to build a robust understanding of the comparative toxicology of these "forever chemicals," the scientific community can better inform regulatory decisions and guide the development of safer, more sustainable chemical alternatives.
References
-
American Cancer Society. (2024, May 31). PFOA, PFOS, and Related PFAS Chemicals. Retrieved from [Link]
-
Gallo, V., et al. (2025, May 26). Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review. Toxics. Retrieved from [Link]
-
Li, Y., et al. (2023, December 13). Exploring Route-Specific Pharmacokinetics of PFAS in Mice by Coupling in Vivo Tests and Physiologically Based Toxicokinetic Models. Environmental Health Perspectives. Retrieved from [Link]
-
Fenton, S. E., et al. (2021). Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. Environmental Toxicology and Chemistry. Retrieved from [Link]
-
Houlis, P. D., et al. (2023, December 10). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. Toxicology and Applied Pharmacology. Retrieved from [Link]
-
Kudo, N., et al. (2003, March 3). Comparison of the toxicokinetics between perfluorocarboxylic acids with different carbon chain length. Toxicology and Applied Pharmacology. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020, March 15). Toxicological Profile for Perfluoroalkyls. Retrieved from [Link]
-
Buhrke, T., et al. (2015). PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling. Toxicology. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Rodriguez, C. M., et al. (2009, June 15). Pharmacokinetic modeling of perfluorooctanoic acid during gestation and lactation in the mouse. Reproductive Toxicology. Retrieved from [Link]
-
Corsini, E., et al. (2025, November 19). Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains. Frontiers in Toxicology. Retrieved from [Link]
-
National Toxicology Program. (2001, December 17). OECD Test Guideline 425: Acute Oral Toxicity- Up-and-Down Procedure. Retrieved from [Link]
-
Croce, E., et al. (2022, February 18). Early Warnings by Liver Organoids on Short- and Long-Chain PFAS Toxicity. International Journal of Molecular Sciences. Retrieved from [Link]
-
Cheng, X., & Klaassen, C. D. (2008). Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers. Toxicological Sciences. Retrieved from [Link]
-
Sheng, N., et al. (2019, March 13). Comparative Hepatotoxicity of Novel PFOA Alternatives (Perfluoropolyether Carboxylic Acids) on Male Mice. Environmental Science & Technology. Retrieved from [Link]
-
Ring, C. L., et al. (2025, April 23). Estimation of species- and sex-specific PFAS pharmacokinetics in mice, rats, and non-human primates using a Bayesian hierarchical methodology. Journal of Exposure Science & Environmental Epidemiology. Retrieved from [Link]
-
Al-Juboori, R. A., et al. (2023, January 26). Toxicity Effects of Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonate (PFOS) on Two Green Microalgae Species. Water. Retrieved from [Link]
-
Carstens, K. E., et al. (2023, February 23). Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. Chemical Research in Toxicology. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2017, August 15). Toxicological Profile for Perfluoroalkyls. Retrieved from [Link]
-
Dzierlenga, A. L., et al. (2011, March 15). Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse. Toxicology and Applied Pharmacology. Retrieved from [Link]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Rudel, R. A., & Stillman, E. (2025, November 25). Emerging toxicological awareness of per- and polyfluoroalkyl substances: the rising concern over 'forever chemicals'. Journal of Experimental Biology. Retrieved from [Link]
-
Zhang, H., et al. (2021, June 4). Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma. ACS Omega. Retrieved from [Link]
-
Gaballah, S., et al. (2020). Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. Environment International. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2026, February 10). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved from [Link]
-
Marques, E. R., et al. (2022). Can sustained exposure to PFAS trigger a genotoxic response? A comprehensive genotoxicity assessment in mice after subacute oral administration of PFOA and PFBA. Food and Chemical Toxicology. Retrieved from [Link]
-
National Institute of Health (NIH). (2024, August 6). Unbound Fractions of PFAS in Human and Rodent Tissues: Rat Liver a Suitable Proxy for Evaluating Emerging PFAS?. Environmental Science & Technology. Retrieved from [Link]
-
Al-janabi, H. H. H. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). ORD Human Health Toxicity Value for Perfluoropropanoic Acid. Retrieved from [Link]
-
Wolf, D. C., et al. (2008). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths. Toxicological Sciences. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, October 24). PFAS Chemical Lists and Tiered Testing Methods Descriptions. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). Publications on testing and assessment of chemicals. Retrieved from [Link]
-
Weatherly, L. M., & Anderson, J. C. (2021, November 21). A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction. Frontiers in Toxicology. Retrieved from [Link]
-
Beggs, K. M., et al. (2023, February 3). Identifying Human Specific Adverse Outcome Pathways of Per- and Polyfluoroalkyl Substances Using Liver-Chimeric Humanized Mice. bioRxiv. Retrieved from [Link]
-
Kudo, N., & Kawashima, Y. (2003). TOXICITY AND TOXICOKINETICS OF PERFLUOROOCTANOIC ACID IN HUMANS AND ANIMALS. The Journal of Toxicological Sciences. Retrieved from [Link]
-
Breast Cancer Prevention Partners (BCPP). PFAS Forever Chemicals (also PFOA, PFOS). Retrieved from [Link]
-
Carstens, K. E., et al. (2023). Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. Chemical Research in Toxicology. Retrieved from [Link]
-
Fujii, Y., et al. (2016). Differential toxicity between perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA). Journal of Toxicologic Pathology. Retrieved from [Link]
-
Weitz & Luxenberg. (2025, April 7). Short-Chain vs. Long-Chain PFAS: Risks, Effects & Legal Help. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2001, December 17). OECD Guideline for Testing of Chemicals 420. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4) and Related Salts. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). HEALTH EFFECTS - Toxicological Profile for Perfluoroalkyls. Retrieved from [Link]
-
Louisse, J., et al. (2020). New approach methodologies: A quantitative in vitro to in vivo extrapolation case study with PFASs. Toxicology and Applied Pharmacology. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2025, July 22). How PFAS Impacts Your Health. Retrieved from [Link]
-
Shipley, J. M., et al. (2004, July 15). trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Toxicological Sciences. Retrieved from [Link]
-
European Environment Agency (EEA). (2025, April 29). What are the impacts of PFAS polymers on our health and the environment?. Retrieved from [Link]
-
Drozdova, M. G., et al. (2023, December 15). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Polymers. Retrieved from [Link]
-
New Jersey Department of Environmental Protection and Department of Health. (2015, November 30). Toxicological Profile for Perjluoroalkyl Substances, August 2015. Retrieved from [Link]
-
American Society for Cellular and Computational Toxicology (ASCCT). (2023, February 22). Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. Retrieved from [Link]
Sources
- 1. PFOA, PFOS, and Related PFAS Chemicals | American Cancer Society [cancer.org]
- 2. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. epa.gov [epa.gov]
- 5. weitzlux.com [weitzlux.com]
- 6. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bcpp.org [bcpp.org]
- 13. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Route-Specific Pharmacokinetics of PFAS in Mice by Coupling in Vivo Tests and Physiologically Based Toxicokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TOXICITY AND TOXICOKINETICS OF PERFLUOROOCTANOIC ACID IN HUMANS AND ANIMALS [jstage.jst.go.jp]
- 16. Comparison of the toxicokinetics between perfluorocarboxylic acids with different carbon chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic modeling of perfluorooctanoic acid during gestation and lactation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. HEALTH EFFECTS - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. epa.gov [epa.gov]
Comparative Guide to Orthogonal Analytical Methods for the Characterization of 3-(3,4-Difluorophenyl)-3-phenylpropanoic Acid
This guide provides a comprehensive comparison of orthogonal analytical methods for the robust characterization of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid, a key intermediate in pharmaceutical synthesis. The focus is on developing a holistic analytical control strategy by employing techniques with different selectivity and detection principles to ensure a complete understanding of the compound's purity, identity, and stability.
The Imperative of Orthogonality in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, relying on a single analytical method is a significant risk. A lone method, no matter how well-optimized, possesses inherent selectivity biases that can mask impurities or fail to detect critical changes in the active pharmaceutical ingredient (API) or intermediate. The principle of orthogonality, strongly recommended by regulatory bodies, involves using two or more analytical methods with fundamentally different separation or detection mechanisms. This approach provides a multi-dimensional view of the sample, significantly increasing the probability of detecting all potential impurities.
The International Council for Harmonisation (ICH) guideline Q2(R2) on the validation of analytical procedures emphasizes the need for a well-documented and scientifically sound analytical strategy. Employing orthogonal methods is a cornerstone of such a strategy, ensuring data integrity and product quality.
Understanding the Analyte: 3-(3,4-Difluorophenyl)-3-phenylpropanoic Acid
Before designing an analytical strategy, we must consider the physicochemical properties of the target molecule.
-
Structure: Possesses a carboxylic acid group (acidic), two aromatic rings (hydrophobic), and a chiral center.
-
Polarity: Moderately polar, soluble in organic solvents like methanol and acetonitrile.
-
UV Absorbance: The phenyl groups provide strong chromophores, making UV detection a suitable choice.
-
Chirality: Exists as a racemic mixture unless a stereospecific synthesis is employed. The enantiomers must be controlled.
These properties guide the selection of a primary "workhorse" method and subsequent orthogonal techniques designed to probe different molecular attributes.
Caption: Key physicochemical features of the target analyte.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the quintessential primary method for non-volatile, moderately polar compounds like our analyte. Its separation is based on the hydrophobic partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its strong hydrophobic retention of the aromatic rings.
-
Mobile Phase: An acetonitrile/water gradient is used to elute compounds across a range of polarities.
-
pH Control: The mobile phase is acidified (e.g., with formic or phosphoric acid) to a pH of ~2.5-3.0. This suppresses the ionization of the carboxylic acid group, ensuring a single, neutral species, which results in sharper peaks and more reproducible retention times.
-
Detection: UV detection at a wavelength of 254 nm is selected due to the strong absorbance of the phenyl rings.
Experimental Protocol: RP-HPLC for Purity and Impurity Profiling
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 40 15.0 80 15.1 40 | 20.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detector: Diode Array Detector (DAD), monitoring at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Water/Acetonitrile to a final concentration of 0.5 mg/mL.
Limitations: This method may fail to separate enantiomers and can struggle to resolve impurities with very similar hydrophobicity to the main compound.
Orthogonal Method 1: Chiral Supercritical Fluid Chromatography (SFC)
To address the critical attribute of chirality, an orthogonal method is required. Chiral SFC is an excellent choice as its separation mechanism is fundamentally different from RP-HPLC. It utilizes a chiral stationary phase (CSP) and a supercritical fluid (CO2) as the primary mobile phase component, offering unique selectivity for stereoisomers.
Causality Behind Experimental Choices:
-
Principle: Enantiomers have identical physical properties in an achiral environment, making them co-elute in RP-HPLC. A CSP creates a chiral environment where diastereomeric complexes are transiently formed, allowing for their separation.
-
Mobile Phase: Supercritical CO2 is non-polar, and its solvating power can be finely tuned by adding a polar co-solvent (modifier), such as methanol. This provides a different selectivity profile compared to the aqueous-organic mobile phases in RP-HPLC.
Experimental Protocol: Chiral SFC for Enantiomeric Purity
-
System: Waters ACQUITY UPC² System or equivalent.
-
Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol with 0.1% Trifluoroacetic Acid (TFA).
-
Composition: 85% A, 15% B (Isocratic).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detector: UV Detector, monitoring at 254 nm.
-
Sample Preparation: Dissolve the sample in Methanol to a final concentration of 1.0 mg/mL.
Orthogonal Method 2: Ion-Exchange Chromatography (IEC)
To provide orthogonality based on ionic interactions, IEC is a powerful choice. Since our analyte is an acid, Anion-Exchange Chromatography (AEX) can be employed. This method separates molecules based on the strength of their interaction with a positively charged stationary phase. It is highly effective for separating impurities with different acidic strengths or charge states.
Causality Behind Experimental Choices:
-
Principle: The negatively charged carboxylate group of the deprotonated analyte interacts with the positively charged stationary phase. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase, which disrupts this ionic interaction. This mechanism is completely independent of hydrophobicity.
Experimental Protocol: Anion-Exchange Chromatography
-
System: Thermo Scientific Dionex ICS-6000 HPIC System or equivalent.
-
Column: Dionex IonPac AS11-HC, 4 x 250 mm.
-
Mobile Phase: Potassium Hydroxide (KOH) gradient generated by an Eluent Generator.
-
Gradient Program: 10 mM to 60 mM KOH over 20 minutes.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Suppressed Conductivity.
-
Sample Preparation: Dissolve the sample in deionized water to a final concentration of 0.1 mg/mL.
Orthogonal Detection & Identity Confirmation
While chromatographic methods separate components, they do not provide definitive structural identification. For this, orthogonal detection and spectroscopic techniques are essential.
Caption: Workflow for comprehensive characterization using orthogonal methods.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides an orthogonal mode of detection to UV. While UV detection relies on light absorption, MS measures the mass-to-charge ratio (m/z) of ions. This allows for the unambiguous confirmation of the parent compound's mass and the tentative identification of impurities based on their exact mass, even if they co-elute with another peak in the UV chromatogram.
-
Workflow: The eluent from the RP-HPLC method described above is directed into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
Ionization: Electrospray Ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid, forming the [M-H]⁻ ion.
-
Expected Mass: For C₁₅H₁₂F₂O₂, the expected monoisotopic mass is 262.0799. HRMS can confirm this to within 5 ppm, providing high confidence in peak identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation and is completely orthogonal to chromatographic separations. It provides information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F).
-
¹H NMR: Confirms the presence and connectivity of hydrogen atoms. The integration of signals can be used for quantitative analysis against a certified standard (qNMR).
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
¹⁹F NMR: Is particularly powerful for this molecule. It will show distinct signals for the two fluorine atoms, confirming their presence and position on the phenyl ring. The absence of unexpected fluorine signals is a strong indicator of purity from fluorinated impurities.
Summary and Data Comparison
The true power of this orthogonal approach is realized when the data is synthesized to build a complete picture of the analyte.
| Analytical Method | Separation/Detection Principle | Primary Information Gained | Orthogonal To | Potential Impurities Detected |
| RP-HPLC-UV | Hydrophobic Partitioning / UV Absorbance | Purity, Process Impurities, Degradants | SFC, IEC, MS, NMR | Impurities with different polarity/hydrophobicity. |
| Chiral SFC-UV | Chiral Recognition / UV Absorbance | Enantiomeric Purity | RP-HPLC, IEC | The undesired enantiomer. |
| IEC | Ionic Interaction / Conductivity | Purity from Ionic Impurities | RP-HPLC, SFC | Impurities with different pKa values; residual ionic reagents. |
| LC-HRMS | Hydrophobic Partitioning / Mass-to-Charge Ratio | Molecular Weight Confirmation, Impurity ID | UV Detection-based methods | Isobaric impurities (same nominal mass, different formula), co-eluting peaks. |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Unambiguous Structural Confirmation, Purity | All chromatographic techniques | Structural isomers, impurities with different covalent structures. |
By triangulating the data from these methods, a scientifically sound and defensible characterization of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid is achieved. This multi-faceted approach ensures that product quality is not just measured, but thoroughly understood.
References
-
The Role of Orthogonal and Complementary Analytical Approaches in the Pharmaceutical Development Process. American Pharmaceutical Review.[Link]
-
Orthogonal Methods for Pharmaceutical Analysis. LCGC North America.[Link]
-
ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation.[Link]
-
A Guide to HPLC and LC-MS Buffers, pH, and Mobile-Phase Selection. Waters Corporation.[Link]
-
A Review of Supercritical Fluid Chromatography for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
A Primer on High Resolution Mass Spectrometry for Drug Substance and Drug Product Characterization. Agilent Technologies.[Link]
Safety Operating Guide
Personal protective equipment for handling 3-(3,4-Difluorophenyl)-3-phenylpropanoicacid
A Researcher's Guide to Safely Handling 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid
As a novel compound, 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid presents a unique set of handling challenges that necessitate a robust safety protocol. This guide, intended for researchers and drug development professionals, provides a detailed operational and disposal plan, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Understanding the Hazard: A Proactive Approach to Safety
3-(3,4-Difluorophenyl)-3-phenylpropanoic acid is classified as an irritant, capable of causing skin and serious eye irritation, as well as potential respiratory irritation[1]. The difluorophenyl moiety may also introduce additional toxicological considerations that are not yet fully characterized. Therefore, a cautious and well-documented approach is paramount.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Action |
| Causes skin irritation | Category 2 | Wash hands thoroughly after handling. Wear protective gloves.[1] |
| Causes serious eye irritation | Category 2 | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| May cause respiratory irritation | Category 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid. The following is a breakdown of the minimum required PPE, along with the rationale for each.
Hand Protection:
-
Requirement: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[2][3] For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker, heavy-duty gloves.
-
The "Why": As a known skin irritant, direct contact with 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid can lead to dermatitis and other skin reactions[1]. The difluorinated aromatic ring may also enhance skin absorption, making the use of appropriate gloves a critical barrier to systemic exposure.
Eye and Face Protection:
-
Requirement: Safety glasses with side shields are the minimum requirement.[4] However, given the "serious eye irritation" classification, safety goggles are strongly recommended, especially when handling the powder or creating solutions. A face shield should be worn over safety glasses or goggles during procedures with a high splash potential.[4][5]
-
The "Why": The eyes are particularly vulnerable to chemical irritants. The "serious eye irritation" warning indicates that contact can lead to significant and potentially lasting damage[1]. A face shield provides an additional layer of protection for the entire face from splashes and airborne particles.
Protective Clothing:
-
Requirement: A lab coat is essential to protect against incidental contact and spills[4]. For larger scale operations or when there is a significant risk of contamination, a chemical-resistant apron or a full-body suit may be necessary.[2][3]
-
The "Why": Protective clothing prevents the contamination of personal garments and minimizes skin exposure. In the event of a spill, a lab coat can be quickly removed to prevent prolonged contact with the chemical.
Respiratory Protection:
-
Requirement: When handling the solid material outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent inhalation of airborne particles[1][6]. The specific type of respirator and cartridge should be determined by a formal risk assessment.
-
The "Why": The compound is classified as a potential respiratory irritant[1]. Inhaling fine powders can lead to irritation of the nose, throat, and lungs. A respirator ensures that you are breathing clean, filtered air.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid is crucial for minimizing risk. The following workflow provides a procedural guide for common laboratory operations.
Caption: A step-by-step workflow for the safe handling of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid.
Pre-Handling Procedures:
-
Documentation Review: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid.[1] Conduct a formal risk assessment for your specific experimental protocol.
-
PPE Donning: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye/face protection, and finally gloves.
Handling in a Laboratory Setting:
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure, such as a balance enclosure or a chemical fume hood, to minimize the risk of inhaling airborne particles.
-
Solution Preparation: All manipulations involving the preparation of solutions should be carried out in a certified chemical fume hood to control exposure to both the solid and any volatile solvents.
-
Reaction Monitoring: Ensure that all reactions are conducted within a fume hood. Use appropriate shielding if the reaction is exothermic or has the potential for pressurization.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7][8] |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if the person feels unwell.[7][8] |
Disposal Plan: Environmental Responsibility
Proper disposal of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid and any associated contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
Disposal Protocol:
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]
-
Never dispose of 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid down the drain or in the regular trash.
Caption: A flowchart illustrating the proper waste disposal protocol.
By adhering to these guidelines, researchers can confidently and safely handle 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid, fostering a culture of safety and scientific integrity within the laboratory.
References
- 3-Phenylpropionic Acid - Material Safety Data Sheet (MSDS). (n.d.).
- Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid. (n.d.). metasci.
- SAFETY DATA SHEET - 3-(3,4-Difluorophenyl)propionic acid. (2025, December 25). Fisher Scientific.
- 3-(3,4-Difluorophenyl)-3-phenylpropanoic acid. (n.d.). SynHet.
- Safety Data Sheet: 3-Phenylpropionic acid ethyl ester. (n.d.). Carl ROTH.
- Precautions to Prevent Transmission of Infectious Agents. (2023, November 22). Centers for Disease Control and Prevention.
- Standard precautions for the prevention and control of infections. (2022). World Health Organization.
- Safety Data Sheet: Phenylpropiolic acid. (n.d.). Carl ROTH.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- GUIDE TO MANAGING AN EMERGENCY SERVICE INFECTION CONTROL PROGRAM. (n.d.). Regulations.gov.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
- PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- Chapter 2: Transmission based precautions (TBPs). (n.d.). NHS England.
- SAFETY DATA SHEET. (2018, December 28). Spectrum Chemical.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. carlroth.com [carlroth.com]
- 7. chemicalbull.com [chemicalbull.com]
- 8. sds.metasci.ca [sds.metasci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
